6,2',4'-Trimethoxyflavone
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-(2,4-dimethoxyphenyl)-6-methoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-5-7-16-14(8-11)15(19)10-18(23-16)13-6-4-12(21-2)9-17(13)22-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUWFDVDASNSUKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350974 | |
| Record name | 6,2',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720675-90-1 | |
| Record name | 6,2',4'-trimethoxyflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80350974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 720675-90-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6,2',4'-Trimethoxyflavone: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone is a member of the polymethoxyflavone (PMF) subclass of flavonoids, characterized by the presence of three methoxy (B1213986) groups at positions 6, 2', and 4' of the flavone (B191248) backbone. While the broader class of polymethoxyflavones has garnered significant scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects, specific research on the 6,2',4'-isomer is still emerging. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential natural sources, methods for its isolation and synthesis, and its known biological activities, particularly its role as an antagonist of the Aryl Hydrocarbon Receptor (AHR). This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of this specific polymethoxyflavone.
Natural Sources and Abundance
While the natural occurrence of a wide variety of polymethoxyflavones is well-documented, particularly in Citrus species and Kaempferia parviflora (black ginger), the specific identification of this compound in natural sources is not definitively established in the reviewed literature. A close isomer, 6,2',3'-trimethoxyflavone, has been identified in Brazilian orange essential oil, suggesting that citrus essential oils are a promising, albeit unconfirmed, source for the 6,2',4'-isomer as well[1]. Further phytochemical analysis, such as GC-MS and HPLC, of various citrus essential oils and other plants rich in PMFs is required to confirm the natural presence and quantify the abundance of this compound.
Table 1: Quantitative Data of Related Polymethoxyflavones in Natural Sources
| Compound | Natural Source | Plant Part | Concentration/Yield | Reference |
| 6,2',3'-Trimethoxyflavone | Brazilian Orange Essential Oil | Peel | Not specified | [1] |
| Various Polymethoxyflavones | Citrus Peels | Peel | Varies | |
| Various Methoxyflavones | Kaempferia parviflora | Rhizome | Varies | [2][3][4] |
| Various Flavones | Artemisia Species | Aerial Parts | Varies | [5][6] |
Isolation and Synthesis
Due to the lack of a confirmed natural source with a validated isolation protocol for this compound, researchers often rely on chemical synthesis to obtain this compound for biological studies. A general protocol for the isolation of polymethoxyflavones from citrus essential oil is also provided as a starting point for researchers who wish to explore its potential natural extraction.
Synthetic Protocol for this compound
The synthesis of this compound can be achieved through multi-step organic synthesis. A plausible synthetic route is outlined below, based on established methods for flavone synthesis.
Experimental Workflow for Synthesis of this compound
Caption: Synthetic workflow for this compound.
Detailed Synthetic Protocol:
-
Step 1: Synthesis of (E)-1-(2,5-dihydroxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone Intermediate)
-
To a solution of 2,5-dihydroxyacetophenone (1 equivalent) and 2,4-dimethoxybenzaldehyde (1.1 equivalents) in ethanol, add a solution of potassium hydroxide (B78521) (3 equivalents) in water.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid until the pH is acidic.
-
The precipitated chalcone (B49325) is filtered, washed with water until neutral, and dried.
-
Purify the crude chalcone by recrystallization from a suitable solvent (e.g., ethanol/water).
-
-
Step 2: Synthesis of 6-hydroxy-2',4'-dimethoxyflavone
-
Dissolve the synthesized chalcone (1 equivalent) in dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (I₂) to the solution.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours, monitoring the reaction by TLC.
-
After cooling, pour the reaction mixture into a solution of sodium thiosulfate (B1220275) to quench the excess iodine.
-
The precipitated flavone is filtered, washed with water, and dried.
-
Purify the crude flavone by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient).
-
-
Step 3: Synthesis of this compound
-
To a solution of 6-hydroxy-2',4'-dimethoxyflavone (1 equivalent) in dry acetone, add anhydrous potassium carbonate (K₂CO₃, 3-5 equivalents) and dimethyl sulfate (B86663) (DMS, 1.5 equivalents).
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.
-
Purify the final product, this compound, by column chromatography or recrystallization to yield a pure solid.
-
General Protocol for Isolation of Polymethoxyflavones from Citrus Essential Oil
This protocol provides a general framework for the isolation of PMFs and would require optimization and validation for the specific target compound, this compound.
Experimental Workflow for Isolation of PMFs from Citrus Essential Oil
Caption: General workflow for isolating PMFs from essential oils.
Detailed Protocol:
-
Extraction:
-
Start with cold-pressed citrus essential oil, which is a rich source of PMFs.
-
Perform a liquid-liquid extraction to separate the more polar PMFs from the nonpolar terpenes. A common system is partitioning between n-hexane and acetonitrile (B52724). The PMFs will preferentially partition into the acetonitrile layer.
-
Collect the acetonitrile layer and evaporate the solvent under reduced pressure to obtain a PMF-enriched crude extract.
-
-
Column Chromatography:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of a nonpolar solvent (e.g., n-hexane) and a more polar solvent (e.g., ethyl acetate or acetone) to separate the different classes of compounds.
-
Collect fractions and monitor them by TLC to identify those containing compounds with the characteristic UV absorbance of flavones.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
Pool the fractions containing the target compounds and subject them to preparative HPLC on a reversed-phase column (e.g., C18).
-
Use a mobile phase gradient, typically of water and methanol (B129727) or acetonitrile, to achieve fine separation of the individual PMFs.
-
Monitor the elution profile with a UV detector at a wavelength suitable for flavones (around 280 and 330 nm).
-
Collect the peak corresponding to the desired retention time for this compound (this would need to be determined using a synthetic standard).
-
Evaporate the solvent from the collected fraction to obtain the purified compound.
-
-
Structure Elucidation:
-
Confirm the identity and purity of the isolated compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Biological Activities and Signaling Pathways
The primary and most well-characterized biological activity of this compound is its role as an antagonist of the Aryl Hydrocarbon Receptor (AHR)[7][8]. The AHR is a ligand-activated transcription factor involved in the regulation of various physiological and pathological processes, including xenobiotic metabolism, immune responses, and carcinogenesis.
Table 2: Quantitative Data on the Biological Activity of this compound
| Biological Activity | Cell Line | IC₅₀ Value | Reference |
| Inhibition of TNF-α production | THP-1 cells | 2.38 µM | [1] |
| Inhibition of TNF-α production | B16-F10 cells | 1.32 µM | [1] |
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR in the cytoplasm. This binding causes a conformational change, leading to the dissociation of chaperone proteins and the translocation of the AHR-ligand complex into the nucleus. In the nucleus, the AHR dimerizes with the AHR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcription. These target genes include cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of xenobiotics.
This compound acts as an AHR antagonist by competing with AHR agonists for binding to the receptor. By occupying the ligand-binding pocket without activating the receptor, it prevents the downstream signaling cascade, thereby inhibiting the expression of AHR-regulated genes[7][8].
Aryl Hydrocarbon Receptor (AHR) Signaling Pathway
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway and the antagonistic action of this compound.
Potential Anti-inflammatory and Neuroprotective Effects
The antagonism of the AHR pathway by this compound suggests potential anti-inflammatory and immunomodulatory effects, as the AHR is known to play a role in immune cell function and inflammatory responses. The observed inhibition of TNF-α production further supports this hypothesis[1].
Furthermore, studies on structurally similar trimethoxyflavones suggest that this compound may possess neuroprotective properties. For instance, other trimethoxyflavone isomers have been shown to protect neuronal cells from oxidative stress and neurotoxicity. These effects are often mediated through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways. While direct evidence for this compound's effects on these pathways is limited, its structural similarity to other neuroprotective flavonoids makes this a promising area for future research.
Conclusion and Future Directions
This compound is an emerging polymethoxyflavone with demonstrated biological activity as a potent and specific antagonist of the Aryl Hydrocarbon Receptor. This activity, along with preliminary data on its inhibition of TNF-α, suggests its potential as a therapeutic agent for inflammatory and immune-related disorders. While its natural occurrence is yet to be definitively confirmed, the presence of a close isomer in Brazilian orange essential oil points to citrus species as a potential source.
Future research should focus on:
-
Phytochemical Screening: Comprehensive analysis of various natural sources, particularly citrus essential oils, to identify and quantify this compound.
-
Development of Isolation Protocols: Establishment of efficient and scalable methods for the isolation of this compound from natural sources, if identified.
-
In-depth Biological Evaluation: Further investigation into its anti-inflammatory, anticancer, and neuroprotective activities, including detailed studies on its effects on the MAPK and NF-κB signaling pathways.
-
In Vivo Studies: Preclinical animal studies to evaluate the efficacy and safety of this compound in relevant disease models.
The information presented in this technical guide provides a solid foundation for researchers to advance the understanding and potential therapeutic applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methoxyflavones from Black Ginger (Kaempferia parviflora Wall. ex Baker) and their Inhibitory Effect on Melanogenesis in B16F10 Mouse Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kaempferia parviflora and Its Methoxyflavones: Chemistry and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phcogj.com [phcogj.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Synthesis of 6,2',4'-Trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of two primary synthetic pathways for the preparation of 6,2',4'-trimethoxyflavone, a compound of interest in medicinal chemistry. The guide details the Baker-Venkataraman rearrangement and a chalcone-based synthesis route, offering in-depth experimental protocols, tabulated quantitative data, and visual diagrams of the synthetic pathways and experimental workflows.
Introduction
Flavonoids are a class of naturally occurring polyphenolic compounds that exhibit a wide range of biological activities. Methoxy-substituted flavones, in particular, have garnered significant attention due to their potential therapeutic properties. This compound is a specific polymethoxylated flavonoid whose synthesis is of interest for further investigation into its biological effects. This document outlines two reliable methods for its laboratory-scale synthesis.
Synthetic Pathways
The synthesis of this compound can be effectively achieved through two established methods: the Baker-Venkataraman rearrangement and a synthesis route proceeding through a chalcone (B49325) intermediate. Both pathways utilize commercially available starting materials.
Pathway 1: Baker-Venkataraman Rearrangement
The Baker-Venkataraman rearrangement is a classic and reliable method for the synthesis of flavones. This pathway involves the initial acylation of a substituted 2-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which is then cyclized under acidic conditions to yield the target flavone (B191248).
Pathway 2: Chalcone-Based Synthesis
An alternative and widely used method for flavone synthesis involves the initial Claisen-Schmidt condensation of a substituted acetophenone with a substituted benzaldehyde (B42025) to form a chalcone. The resulting chalcone is then subjected to oxidative cyclization to afford the flavone.
Quantitative Data
The following table summarizes the key quantitative data for the starting materials and the final product. The yields are representative of typical outcomes for these types of reactions.
| Compound | Molar Mass ( g/mol ) | Starting Amount (mmol) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (%) |
| 2-Hydroxy-4-methoxyacetophenone | 166.17 | 10.0 | - | - | - | >98 |
| 2,4-Dimethoxybenzoyl chloride | 200.62 | 11.0 | - | - | - | >97 |
| 2,4-Dimethoxybenzaldehyde (B23906) | 166.17 | 10.0 | - | - | - | >98 |
| This compound | 312.32 | - | 3.12 | 2.34 (Pathway 1) | 75 | >98 |
| 2.49 (Pathway 2) | 80 | >98 |
Experimental Protocols
General Experimental Workflow
The general workflow for the synthesis, purification, and analysis of this compound is depicted below.
Detailed Methodology: Baker-Venkataraman Rearrangement
Step 1: Synthesis of 2-(2,4-Dimethoxybenzoyloxy)-4-methoxyacetophenone
-
In a 100 mL round-bottom flask, dissolve 2-hydroxy-4-methoxyacetophenone (1.66 g, 10.0 mmol) in 30 mL of anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2,4-dimethoxybenzoyl chloride (2.21 g, 11.0 mmol) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Pour the reaction mixture into 150 mL of ice-cold 5% hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude ester.
Step 2: Baker-Venkataraman Rearrangement to form 1-(2-Hydroxy-4-methoxyphenyl)-3-(2,4-dimethoxyphenyl)propane-1,3-dione
-
Dissolve the crude ester from the previous step in 50 mL of anhydrous pyridine.
-
Add powdered potassium hydroxide (B78521) (1.68 g, 30.0 mmol) to the solution.
-
Heat the mixture to 60 °C and stir for 3 hours.
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold 10% acetic acid.
-
Collect the yellow precipitate by vacuum filtration, wash with water, and dry. This crude 1,3-diketone is used in the next step without further purification.
Step 3: Cyclization to this compound
-
Suspend the crude 1,3-diketone in 50 mL of glacial acetic acid.
-
Add 1 mL of concentrated sulfuric acid to the suspension.
-
Reflux the mixture for 4 hours.
-
After cooling, pour the reaction mixture into 250 mL of ice water.
-
Collect the precipitate by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to afford pure this compound as a crystalline solid.
Detailed Methodology: Chalcone-Based Synthesis
Step 1: Synthesis of 2'-Hydroxy-4,4',6'-trimethoxychalcone
-
In a 250 mL Erlenmeyer flask, dissolve 2-hydroxy-4-methoxyacetophenone (1.66 g, 10.0 mmol) and 2,4-dimethoxybenzaldehyde (1.66 g, 10.0 mmol) in 50 mL of ethanol.
-
To this solution, add 20 mL of a 40% aqueous sodium hydroxide solution dropwise with stirring.
-
Continue stirring at room temperature for 24 hours.
-
Pour the reaction mixture into a beaker containing 200 g of crushed ice and acidify with concentrated hydrochloric acid.
-
Collect the precipitated chalcone by vacuum filtration, wash with cold water until the washings are neutral, and dry.
Step 2: Oxidative Cyclization to this compound
-
Dissolve the crude chalcone from the previous step in 40 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Add a catalytic amount of iodine (approximately 0.25 g, 1.0 mmol) to the solution.
-
Reflux the mixture for 6 hours.
-
After cooling to room temperature, pour the reaction mixture into 200 mL of a 10% aqueous sodium thiosulfate (B1220275) solution to quench the excess iodine.
-
Collect the precipitate by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) solvent system as the eluent to obtain pure this compound.
An In-depth Technical Guide on the Core Mechanism of Action of 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,2',4'-Trimethoxyflavone (TMF), a synthetic methoxy-substituted flavone, has emerged as a significant area of interest in pharmacological research. This technical guide provides a comprehensive overview of the core mechanism of action of TMF, focusing on its role as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR). This document details the molecular interactions, downstream signaling consequences, and the methodologies used to elucidate these actions. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided to facilitate further investigation. Additionally, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the scientific principles.
Core Mechanism of Action: Aryl Hydrocarbon Receptor Antagonism
The primary and most well-characterized mechanism of action of this compound is its function as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a variety of genes involved in xenobiotic metabolism, immune responses, and cell proliferation.
Upon binding of an agonist, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or benzo[a]pyrene (B130552) (B[a]P), the AHR translocates from the cytoplasm to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. A key target gene of the AHR is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various xenobiotics.
This compound exerts its antagonistic effect by competing with AHR agonists for binding to the ligand-binding pocket of the AHR.[1] By occupying this pocket without activating the receptor, TMF prevents the conformational changes necessary for AHR's nuclear translocation and subsequent dimerization with ARNT. This competitive inhibition effectively blocks the AHR signaling pathway, leading to the repression of AHR-mediated gene induction, including that of CYP1A1.[1][2]
A significant advantage of TMF as an AHR antagonist is its lack of partial agonist activity, a feature that distinguishes it from other known antagonists like α-naphthoflavone.[1] This "pure" antagonism makes TMF a valuable tool for dissecting AHR function without the confounding effects of partial activation.
Downstream Consequences of AHR Antagonism
The antagonism of the AHR signaling pathway by this compound has several important downstream consequences:
-
Anti-inflammatory Effects: The AHR is implicated in the regulation of immune responses, including the differentiation of T helper 17 (Th17) cells, which produce pro-inflammatory cytokines such as Interleukin-17 (IL-17) and Interleukin-22 (IL-22). By inhibiting AHR activation, TMF may suppress the development of Th17 cells, leading to a reduction in these pro-inflammatory cytokines and thereby exerting anti-inflammatory effects.[1] This is further supported by the observed inhibition of Tumor Necrosis Factor-alpha (TNF-α) production in various cell lines.
-
Anti-cancer Properties: The AHR signaling pathway has been linked to the progression of certain cancers. TMF's ability to antagonize AHR has been shown to inhibit the migration and invasion of head and neck squamous cell carcinoma (HNSCC) cells. This suggests a potential therapeutic role for TMF in cancers where AHR signaling is dysregulated.
-
Neuroprotection: In vivo studies have demonstrated the neuroprotective effects of TMF in a rat model of cerebral ischemia/reperfusion injury. Administration of TMF was shown to suppress the expression of AHR and its target genes, CYP1A1 and CYP1B1, in the brain tissue following ischemia.[2] This suggests that AHR antagonism may be a viable strategy for mitigating neuronal damage in stroke and other neurodegenerative conditions.
Quantitative Data
The following tables summarize the available quantitative data on the biological activities of this compound.
| Parameter | Value | Cell Line/System | Comments | Reference |
| AHR Antagonism | ||||
| EC50 | 0.9 µM | - | Antagonist activity | MedChemExpress |
| TNF-α Inhibition | ||||
| IC50 | 2.38 µM | THP-1 cells | - | MedChemExpress |
| IC50 | 1.32 µM | B16-F10 cells | - | MedChemExpress |
| CYP1A1 Inhibition | ||||
| IC50 | 0.14 µM (for flavone) | Human CYP1A1 | Value for the parent compound, flavone. Specific data for TMF is limited. | PubMed |
| Cytotoxicity | ||||
| IC50 | > 50 µM | Various cancer cell lines | Generally considered not highly cytotoxic at concentrations where AHR antagonism is observed. | ResearchGate |
Signaling Pathway and Experimental Workflow Diagrams
AHR Antagonism Signaling Pathway
Caption: AHR antagonism by this compound.
Experimental Workflow: AHR Reporter Gene Assay
Caption: Workflow for AHR luciferase reporter gene assay.
Detailed Experimental Protocols
Aryl Hydrocarbon Receptor (AHR) Luciferase Reporter Gene Assay
This protocol is designed to assess the AHR agonist and antagonist activity of this compound.
Materials:
-
Hepatoma cell line stably transfected with a DRE-luciferase reporter construct (e.g., HepG2-C3)
-
Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
This compound (TMF) stock solution in DMSO
-
AHR agonist (e.g., TCDD or B[a]P) stock solution in DMSO
-
96-well white, clear-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Promega Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of 2 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Treatment:
-
Agonist Assay: Remove the culture medium and replace it with fresh medium containing various concentrations of TMF or vehicle (DMSO).
-
Antagonist Assay: Pre-treat the cells with various concentrations of TMF for 1 hour. Then, add a fixed concentration of the AHR agonist (e.g., 1 nM TCDD) to the wells.
-
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Lysis: After incubation, remove the medium and wash the cells once with phosphate-buffered saline (PBS). Add 20 µL of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Immediately measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. For the antagonist assay, calculate the percent inhibition of the agonist-induced luciferase activity.
CYP1A1 Induction Assay (EROD Assay)
This assay measures the enzymatic activity of CYP1A1, a direct target of AHR, to confirm the antagonistic effect of TMF.
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium
-
TMF, AHR agonist (e.g., B[a]P)
-
7-Ethoxyresorufin (B15458) (EROD substrate)
-
Dicumarol (B607108) (DT-diaphorase inhibitor)
-
Resorufin (B1680543) standard
-
Fluorescence plate reader
Procedure:
-
Cell Treatment: Seed and treat cells with TMF and/or an AHR agonist as described in the AHR reporter gene assay protocol.
-
EROD Reaction: After the treatment period, remove the medium and wash the cells with PBS. Add 100 µL of reaction buffer containing 7-ethoxyresorufin and dicumarol to each well.
-
Incubation: Incubate the plate at 37°C for 15-60 minutes.
-
Fluorescence Measurement: Measure the fluorescence of the product, resorufin, at an excitation wavelength of ~530 nm and an emission wavelength of ~590 nm.
-
Quantification: Generate a standard curve using known concentrations of resorufin. Calculate the amount of resorufin produced in each well and express the CYP1A1 activity as pmol of resorufin formed per minute per mg of protein.
Transwell Cell Migration and Invasion Assay
This protocol is used to evaluate the effect of TMF on the migratory and invasive capacity of cancer cells.
Materials:
-
Head and neck squamous cell carcinoma (HNSCC) cell line (e.g., FaDu)
-
Transwell inserts with 8 µm pore size membranes
-
24-well plates
-
Serum-free and serum-containing culture medium
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Crystal violet staining solution
Procedure:
-
Preparation for Invasion Assay: Thaw Matrigel on ice and dilute it with cold serum-free medium. Coat the top of the Transwell inserts with the diluted Matrigel and incubate at 37°C for 2 hours to allow it to solidify. For the migration assay, this step is omitted.
-
Cell Seeding: Starve the HNSCC cells in serum-free medium for 24 hours. Resuspend the cells in serum-free medium containing different concentrations of TMF or vehicle. Add 1 x 10⁵ cells to the upper chamber of each Transwell insert.
-
Chemoattractant: Add serum-containing medium (chemoattractant) to the lower chamber of the 24-well plate.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Removal of Non-migrated/invaded Cells: Carefully remove the non-migrated/invaded cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the bottom of the membrane with methanol (B129727) for 10 minutes. Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Quantification: Wash the inserts with water and allow them to air dry. Elute the crystal violet stain with a destaining solution (e.g., 10% acetic acid). Measure the absorbance of the eluted stain at 570 nm. Alternatively, count the number of stained cells in several random fields under a microscope.
In Vivo Middle Cerebral Artery Occlusion (MCAO) Model
This protocol describes a rodent model of stroke to assess the neuroprotective effects of TMF.
Materials:
-
Adult male Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical microscope
-
4-0 monofilament nylon suture with a silicone-coated tip
-
This compound solution for intraperitoneal (i.p.) injection
-
Neurological scoring system
-
TTC (2,3,5-triphenyltetrazolium chloride) staining solution
Procedure:
-
Anesthesia and Incision: Anesthetize the rat and make a midline cervical incision.
-
Vessel Exposure: Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Occlusion: Ligate the CCA and ECA. Insert the silicone-coated filament through an incision in the ECA and advance it into the ICA until it blocks the origin of the middle cerebral artery (MCA). The occlusion is typically maintained for 60-90 minutes.
-
Reperfusion: After the occlusion period, withdraw the filament to allow reperfusion.
-
TMF Administration: Administer TMF (e.g., 5 mg/kg, i.p.) or vehicle at the time of reperfusion or at specified time points post-reperfusion.
-
Neurological Assessment: Evaluate neurological deficits at various time points (e.g., 24, 48, 72 hours) after MCAO using a standardized scoring system.
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and remove the brains. Slice the brains and stain them with TTC solution. The unstained area represents the infarct. Quantify the infarct volume using image analysis software.
Conclusion
This compound is a potent and selective antagonist of the aryl hydrocarbon receptor. Its primary mechanism of action involves the competitive inhibition of AHR, leading to the suppression of AHR-mediated gene transcription. This antagonism translates into a range of promising biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compelling molecule. Future research should focus on elucidating the full spectrum of its downstream signaling effects, evaluating its efficacy in a broader range of disease models, and optimizing its pharmacokinetic and pharmacodynamic properties for potential clinical applications.
References
A Technical Guide to 6,2',4'-Trimethoxyflavone as an Aryl Hydrocarbon Receptor (AHR) Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6,2',4'-trimethoxyflavone (TMF) as a potent and selective antagonist of the aryl hydrocarbon receptor (AHR). The AHR is a ligand-activated transcription factor that plays a critical role in regulating xenobiotic metabolism, immune responses, and cellular development.[1][2][3] Its activation by environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) is linked to various toxic effects.[2][4] Consequently, the identification and characterization of AHR antagonists are of significant interest for both dissecting AHR's physiological functions and developing novel therapeutic agents.[1][2][5]
This compound has been identified as a superior AHR antagonist that competitively inhibits the receptor without exhibiting any partial agonist activity, a common drawback of other known antagonists like α-naphthoflavone.[1][2][6] This makes TMF an invaluable tool for precisely studying AHR signaling and a promising candidate for therapeutic development.[5] This document details the mechanism of action, quantitative efficacy, and key experimental protocols for evaluating TMF's AHR antagonism.
Mechanism of Action: Competitive Antagonism of the AHR Signaling Pathway
The canonical AHR signaling pathway is initiated when a ligand, such as TCDD, enters the cell and binds to the cytosolic AHR, which is part of a protein complex.[7][8] Ligand binding triggers a conformational change, leading to the complex's translocation into the nucleus.[4][7] In the nucleus, the AHR dissociates from its chaperone proteins and forms a heterodimer with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[7][8] This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter regions of target genes, initiating their transcription.[4][7] A key target gene is Cytochrome P450 1A1 (CYP1A1), a well-established biomarker for AHR activation.[1][5]
This compound functions as a direct AHR ligand, competitively inhibiting the binding of agonist ligands like TCDD and benzo[a]pyrene.[1][2][6] By occupying the ligand-binding pocket of the AHR, TMF prevents the conformational changes necessary for nuclear translocation and subsequent dimerization with ARNT.[1][9] This effectively blocks the AHR/ARNT complex from binding to DREs and initiating the transcription of target genes.[1] A significant advantage of TMF is its lack of partial agonist activity, meaning it does not induce AHR-dependent gene expression on its own, unlike other flavonoid-based antagonists.[1][2][6]
Figure 1: AHR Signaling Pathway and TMF Inhibition.
Quantitative Data Presentation
The efficacy of this compound as an AHR antagonist has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro AHR Antagonism and Anti-inflammatory Activity of this compound
| Assay Type | Cell Line | Agonist | TMF Concentration | Outcome | IC50 Value | Reference |
| AHR Antagonism | HepG2 (40/6) | Benzo[a]pyrene (1 µM) | 0.1 - 20 µM | Inhibition of DRE-luciferase reporter activity | ~5 µM | [1] |
| AHR Antagonism | Not Specified | Benzo[a]pyrene | 2 and 10 µM | Inhibition of AhR-dependent transcription | Not Determined | [10] |
| TNF-α Production | THP-1 | Lipopolysaccharide (LPS) | 0 - 100 µM | Inhibition of TNF-α production | 2.38 µM | [6][11] |
| TNF-α Production | B16-F10 | Lipopolysaccharide (LPS) | Not Specified | Inhibition of TNF-α production | 1.32 µM | [6][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Condition | Dosage | Administration | Key Findings | Reference |
| Male C57BL/6 WT Mice | Acute Cerebral Infarction | 5 mg/kg/day | Intraperitoneal (i.p.) | Significantly decreased infarct volume; improved sensorimotor and nonspatial working memory functions. | [6] |
| Sprague-Dawley Rats | Cerebral Ischemia-Reperfusion Injury | 5 mg/kg | Intraperitoneal (i.p.) | Significantly decreased AhR protein levels and expression of CYP1A1 and CYP1B1 post-injury. | [12] |
Experimental Protocols
The characterization of this compound as an AHR antagonist involves several key experimental methodologies. Detailed protocols for these assays are provided below.
Competitive Ligand-Binding Assay
This assay directly assesses the ability of TMF to compete with a known AHR agonist for binding to the receptor.
Methodology:
-
Preparation of Cytosolic Extracts: Obtain cytosolic extracts containing the AHR, for example, from "humanized" AHR mice.[1]
-
Incubation with Radioligand: Preincubate the cytosolic extracts with a radiolabeled AHR photoaffinity ligand, such as 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin.[1]
-
Competitive Binding: Treat the preincubated mixture with increasing concentrations of the competitor ligand (TMF or a reference antagonist like α-NF).[1]
-
Photoaffinity Cross-linking: Expose the samples to UV light to induce cross-linking of the radioligand to the AHR.
-
Protein Separation and Visualization: Resolve the samples via SDS-PAGE and transfer the proteins to a PVDF membrane.[1] Visualize the radiolabeled AHR bands using autoradiography.[1]
-
Quantification: Excise the labeled AHR bands and quantify the radioactivity using a γ-counter.[1]
-
Data Analysis: Express the data as a percentage of specific binding relative to the vehicle control (e.g., DMSO).[1] Calculate the EC50 value from the resulting dose-response curve.
Figure 2: Workflow for Competitive Ligand-Binding Assay.
Dioxin Response Element (DRE) Reporter Gene Assay
This cell-based assay measures the ability of TMF to inhibit agonist-induced transcriptional activation of a reporter gene controlled by DREs.
Methodology:
-
Cell Culture: Use a suitable cell line, such as human hepatoma HepG2 (40/6) cells, which are stably transfected with a DRE-driven luciferase reporter plasmid.[13]
-
Cell Plating: Seed the cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment (Antagonist Mode): Pre-treat the cells with various concentrations of TMF or a vehicle control for a short period (e.g., 5-60 minutes).[13]
-
Agonist Addition: Add a known AHR agonist, such as TCDD or benzo[a]pyrene, to the wells at a concentration that elicits a submaximal response (e.g., EC80).[14]
-
Incubation: Incubate the plates for a specified period (e.g., 4-24 hours) at 37°C in a 5% CO₂ incubator to allow for reporter gene expression.[13]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[13]
-
Luminescence Measurement: Add a luciferase assay substrate to the cell lysates and measure the luminescence using a luminometer.[13]
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability if necessary. Calculate the percent inhibition of the agonist response and determine the IC50 value for TMF.[14]
Figure 3: Workflow for DRE Reporter Gene Assay.
Quantitative Real-Time PCR (qPCR) for CYP1A1 Expression
This assay quantifies the effect of TMF on the mRNA expression levels of endogenous AHR target genes, such as CYP1A1, CYP1A2, and CYP1B1.
Methodology:
-
Cell Culture and Treatment: Culture a responsive cell line, such as Huh7 or HepG2 cells, and treat them with TMF, an AHR agonist (e.g., TCDD), or a combination of both for a defined period (e.g., 4 hours).[1][13]
-
RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using reverse transcriptase.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, the synthesized cDNA, and primers specific for the target genes (e.g., CYP1A1) and a housekeeping gene (e.g., GAPDH) for normalization.[15]
-
Data Acquisition: Perform the qPCR using a real-time PCR instrument.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[15] Normalize the expression of the target gene to the housekeeping gene and then to the vehicle-treated control group.
Figure 4: Workflow for qPCR Analysis of AHR Target Genes.
Conclusion
This compound stands out as a potent and pure aryl hydrocarbon receptor antagonist. Its ability to competitively inhibit AHR signaling without any confounding partial agonist activity makes it a superior research tool for elucidating the complex roles of the AHR in physiology and pathophysiology.[1][2][5] The quantitative data from in vitro and in vivo studies demonstrate its efficacy in repressing AHR-mediated gene induction and mitigating pathological conditions in animal models.[6][12] The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of TMF and other novel AHR modulators.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. 6, 2 , 4 -trimethoxyflavone = 98 HPLC 720675-90-1 [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. In silico identification of an aryl hydrocarbon receptor antagonist with biological activity in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a High-Affinity Ligand That Exhibits Complete Aryl Hydrocarbon Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
In Vitro Effects of 6,2',4'-Trimethoxyflavone on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, a comprehensive review of published scientific literature reveals a notable absence of in vitro studies specifically investigating the effects of 6,2',4'-Trimethoxyflavone on cancer cells. This technical guide, therefore, addresses this knowledge gap by providing a thorough examination of the in vitro anticancer activities of structurally related trimethoxyflavone isomers and other methoxyflavones. The presented data on various cancer cell lines, experimental protocols, and signaling pathways are derived from studies on these related compounds and are intended to serve as a valuable reference for inferring the potential bioactivity of this compound and for guiding future research in this area.
Introduction to Methoxyflavones in Oncology
Flavonoids, a class of polyphenolic secondary metabolites found in plants, have long been recognized for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1] Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups (-OCH3) on the flavone (B191248) backbone, have garnered significant interest in cancer research. The methylation of hydroxyl groups can enhance metabolic stability and lipophilicity, potentially improving the bioavailability and anticancer efficacy of these compounds.[1][2] The position of the methoxy groups on the flavone structure is a critical determinant of their biological activity, influencing their interaction with molecular targets and their overall cytotoxic and cytostatic effects on cancer cells.[1][3]
Structure-Activity Relationship of Trimethoxyflavones
The anticancer activity of trimethoxyflavones is significantly influenced by the substitution pattern of the methoxy groups on both the A and B rings of the flavone skeleton.[1] Studies on various isomers have revealed that specific hydroxylation and methoxylation patterns are crucial for their cytotoxic efficacy. For instance, the presence of hydroxyl groups at the 5,4'- and 3',4'-positions of the flavone nucleus has been associated with potent antiproliferative activity.[2][3] Conversely, an increased number of methoxy groups on the B-ring has been observed to decrease cytotoxic activity against certain leukemia cells.[2] The lipophilicity conferred by methoxy groups on the A-ring is considered important for hydrophobic interactions, while hydroxyl groups on the B-ring can enhance cell death effects.[4]
In Vitro Anticancer Effects of Trimethoxyflavone Isomers and Other Methoxyflavones
While specific data for this compound is unavailable, extensive research on other trimethoxyflavone isomers and methoxyflavones demonstrates their potential as anticancer agents. These compounds have been shown to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways in a variety of cancer cell lines.
Cytotoxicity and Anti-proliferative Activity
The following table summarizes the cytotoxic effects of several methoxyflavones against various human cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50).
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| 5,6,7-Trimethoxyflavone derivative (3c) | Aspc-1 | Pancreatic Cancer | 5.30 | Not Specified | [5] |
| 5,7,4'-Trihydroxy-6,8,3'-Trimethoxyflavone (Sudachitin) | HCT116 | Colorectal Cancer | 56.23 | 48 | [1] |
| 5,7,4'-Trihydroxy-6,8,3'-Trimethoxyflavone (Sudachitin) | HT-29 | Colorectal Cancer | 37.07 | 48 | [1] |
| 5,7-Dihydroxy-3,6,4'-Trimethoxyflavone | A2058 | Melanoma | 3.92 | 72 | [1] |
| 5-Hydroxy-3',4',7-Trimethoxyflavone (HTMF) | K562/BCRP | Leukemia (drug-resistant) | 0.0072 (RI50) | Not Specified | [6] |
| 6-Methoxyflavonol | HeLa | Cervical Cancer | 62.24 | 48 | [7] |
| 6-Methoxyflavonol | HeLa | Cervical Cancer | 55.31 | 72 | [7] |
| 7-Hydroxy-4'-methoxyflavone | HeLa | Cervical Cancer | 25.79 µg/mL | Not Specified | [8] |
| 7-Hydroxy-4'-methoxyflavone | WiDr | Colon Cancer | 83.75 µg/mL | Not Specified | [8] |
| Acacetin (B1665396) (5,7-dihydroxy-4'-methoxyflavone) | DU145 | Prostate Cancer | ~25 | 24 | [9] |
Note: RI50 represents the concentration of the compound that causes a twofold reduction in drug sensitivity.
Mechanisms of Action
The anticancer effects of methoxyflavones are mediated through various molecular mechanisms, primarily the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Several methoxyflavones have been shown to induce apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
For example, acacetin (5,7-dihydroxy-4'-methoxyflavone) has been shown to induce apoptosis in prostate cancer cells by suppressing the NF-κB/Akt signaling pathway.[10][11] This leads to a reduction in the levels of anti-apoptotic proteins such as Bcl-2 and XIAP.[11]
Apoptosis Induction Pathway of Acacetin in Prostate Cancer Cells
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 4. Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review[v1] | Preprints.org [preprints.org]
- 5. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Neuroprotective Properties of Trimethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trimethoxyflavones (TMFs), a subclass of polymethoxyflavones found in various medicinal plants, are emerging as promising therapeutic agents for neurodegenerative diseases.[1] Their unique chemical structure allows them to readily cross the blood-brain barrier, enabling direct action within the central nervous system. Extensive preclinical research highlights their multifaceted neuroprotective effects, primarily attributed to their potent antioxidant, anti-inflammatory, and anti-apoptotic properties.[2][3] This technical guide provides a comprehensive overview of the mechanisms of action of TMFs, summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved.
Mechanisms of Neuroprotective Action
The neuroprotective efficacy of trimethoxyflavones stems from their ability to modulate multiple signaling pathways implicated in neuronal survival and demise.
Attenuation of Oxidative Stress
Oxidative stress, arising from an imbalance between the production of reactive oxygen species (ROS) and the capacity of antioxidant defense systems, is a key contributor to neuronal damage in neurodegenerative disorders.[1][4] TMFs combat oxidative stress through several mechanisms:
-
Direct ROS Scavenging: The flavonoid structure of TMFs allows for the direct scavenging of free radicals.[4]
-
Activation of the Nrf2-ARE Pathway: A primary mechanism of TMF-mediated antioxidant defense is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. TMFs can induce the dissociation of Nrf2 from Keap1, allowing its translocation to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of a suite of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD).[1]
-
Modulation of Sirtuin 1 (Sirt-1) Activity: TMFs have been shown to activate Sirt-1, a protein deacetylase that plays a crucial role in cellular stress resistance. Activated Sirt-1 can enhance antioxidant defenses and inhibit apoptosis, further contributing to the neuroprotective effects of TMFs.[1]
Mitigation of Neuroinflammation
Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory cytokines, is a hallmark of many neurodegenerative diseases.[5] TMFs exhibit significant anti-inflammatory properties:
-
Inhibition of Pro-inflammatory Cytokine Production: Studies have demonstrated that TMFs can significantly reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in models of neuroinflammation.[6][7]
-
Modulation of NF-κB Signaling: The anti-inflammatory effects of some methoxyflavones are mediated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[7] NF-κB is a key transcription factor that governs the expression of many pro-inflammatory genes.
-
Suppression of Microglial Activation: By inhibiting inflammatory signaling pathways, TMFs can suppress the activation of microglia, thereby reducing the production of neurotoxic inflammatory mediators.[5]
Inhibition of Apoptosis
Apoptosis, or programmed cell death, is the final common pathway for neuronal loss in many neurodegenerative conditions. TMFs can interfere with apoptotic signaling cascades:
-
Reduction of Caspase-3 Activity: Some TMFs have been shown to decrease the concentration of Caspase-3, a key executioner caspase in the apoptotic pathway.[2]
-
Modulation of MAPK Signaling: TMFs can influence the mitogen-activated protein kinase (MAPK) signaling pathways, including the JNK and ERK pathways.[8][9] The c-Jun N-terminal kinase (JNK) pathway is often associated with pro-apoptotic signals, while the extracellular signal-regulated kinase (ERK) pathway is typically linked to cell survival. TMFs have been shown to inhibit the phosphorylation of JNK and ERK1/2 induced by neurotoxic stimuli like amyloid-beta.[8][9]
Quantitative Data on Neuroprotective Effects
The following tables summarize key quantitative data from preclinical studies investigating the neuroprotective effects of various trimethoxyflavones.
Table 1: In Vitro Neuroprotective Effects of Trimethoxyflavones
| Trimethoxyflavone Derivative | Cell Line | Neurotoxic Insult | Concentration | Effect | Reference |
| 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) | N2a neuroblastoma | Amyloid-beta (Aβ) 25-35 | 1-10 µM | Prevented Aβ-induced cell death and attenuated intracellular ROS accumulation. | [8][9] |
| 5,6,7,4'-Tetramethoxyflavone | Neuronal cells | Not specified | Not specified | Activates Nrf2 and Sirt-1 pathways, mitigates oxidative stress. | [1] |
Table 2: In Vivo Neuroprotective Effects of Trimethoxyflavones in Animal Models
| Trimethoxyflavone Derivative | Animal Model | Dosage | Treatment Duration | Key Findings | Reference |
| 5,7,4'-trimethoxyflavone (TMF) | LPS-induced memory-impaired mice | 10, 20, 40 mg/kg | 21 days | Enhanced spatial memory, reduced anxiety, significantly reduced Aβ, IL-1β, IL-6, and TNF-α levels. | [6][7] |
| 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) (TMF) | Lead-induced neurotoxicity in rats | 5 and 10 mg/kg | 30 days | Reversed memory and motor deficits, normalized levels of TBARS, TNF-α, IL-6, and GSH. | [10] |
| Trimethoxyflavones from Ocimum basilicum | Scopolamine-induced amnesia in mice | Not specified | Not specified | Improved long-term memory, reduced Caspase-3 concentration. | [2] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by trimethoxyflavones.
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on trimethoxyflavones.
Cell Culture and Treatment
-
Cell Lines: N2a neuroblastoma cells are commonly used.[8][9]
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of the specific trimethoxyflavone for a designated time (e.g., 1 hour) before being exposed to the neurotoxic agent (e.g., amyloid-beta peptide 25-35 at 25 µM).[8][9]
Cell Viability and Cytotoxicity Assays
-
Crystal Violet Staining: This assay is used to assess cell viability. After treatment, cells are fixed with methanol (B129727) and stained with 0.5% crystal violet. The incorporated dye is then solubilized, and the absorbance is measured.[9]
-
Lactate Dehydrogenase (LDH) Assay: This assay measures the activity of LDH released into the culture medium from damaged cells as an indicator of cytotoxicity.[8][9]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
DCF-DA Assay: Intracellular ROS levels are measured using 2′,7′-dichlorofluorescein diacetate (DCF-DA). DCF-DA is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2′,7′-dichlorofluorescein (DCF). The fluorescence intensity is measured using a fluorometer or fluorescence microscope.[8][9]
Western Blotting
-
Purpose: To determine the protein expression levels of key signaling molecules (e.g., total and phosphorylated JNK and ERK).[8][9]
-
Procedure:
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against the target proteins.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Animal Models and Behavioral Tests
-
LPS-Induced Neuroinflammation Model: Lipopolysaccharide (LPS) is administered to mice to induce neuroinflammation and memory impairment.[6][7]
-
Lead-Induced Neurotoxicity Model: Rats are exposed to lead acetate (B1210297) in their drinking water to induce neurotoxicity.[10]
-
Scopolamine-Induced Amnesia Model: Scopolamine is used to induce amnesia in mice.[2][3]
-
Morris Water Maze (MWM): This test is used to assess spatial learning and memory in rodents. The time taken to find a hidden platform in a pool of water is recorded over several trials.[6][7][10]
-
Open Field Test (OFT): This test is used to evaluate locomotor activity and anxiety-like behavior.[6][7]
Biochemical and Molecular Analyses in Animal Tissues
-
Enzyme-Linked Immunosorbent Assay (ELISA): Used to measure the levels of brain-derived neurotrophic factor (BDNF), amyloid-beta, and pro-inflammatory markers in brain tissue homogenates.[6][7]
-
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): Used to determine the mRNA expression levels of target genes in the hippocampus.[6][7]
-
Measurement of Oxidative Stress Markers: Assays for thiobarbituric acid reactive substances (TBARS) and reduced glutathione (B108866) (GSH) are used to assess lipid peroxidation and antioxidant status, respectively, in brain tissue.[10]
Conclusion and Future Directions
Trimethoxyflavones represent a promising class of natural compounds with significant neuroprotective potential. Their ability to concurrently target multiple pathological processes, including oxidative stress, neuroinflammation, and apoptosis, makes them attractive candidates for the development of novel therapies for neurodegenerative diseases.[1][2] Future research should focus on further elucidating the structure-activity relationships of different TMF derivatives, optimizing their pharmacokinetic and pharmacodynamic properties, and conducting rigorous clinical trials to validate their therapeutic efficacy in human populations. The detailed methodologies and mechanistic insights provided in this guide serve as a valuable resource for researchers dedicated to advancing the therapeutic application of trimethoxyflavones in the fight against neurodegeneration.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Trimethoxyflavones from Ocimum basilicum L. leaves improve long term memory in mice by modulating multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neuroprotection Against Oxidative Stress: Phytochemicals Targeting TrkB Signaling and the Nrf2-ARE Antioxidant System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5,7-dihydroxy-3',4',5'-trimethoxyflavone mitigates lead induced neurotoxicity in rats via its chelating, antioxidant, anti-inflammatory and monoaminergic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-inflammatory Potential of 6,2',4'-Trimethoxyflavone: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flavonoids, a diverse class of polyphenolic compounds, have garnered significant attention for their wide array of pharmacological activities, including potent anti-inflammatory effects. Within this class, polymethoxyflavonoids (PMFs) have shown particular promise due to their enhanced metabolic stability and bioavailability. This technical guide focuses on the anti-inflammatory properties of a specific PMF, 6,2',4'-Trimethoxyflavone. While direct and extensive research on this particular flavone (B191248) is emerging, this document synthesizes the current understanding of its anti-inflammatory mechanisms by drawing parallels with closely related trimethoxyflavonoids and other well-studied flavonoids. The core of its action is believed to involve the inhibition of key pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and the modulation of critical intracellular signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This paper will present available quantitative data, detail relevant experimental methodologies, and visualize the implicated signaling pathways to provide a comprehensive resource for researchers and professionals in drug discovery and development.
Introduction to this compound and Inflammation
Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The inflammatory cascade is orchestrated by a complex network of signaling molecules and pathways, leading to the production of pro-inflammatory mediators like cytokines (e.g., TNF-α, IL-6), enzymes (e.g., iNOS, COX-2), and signaling molecules (e.g., NO, PGE2).
This compound belongs to the flavone subclass of flavonoids, characterized by a C6-C3-C6 skeleton. The presence of three methoxy (B1213986) groups is thought to enhance its lipophilicity and ability to cross cellular membranes, potentially increasing its biological activity compared to its hydroxylated counterparts. The anti-inflammatory activity of flavonoids is often attributed to their ability to interfere with the signaling pathways that regulate the expression of pro-inflammatory genes.
Quantitative Data on Anti-inflammatory Effects
Direct quantitative data for the anti-inflammatory effects of this compound is limited in publicly available literature. However, by examining structurally similar trimethoxyflavonoids, we can infer its potential efficacy. The following tables summarize the anti-inflammatory activities of related compounds, providing a benchmark for the expected potency of this compound.
Table 1: Inhibition of Nitric Oxide (NO) Production by Trimethoxyflavone Analogs in LPS-Stimulated Macrophages
| Compound | Cell Line | IC50 (µM) | Reference |
| 5,6,7-Trimethoxyflavone | RAW 264.7 | Data not explicitly reported as IC50, but significant inhibition observed | [1] |
| 4'-Bromo-5,6,7-trimethoxyflavone | RAW 264.7 | 14.22 ± 1.25 | [2] |
| Mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrid (Compound 5z) | RAW 264.7 | 2.11 | [3] |
Table 2: Inhibition of Pro-inflammatory Mediators by Trimethoxyflavone Analogs
| Compound | Mediator | Cell Line/Model | Inhibition | Reference |
| 5,6,7-Trimethoxyflavone | PGE2 | RAW 264.7 | Dose-dependent inhibition | [1] |
| 4'-Bromo-5,6,7-trimethoxyflavone | PGE2 | RAW 264.7 | IC50 = 10.98 ± 6.25 µM | [2] |
| Mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrid (Compound 5z) | PGE2 | RAW 264.7 | IC50 = 0.98 µM | [3] |
| 5,6,7-Trimethoxyflavone | TNF-α, IL-1β, IL-6 | RAW 264.7 | Dose-dependent inhibition of production and mRNA expression | [1] |
| 4'-Bromo-5,6,7-trimethoxyflavone | TNF-α, IL-6, IL-1β | RAW 264.7 | Concentration-dependent reduction in release and mRNA expression | [2] |
| Mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrid (Compound 5z) | TNF-α, IL-6, IL-1β | RAW 264.7 | 29.39%, 53.48%, and 41.02% inhibition at 1 µM, respectively | [3] |
Core Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of polymethoxyflavonoids, likely including this compound, are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.
Inhibition of Pro-inflammatory Enzymes and Mediators
This compound is expected to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), two key mediators of inflammation. This inhibition is likely achieved by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Furthermore, it is anticipated to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Modulation of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory gene expression. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes, including those for iNOS, COX-2, TNF-α, and IL-6. Polymethoxyflavonoids have been shown to inhibit NF-κB activation by preventing the phosphorylation and degradation of IκBα.[1][2]
Modulation of the MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38 MAPK, are also crucial in regulating the inflammatory response. These pathways are activated by various extracellular stimuli and play a role in the production of inflammatory mediators. Polymethoxyflavonoids have been demonstrated to suppress the phosphorylation of MAPK proteins, thereby inhibiting downstream inflammatory events.[1][3]
Experimental Protocols
The following are generalized protocols for assessing the anti-inflammatory activity of compounds like this compound.
In Vitro Anti-inflammatory Activity in LPS-Stimulated Macrophages
This assay is a standard method to screen for anti-inflammatory potential by measuring the inhibition of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cells.
-
Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Nitric Oxide (NO) Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is read, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Measurement (ELISA): The levels of PGE2, TNF-α, and IL-6 in the cell culture supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
Western Blot Analysis: To determine the effect on protein expression, cell lysates are subjected to SDS-PAGE and transferred to a PVDF membrane. The membrane is then probed with primary antibodies against iNOS, COX-2, phosphorylated and total forms of IκBα, NF-κB p65, and MAPKs (ERK, JNK, p38), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
This is a widely used animal model for evaluating the acute anti-inflammatory activity of test compounds.
-
Animals: Male Wistar rats or Swiss albino mice are typically used.
-
Treatment: Animals are divided into groups: a control group, a carrageenan-treated group, a positive control group (e.g., treated with indomethacin), and test groups receiving different doses of this compound. The test compound is usually administered orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of the animals.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the carrageenan-treated control group.
Conclusion and Future Directions
While direct experimental evidence for this compound is still accumulating, the data from structurally related polymethoxyflavonoids strongly suggest its potential as a potent anti-inflammatory agent. Its likely mechanism of action involves the suppression of key pro-inflammatory mediators and the modulation of the NF-κB and MAPK signaling pathways.
Future research should focus on:
-
Direct Quantification: Determining the IC50 values of this compound for the inhibition of NO, PGE2, and various cytokines in different cell lines.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets of this compound within the NF-κB and MAPK pathways.
-
In Vivo Efficacy: Conducting comprehensive in vivo studies using various animal models of inflammation to evaluate its therapeutic potential, pharmacokinetics, and safety profile.
-
Structure-Activity Relationship Studies: Comparing the anti-inflammatory activity of this compound with other trimethoxyflavone isomers to understand the importance of the methoxy group positions for its biological activity.
The insights gathered from such studies will be crucial for the development of this compound as a potential therapeutic agent for the treatment of inflammatory diseases.
References
- 1. Inhibition of nitric oxide production and inducible nitric oxide synthase expression by a polymethoxyflavone from young fruits of Citrus unshiu in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchmap.jp [researchmap.jp]
- 3. Repurposing mosloflavone/5,6,7-trimethoxyflavone-resveratrol hybrids: Discovery of novel p38-α MAPK inhibitors as potent interceptors of macrophage-dependent production of proinflammatory mediators [pubmed.ncbi.nlm.nih.gov]
The Intricate Dance of Structure and Activity: A Technical Guide to Trimethoxyflavone Analogs
For Researchers, Scientists, and Drug Development Professionals
Trimethoxyflavones, a class of polymethoxylated flavonoids, have garnered significant attention in medicinal chemistry for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antioxidant effects. The strategic placement of methoxy (B1213986) groups on the flavone (B191248) scaffold profoundly influences their biological efficacy by enhancing metabolic stability and lipophilicity. This technical guide delves into the core principles of the structure-activity relationship (SAR) of trimethoxyflavone analogs, providing a comprehensive overview of quantitative data, detailed experimental methodologies, and the signaling pathways they modulate.
Quantitative Structure-Activity Relationship Data
The biological activity of trimethoxyflavone analogs is highly dependent on the substitution pattern of methoxy and hydroxyl groups on the flavone backbone. The following tables summarize the quantitative data from various studies, highlighting the impact of these structural modifications on different pharmacological activities.
Anticancer and Cytotoxic Activity
The cytotoxic effects of trimethoxyflavone derivatives have been evaluated against various cancer cell lines. The position and nature of substituents on the A and B rings play a crucial role in determining their potency.
| Compound/Analog | Cancer Cell Line | Activity (IC₅₀/EC₅₀/RI₅₀) | Reference |
| 5,3',4'-Trihydroxyflavone | HL60 Leukemia | Most Potent | [1] |
| 5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) | K562/BCRP (SN-38 resistance) | 7.2 nM (RI₅₀) | [2] |
| 3',4',7-Trimethoxyflavone (TMF) | K562/BCRP (SN-38 resistance) | 18 nM (RI₅₀) | [2] |
| 5-Fluoro-3',4',7-trimethoxyflavone (FTMF) | K562/BCRP (SN-38 resistance) | 25 nM (RI₅₀) | [2] |
| 7-(β-glucosyloxy)-5-hydroxy-3',4'-dimethoxyflavone (GOHDMF) | K562/BCRP (SN-38 resistance) | 91 nM (RI₅₀) | [2] |
| Compound 3c (a 5,6,7-trimethoxyflavone (B192605) derivative) | Aspc-1 | 5.30 µM (IC₅₀) | [3] |
Key SAR Insights for Anticancer Activity:
-
The presence of 5,4'- and 3',4'-dihydroxyl groups on the flavone nucleus is important for antiproliferative activity.[1]
-
An increased number of methoxy groups on the B-ring can reduce cytotoxic activity against leukemia cells.[1]
-
A hydroxyl group at the C-5 position, as seen in HTMF, enhances the reversal effect on drug resistance compared to a methoxy group at the same position.[2]
-
Glycosylation at the C-7 position can influence activity, with monoglycosides showing better effects than di- and triglycosides in reversing drug resistance.[2]
Antioxidant Activity
The radical scavenging potential of trimethoxyflavone analogs is another area of intense investigation. Structural modifications, such as fluorination, have been shown to enhance this activity.
| Compound/Analog | Assay | Activity (EC₅₀ in µg/mL) | Reference |
| 3',4',5'-Trimethoxyflavone (1) | DPPH | 71 | [4] |
| 3',4',5'-Trihydroxyflavone (2) | DPPH | 0.33 | [4] |
| 3-Fluoro-3',4',5'-trimethoxyflavone (7) | DPPH | 37 | [4] |
| 3-Fluoro-3',4',5'-trihydroxyflavone (8) | DPPH | 0.24 | [4] |
Key SAR Insights for Antioxidant Activity:
-
The presence of hydroxyl groups significantly enhances antioxidant activity compared to methoxy groups.[1][4]
-
Fluorination at the 3-position of the flavone scaffold can improve antioxidant potency.[1][4]
Anti-Inflammatory Activity
Trimethoxyflavones exert their anti-inflammatory effects by inhibiting key inflammatory mediators. The substitution pattern is critical for this activity.
| Compound/Analog | Effect | Reference |
| 3',4'-Dihydroxyflavone | Potent inhibition of LPS-induced nitric oxide | [5] |
| Luteolin | Potent inhibition of LPS-induced nitric oxide | [5] |
| Flavones with C4' methoxy group | Attenuated anti-inflammatory activity | [1][5] |
Key SAR Insights for Anti-Inflammatory Activity:
-
Hydroxyl groups at the C3' and C4' positions on the B-ring enhance anti-inflammatory properties.[1][5]
-
A methoxy group at the C4' position can diminish this effect.[1][5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in the context of trimethoxyflavone analog research.
Synthesis of 3',4',5'-Trimethoxyflavone (1)
This synthesis is a foundational procedure for creating various trimethoxyflavone analogs.[4]
Step 1: Esterification
-
Couple 2-hydroxyacetophenone (B1195853) (3) and trimethoxybenzoyl chloride (4) in pyridine (B92270) to yield the ester (5).
Step 2: Baker-Venkataraman Rearrangement
-
Treat the ester (5) with potassium hydroxide (B78521) (KOH) in pyridine at 65 °C to produce the 1,3-diketone (6).
Step 3: Cyclization
-
Cyclize the 1,3-diketone (6) by refluxing in acetic acid and hydrochloric acid to yield 3',4',5'-trimethoxyflavone (1).
-
Alternatively, for a higher yield, use iron(III) chloride in dichloromethane (B109758) at room temperature to promote the cyclization.[4]
MTT Assay for Cytotoxicity
This colorimetric assay assesses cell metabolic activity and is a standard method for measuring cell viability and proliferation.[1]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the trimethoxyflavone compound (e.g., 2 to 20 µg/mL) for specified durations (e.g., 24 and 48 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
DPPH Radical Scavenging Assay
This assay measures the antioxidant capacity of a compound by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[1][4]
-
Sample Preparation: Prepare serial dilutions of the trimethoxyflavone compound in a suitable solvent (e.g., ethanol-acetone solution).
-
Reaction Mixture: Mix the sample dilutions with a DPPH solution in the dark.
-
Incubation: Allow the reaction to proceed for a set time (e.g., 20 minutes) at room temperature.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).
-
Data Analysis: Calculate the percentage of DPPH scavenging activity and determine the EC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Signaling Pathways and Molecular Mechanisms
Trimethoxyflavone analogs exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design.
HTMF-Mediated Apoptosis Pathway in Cancer Cells
5-Hydroxy-3',4',7-trimethoxyflavone (HTMF) has been shown to induce apoptosis in cancer cells, potentially through the p53 pathway.[1]
Caption: HTMF-mediated apoptosis pathway in cancer cells.
Inhibition of the NF-κB Signaling Pathway
Trimethoxyflavones are known to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway, which is a key regulator of inflammatory responses.[1][6]
Caption: Inhibition of the NF-κB signaling pathway by trimethoxyflavones.
Experimental Workflow for DPPH Radical Scavenging Assay
A visual representation of the steps involved in the DPPH assay provides a clear workflow for researchers.
Caption: Workflow for the DPPH radical scavenging assay.
Conclusion
The structure-activity relationship of trimethoxyflavone analogs is a rich and complex field of study. The evidence strongly suggests that the anticancer, anti-inflammatory, and antioxidant activities of these compounds are intricately linked to the substitution patterns of methoxy and hydroxyl groups. This guide provides a foundational understanding for researchers, offering a comparative overview to inform the rational design of new and more potent trimethoxyflavone-based therapeutic agents. Further research is warranted to fully elucidate the mechanisms of action and to optimize the therapeutic potential of these versatile compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship (SAR) of Flavones on Their Anti-Inflammatory Activity in Murine Macrophages in Culture through the NF-κB Pathway and c-Src Kinase Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Pharmacokinetics and Bioavailability of Methoxyflavones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methoxyflavones, a subclass of flavonoids characterized by the presence of one or more methoxy (B1213986) groups, have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] The methylation of hydroxyl groups in the flavonoid backbone can significantly alter their physicochemical properties, leading to increased metabolic stability and improved membrane transport compared to their hydroxylated counterparts.[3] This, in turn, can enhance their oral bioavailability, a critical factor for the development of effective therapeutic agents.[3]
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of methoxyflavones. It summarizes key quantitative data, details common experimental protocols, and visualizes important metabolic and signaling pathways to serve as a valuable resource for researchers in the field of drug discovery and development.
I. Pharmacokinetics of Methoxyflavones
The pharmacokinetic profile of methoxyflavones is influenced by their structure, particularly the number and position of methoxy groups. While methylation generally improves bioavailability compared to hydroxylated flavonoids, the overall oral bioavailability of many methoxyflavones remains relatively low.[1][4]
Data Summary
The following tables summarize the key pharmacokinetic parameters of several methoxyflavones from in vivo studies.
Table 1: Pharmacokinetic Parameters of Methoxyflavones from Kaempferia parviflora Extract in Rats following a Single Oral Administration [4][5][6]
| Methoxyflavone | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | t1/2 (h) | AUC0-t (µg·h/mL) | Oral Bioavailability (%) |
| 5,7-Dimethoxyflavone (DMF) | 10.58 | 0.55 ± 0.12 | 1.0 | 3.56 ± 0.84 | 2.57 ± 0.49 | 2.10 |
| 5,7,4'-Trimethoxyflavone (TMF) | 9.75 | 0.63 ± 0.11 | 2.0 | 4.19 ± 0.76 | 2.21 ± 0.38 | 1.75 |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | 9.44 | 0.88 ± 0.15 | 1.0 | 2.36 ± 0.45 | 4.02 ± 0.72 | 3.32 |
Data are presented as mean ± S.D. (n=10).
Table 2: Pharmacokinetic Parameters of 5,7-Dimethoxyflavone (5,7-DMF) in Mice following a Single Oral Administration [7]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUCt (h·ng/mL) |
| 10 | 1870 ± 1190 | <0.5 | 3.40 ± 2.80 | 532 ± 165 |
Data are presented as mean ± S.D.
II. Bioavailability and Metabolism
The bioavailability of methoxyflavones is primarily limited by first-pass metabolism in the intestine and liver.[1] The metabolic pathways involve both Phase I and Phase II reactions.
Phase I Metabolism:
Phase I metabolism is dominated by the cytochrome P450 (CYP) enzyme system. The primary reactions are O-demethylation and hydroxylation of the flavonoid rings.[1][2] Studies have identified CYP1A1, CYP1A2, and CYP3A4 as major enzymes involved in the oxidative metabolism of methoxyflavones.[2][8] The rate of metabolism is highly dependent on the position of the methoxy substituents.[2]
Phase II Metabolism:
Following Phase I reactions, the resulting hydroxylated metabolites, along with any parent methoxyflavones with free hydroxyl groups, undergo extensive Phase II conjugation reactions. These include glucuronidation and sulfation, which increase the water solubility of the compounds and facilitate their excretion.[1][4]
Tissue Distribution and Excretion:
Absorbed methoxyflavones are distributed to various tissues, with the highest concentrations typically found in the liver and kidneys.[4][5][7] They have also been detected in the lungs, testes, and brain.[4][5] Elimination of methoxyflavones and their metabolites occurs primarily through urine and feces.[4][5][6]
III. Experimental Protocols
In Vivo Pharmacokinetic Studies
A typical experimental workflow for an in vivo pharmacokinetic study is outlined below.
Figure 1: Workflow for a typical in vivo pharmacokinetic study.
Animal Models: Male Sprague-Dawley or Wistar rats, and C57BL/6 mice are commonly used.[1][4]
Administration: For oral bioavailability studies, methoxyflavones are often dissolved or suspended in a vehicle like corn oil or a carboxymethylcellulose solution and administered via oral gavage. For intravenous administration, the compound is dissolved in a biocompatible solvent.[1]
Sample Collection and Processing:
-
Blood: Serial blood samples are collected at predetermined time points. Plasma is separated by centrifugation.
-
Extraction: Methoxyflavones are extracted from plasma using liquid-liquid extraction (LLE) with a solvent like acetonitrile (B52724) or ethyl acetate, or by solid-phase extraction (SPE).[9]
-
Analysis: The concentrations of the parent drug and its metabolites are determined using high-performance liquid chromatography with ultraviolet detection (HPLC-UV) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][10][11]
In Vitro Metabolism Studies
In vitro methods are crucial for understanding the metabolic pathways and stability of methoxyflavones.
Figure 2: Workflow for an in vitro metabolism study using liver microsomes.
Methodology:
-
System: Human or rat liver microsomes are commonly used as a source of CYP450 enzymes.
-
Procedure: The methoxyflavone is incubated with liver microsomes in the presence of an NADPH regenerating system to initiate the metabolic reactions. Samples are taken at various time points and the reaction is quenched. The disappearance of the parent compound and the formation of metabolites are monitored by LC-MS/MS.
IV. Signaling Pathways
Metabolic Pathway of Methoxyflavones
The general metabolic pathway for methoxyflavones involves sequential Phase I and Phase II reactions, as illustrated below.
Figure 3: General metabolic pathway of methoxyflavones.
Interaction with Cellular Signaling Pathways
While direct evidence for many specific methoxyflavones is still emerging, studies on related compounds suggest interactions with various cellular signaling pathways. For instance, 6-methoxyflavone (B191845) has been reported to suppress neuroinflammation by modulating key inflammatory pathways.[1]
Figure 4: Modulation of inflammatory signaling pathways by 6-methoxyflavone.
V. Conclusion
Methoxyflavones represent a promising class of flavonoids with enhanced metabolic stability and oral bioavailability compared to their hydroxylated analogs. However, their pharmacokinetic profiles can be complex and are characterized by relatively low bioavailability due to significant first-pass metabolism. A thorough understanding of their ADME properties is essential for translating their in vitro biological activities into in vivo therapeutic efficacy. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of methoxyflavones as potential drug candidates. Further research is warranted to fully elucidate the pharmacokinetic profiles of a wider range of methoxyflavones and to explore formulation strategies to enhance their bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics, bioavailability, tissue distribution, excretion, and metabolite identification of methoxyflavones in Kaempferia parviflora extract in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. heimat-ltd.com [heimat-ltd.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benthamscience.com [benthamscience.com]
Solubility Profile of 6,2',4'-Trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 6,2',4'-trimethoxyflavone in common laboratory solvents. Understanding the solubility of this promising aryl hydrocarbon receptor (AHR) antagonist is critical for its application in various research and development settings, from in vitro biological assays to formulation development. This document summarizes available quantitative solubility data, details experimental protocols for solubility determination, and provides visual representations of key experimental workflows.
Core Concepts in Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in a given solvent system. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution. For flavonoids like this compound, solubility is influenced by factors such as the polarity of the solvent, the crystalline structure of the solute, and the presence of functional groups that can participate in hydrogen bonding.
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility of this compound in several common laboratory solvents. It is important to note that experimental conditions, such as temperature and the use of physical methods like warming or sonication, can significantly influence the measured solubility.
| Solvent | Solubility | Molar Concentration (mM) | Method/Conditions |
| Dimethyl Sulfoxide (DMSO) | >5 mg/mL[1] | >16.01 mM | - |
| 5 mg/mL[2] | 16.01 mM | Requires sonication | |
| Soluble to 5 mM[3] | 5 mM | With gentle warming | |
| Chloroform | 10 mg/mL | 32.02 mM | - |
| Ethanol | Slightly soluble | - | - |
| Dimethylformamide (DMF) | Slightly soluble | - | - |
Molecular Weight of this compound: 312.32 g/mol
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible experimental results. The most common method for determining the thermodynamic solubility of a compound is the saturation shake-flask method . This technique involves equilibrating an excess amount of the solid compound in the solvent of interest over a defined period, followed by the quantification of the dissolved compound in the supernatant.
Key Experimental Steps:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a sealed vial containing the chosen solvent.
-
Equilibration: The vial is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid precipitation of the dissolved solid during this step.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.
A standard curve of known concentrations of this compound is used to accurately quantify the amount dissolved in the saturated solution.
Visualizing Experimental Workflows
To further clarify the experimental process, the following diagrams illustrate the general workflow for solubility determination and a logical approach to solvent selection.
Caption: General workflow for determining the solubility of a compound using the shake-flask method.
Caption: A logical approach to solvent selection for flavonoids based on solvent polarity.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in common laboratory solvents. The provided data and protocols are intended to assist researchers in the effective design and execution of experiments involving this compound. It is recommended that solubility be empirically determined under the specific conditions of a planned experiment to ensure accuracy and reproducibility. Further research is warranted to establish a more comprehensive quantitative solubility profile of this compound in a wider range of solvents and conditions.
References
Spectroscopic Profile of 6,2',4'-Trimethoxyflavone: A Technical Guide
For researchers, scientists, and drug development professionals, this technical guide provides a detailed overview of the spectroscopic data for the bioactive compound 6,2',4'-trimethoxyflavone. This document compiles available mass spectrometry data and outlines standard experimental protocols for comprehensive spectral analysis.
Core Spectroscopic Data
This compound, with the molecular formula C₁₈H₁₆O₅ and a molecular weight of 312.32 g/mol , is a member of the flavonoid family, a class of compounds known for their diverse biological activities.[1] Accurate spectroscopic characterization is fundamental for its identification, purity assessment, and further investigation in drug discovery and development.
Mass Spectrometry (MS)
Mass spectrometry data provides crucial information about the molecular weight and fragmentation pattern of a compound. For this compound, high-resolution mass spectrometry is essential for confirming its elemental composition.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Value | Source |
| Molecular Formula | C₁₈H₁₆O₅ | PubChem[1] |
| Molecular Weight | 312.32 g/mol | PubChem[1] |
| Exact Mass | 312.09977361 Da | PubChem[1] |
| Precursor Ion (MS/MS) | [M+H]⁺ | PubChem[1] |
| Precursor m/z | 313.1071 | PubChem[1] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reproducible and reliable spectroscopic data. The following sections outline the methodologies for acquiring NMR, MS, and UV-Vis spectra for flavonoids like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the detailed molecular structure of a compound. For this compound, both ¹H and ¹³C NMR are required for a complete structural assignment.
Sample Preparation:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical as it can influence chemical shifts.
-
Transfer the solution to a standard 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter to avoid compromising the spectral quality.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Typically 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer with a broadband probe.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: Typically 0-200 ppm.
-
Reference: TMS at 0.00 ppm or the deuterated solvent peak.
-
Mass Spectrometry (MS)
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for flavonoid analysis.
-
Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) or methanol (B129727) (B), both often containing 0.1% formic acid to improve ionization and peak shape.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.
-
Ionization Mode: Positive ion mode is typically used to observe the [M+H]⁺ ion.
-
Data Acquisition: Acquire full scan mass spectra to determine the molecular weight and tandem mass spectra (MS/MS) to study the fragmentation patterns.
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is characteristic of the flavone (B191248) chromophore.
Sample Preparation:
-
Prepare a stock solution of this compound in a UV-grade solvent such as methanol or ethanol.
-
Dilute the stock solution to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the spectrophotometer (usually below 1.5 AU).
Data Acquisition:
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Scan Range: Typically from 200 to 500 nm.
-
Blank: Use the same solvent as used for the sample as a blank to correct for solvent absorption.
-
Data Recording: Record the absorbance spectrum and identify the wavelengths of maximum absorption (λmax). Flavonoids typically exhibit two major absorption bands.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a flavonoid compound like this compound.
Caption: Workflow for Spectroscopic Analysis of this compound.
References
Initial Toxicity Screening of 6,2',4'-Trimethoxyflavone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a concise overview of the initial toxicity profile of 6,2',4'-Trimethoxyflavone (TMF), a synthetic flavonoid compound. Interest in TMF stems from its activity as a pure antagonist of the Aryl Hydrocarbon Receptor (AHR), a key regulator in xenobiotic metabolism and various physiological processes. While comprehensive toxicological data remains limited, this document consolidates available information on its acute toxicity and primary mechanism of action. Due to the scarcity of direct experimental results for TMF, this guide also references methodologies and findings from studies on structurally related methoxyflavones to provide context and suggest potential areas for future investigation. This paper is intended to inform researchers and drug development professionals on the current state of knowledge and to highlight the data gaps that need to be addressed in future preclinical safety assessments.
Introduction
This compound is a flavonoid derivative characterized by the presence of three methoxy (B1213986) groups on its flavone (B191248) backbone. Its primary pharmacological feature identified to date is its function as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] The AHR pathway is critically involved in mediating the toxic effects of a wide range of environmental pollutants, such as dioxins and polycyclic aromatic hydrocarbons.[1] Consequently, AHR antagonists like TMF are valuable research tools for dissecting AHR function and may hold therapeutic potential.[1][3] However, a thorough understanding of the toxicological profile of any new chemical entity is paramount for its development. This guide summarizes the currently available toxicity data for this compound and outlines standard experimental protocols relevant to its initial safety screening.
Acute Toxicity
The most definitive piece of toxicity information currently available for this compound pertains to its acute oral toxicity.
Data Presentation: Acute Toxicity Classification
| Compound Name | CAS Number | GHS Classification | Hazard Statement |
| This compound | 720675-90-1 | Acute Toxicity 3, Oral | H301: Toxic if swallowed |
Table 1: Globally Harmonized System (GHS) Classification for Acute Oral Toxicity of this compound. Data sourced from commercial supplier safety information.
This classification indicates a high degree of toxicity upon single oral administration. However, specific in vivo studies determining the median lethal dose (LD50) are not publicly available.
In Vitro Cytotoxicity
Direct experimental data on the cytotoxic effects of this compound in various cell lines, typically expressed as IC50 (half-maximal inhibitory concentration) values, are not available in the reviewed literature. For context, studies on other polymethoxyflavones have shown a wide range of cytotoxic activities depending on the specific compound and the cancer cell line tested.[4]
Genotoxicity
No studies assessing the genotoxic potential of this compound were identified. Standard genotoxicity screening typically includes an Ames test for bacterial reverse mutation, and in vitro and in vivo micronucleus assays to detect chromosomal damage.[5][6][7] A study on the isomeric compound 5,7,4'-trimethoxyflavone, administered to mice at a dose of 300 mg/kg, did not show any genotoxic effects in the peripheral blood cell micronucleus test.[5] While this may suggest a lack of genotoxicity for this class of compounds, it is not direct evidence for this compound.
Key Signaling Pathway: Aryl Hydrocarbon Receptor (AHR) Antagonism
The most well-characterized biological activity of this compound is its role as a pure AHR antagonist.[1][3] It competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene (B130552) (B[a]P), thereby preventing the downstream transcriptional activation of target genes like CYP1A1.[1] Unlike other antagonists, it reportedly exhibits no partial agonist activity, making it a valuable tool for studying AHR biology.[1][3]
The toxicological implications of AHR antagonism are complex. While AHR activation by pollutants is linked to toxicity, the receptor also plays roles in normal physiological processes. Therefore, sustained antagonism could potentially interfere with these homeostatic functions.
Recommended Experimental Protocols
Given the data gaps, a standard battery of initial toxicity screening tests is recommended. Detailed below are generalized protocols for key assays.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cells (e.g., HepG2, MCF-7, or a relevant cell line) in a 96-well plate at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (typically from 0.1 to 100 µM) dissolved in a suitable solvent (e.g., DMSO). Include vehicle-only controls. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value from the dose-response curve.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 7. Genotoxicity assessment of triclocarban by comet and micronucleus assays and Ames test - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of Novel Trimethoxyflavones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Trimethoxyflavones, a subclass of methoxylated flavonoids, have emerged as a promising class of bioactive compounds with significant therapeutic potential. Their unique structural features, conferred by the presence and position of three methoxy (B1213986) groups on the flavone (B191248) scaffold, enhance their metabolic stability and bioavailability compared to their hydroxylated counterparts. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of novel trimethoxyflavones. It delves into their anticancer, anti-inflammatory, and neuroprotective properties, supported by quantitative data. Detailed experimental protocols for their synthesis, isolation, and biological evaluation are provided, along with visualizations of key signaling pathways they modulate. This document aims to be an in-depth resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Discovery and Synthesis of Novel Trimethoxyflavones
Novel trimethoxyflavones have been identified from a variety of natural sources and have also been the subject of targeted synthetic efforts to explore their structure-activity relationships.
Natural Sources
Recent phytochemical investigations have led to the isolation of novel trimethoxyflavones from various plant species, including:
-
Artemisia kermanensis : An endemic Iranian plant from which 5,7,3'-trihydroxy-6,4',5'-trimethoxyflavone (B1353690) has been isolated.
-
Artemisia monosperma : This aromatic shrub has yielded several new flavones, including 3',5-dihydroxy-4',6,7-trimethoxyflavone (eupatorin) and 2',4',5-trihydroxy-5',6,7–trimethoxyflavone (arcapillin)[1][2].
-
Kaempferia parviflora : Commonly known as black ginger, the rhizomes of this plant are a rich source of various polymethoxyflavones, including 5,7,4'-trimethoxyflavone and 3,5,7-trimethoxyflavone[3][4][5].
-
Ocimum basilicum L. (Sweet Basil) : Leaves of this plant have been found to contain neuroprotective trimethoxyflavones such as 5,7-dihydroxy-3',4',5'-trimethoxyflavone (B191062) and 3-hydroxy-3',4',5'-trimethoxyflavone[6][7].
Synthetic Pathways
The synthesis of trimethoxyflavones is crucial for generating novel analogs and for producing larger quantities for biological evaluation. Two classical methods are predominantly employed:
-
Allan-Robinson Reaction : This reaction involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of its sodium salt to yield a flavone.
-
Baker-Venkataraman Rearrangement : This two-step process begins with the acylation of an o-hydroxyacetophenone, followed by a base-catalyzed rearrangement to form a 1,3-diketone, which is then cyclized under acidic conditions to the flavone.
Characterization of Novel Trimethoxyflavones
The structural elucidation of newly discovered or synthesized trimethoxyflavones relies on a combination of spectroscopic techniques.
Spectroscopic Data
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for determining the substitution pattern of the methoxy and other functional groups on the flavone skeleton. Complete assignments are often achieved using 2D NMR techniques such as COSY, HSQC, and HMBC[8][9][10][11][12].
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of the compounds.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy provides information about the conjugation system of the flavone core.
-
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the primary technique for the purification and quantitative analysis of trimethoxyflavones. A reversed-phase C18 column with a gradient elution system, typically using a mixture of acidified water and methanol (B129727) or acetonitrile, is commonly employed. The retention time and UV absorbance at a specific wavelength are used for identification and quantification[13].
Biological Activities and Therapeutic Potential
Novel trimethoxyflavones have demonstrated a wide array of pharmacological activities, making them attractive candidates for drug discovery.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic and antiproliferative effects of trimethoxyflavones against various cancer cell lines. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest[14][15].
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5,6,7-trimethoxyflavone derivative 3c | Aspc-1 (Pancreatic) | 5.30 | [15] |
| 3′,4′,5′-trimethoxy flavonoid salicylate (B1505791) derivative 10v | HCT-116 (Colon) | More potent than 5-FU | [16] |
| 5,7,4'-trimethoxyflavone sulfonamide derivative 11g | Various cancer cell lines | Effective in vitro and in vivo | [17] |
| 3′,4′,5′-trimethoxy flavonoid benzimidazole (B57391) derivative 15 | MGC-803 (Gastric) | 20.47 | [18] |
| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative 15 | MFC (Mouse Gastric) | 23.47 | [18] |
| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative 15 | HepG-2 (Liver) | 35.45 | [18] |
| 3′,4′,5′-trimethoxy flavonoid benzimidazole derivative 15 | MCF-7 (Breast) | 43.42 | [18] |
| 5,7,4′-trimethoxyflavone | HCT-15 (Colorectal) | Dose-dependent inhibition | [19] |
| 3,5,7,4′-tetramethoxyflavone | HCT-15 (Colorectal) | Dose-dependent inhibition | [19] |
| 5-hydroxy-3,7,3′,4′-tetramethoxyflavone | HCT-15 (Colorectal) | Dose-dependent inhibition | [19] |
Anti-inflammatory Activity
Trimethoxyflavones exert significant anti-inflammatory effects by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.
| Compound | Assay/Cell Line | Effect/IC50 (µM) | Reference |
| 3',4',5-Trihydroxy-3',6,7-trimethoxyflavone | NO Production (RAW 264.7) | IC50: 20.9 | [20] |
| 5-Hydroxy-3',4',7-trimethoxyflavone | iNOS and COX-2 mRNA expression | Inhibition | [10] |
| 5,7,8-Trimethoxyflavone | NO Production (RAW 264.7) | IC50: 39.1 | [3] |
Neuroprotective Activity
Emerging evidence suggests that trimethoxyflavones possess neuroprotective properties, making them potential therapeutic agents for neurodegenerative diseases. Their mechanisms include antioxidant, anti-inflammatory, and anti-apoptotic effects in the brain[6][7][21][22][23][24][25].
| Compound | Model/Assay | Effect/EC50 | Reference |
| 5,7-dihydroxy-3',4',5'-trimethoxyflavone | Scopolamine-induced amnesia in mice | Mitigated cognitive impairment | [6] |
| 3-hydroxy-3',4',5'-trimethoxyflavone | Scopolamine-induced amnesia in mice | Mitigated cognitive impairment | [6] |
| 5,7,4'-trimethoxyflavone | LPS-induced memory impairment in mice | Enhanced spatial memory | [21] |
| 5,7,4′-Trimethoxyflavone | Acetylcholinesterase (AChE) Inhibition | Strong inhibitory activity | [26] |
| 3-fluoro-3',4',5'-trihydroxyflavone | Neuroprotection Assay | Conserved neuroprotective activity | [27] |
Mechanisms of Action: Modulation of Signaling Pathways
The diverse biological activities of trimethoxyflavones are attributed to their ability to modulate key intracellular signaling pathways.
Mitogen-Activated Protein Kinase (MAPK) Pathway
Trimethoxyflavones have been shown to inhibit the phosphorylation of key kinases in the MAPK pathway, including ERK, JNK, and p38. This inhibition downregulates the expression of downstream inflammatory and proliferative genes.
Nuclear Factor-kappa B (NF-κB) Pathway
Trimethoxyflavones can suppress the activation of NF-κB, a critical transcription factor in the inflammatory response. They achieve this by inhibiting the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.
Phosphoinositide 3-kinase (PI3K)/Akt Pathway
Several methoxyflavones have been shown to inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer, promoting cell survival and proliferation. By inhibiting this pathway, trimethoxyflavones can induce apoptosis in cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the discovery and characterization of novel trimethoxyflavones.
General Experimental Workflow
The following diagram illustrates a typical workflow for the investigation of novel trimethoxyflavones.
References
- 1. phcogj.com [phcogj.com]
- 2. phcogj.com [phcogj.com]
- 3. benchchem.com [benchchem.com]
- 4. Methoxyflavones from Black Ginger (Kaempferia parviflora Wall. ex Baker) and their Inhibitory Effect on Melanogenesis in B16F10 Mouse Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trimethoxyflavones from Ocimum basilicum L. leaves improve long term memory in mice by modulating multiple pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 1H and 13C‐NMR data of hydroxyflavone derivatives | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] 1 H and 13 C NMR Data on Hydroxy/methoxy Flavonoids and the Effects of Substituents on Chemical Shifts | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and preliminary biological evaluation of 3′,4′,5′-trimethoxy flavonoid salicylate derivatives as potential anti-tumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Design, synthesis, and biological evaluation of novel 5,7,4'-trimethoxyflavone sulfonamide-based derivatives as highly potent inhibitors of LRPPRC/STAT3/CDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of 3',4',5'-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Neuroprotective effects of the fractions of Ocimum basilicum in seizures induced by pentylenetetrazole in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ukm.my [ukm.my]
- 24. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Potential therapeutic phytochemicals from <i>Ocimum basilicum</i> for the prevention and management of neurodegenerative diseases [frontiersin.org]
- 26. Kaempferia parviflora extract and its methoxyflavones as potential anti-Alzheimer assessing in vitro, integrated computational approach, and in vivo impact on behaviour in scopolamine-induced amnesic mice | PLOS One [journals.plos.org]
- 27. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6,2',4'-Trimethoxyflavone in Xenobiotic Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,2',4'-Trimethoxyflavone (TMF) is a methoxylated flavonoid that plays a significant role in the complex network of xenobiotic metabolism. Primarily recognized as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), TMF can significantly modulate the expression and activity of key drug-metabolizing enzymes, particularly Cytochrome P450 1A1 (CYP1A1). This technical guide provides a comprehensive overview of the current understanding of TMF's interactions with xenobiotic metabolism pathways, including its effects on Phase I and Phase II enzymes and its interplay with nuclear receptors. This document summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to support further research and drug development efforts.
Introduction to Xenobiotic Metabolism and the Role of Flavonoids
Xenobiotic metabolism is a critical physiological process that involves the biotransformation of foreign compounds (xenobiotics), such as drugs, environmental pollutants, and dietary components. This process is broadly divided into three phases. Phase I, primarily mediated by Cytochrome P450 (CYP) enzymes, introduces or exposes functional groups on the xenobiotic molecule. Phase II involves conjugation reactions catalyzed by enzymes like UDP-glucuronosyltransferases (UGTs) and glutathione (B108866) S-transferases (GSTs), which increase water solubility and facilitate excretion. Phase III involves the transport of the metabolized compounds out of the cell.
Flavonoids, a large class of polyphenolic compounds found in plants, are known to modulate the activity of xenobiotic-metabolizing enzymes and transporters. Their effects can be complex, ranging from inhibition to induction of these proteins, and are often dependent on the specific flavonoid structure and the cellular context. Methoxylated flavones, such as this compound, have garnered interest due to their potential for more significant biological activity and altered metabolic stability compared to their hydroxylated counterparts.
Core Mechanism of Action: Aryl Hydrocarbon Receptor (AHR) Antagonism
The primary mechanism through which this compound influences xenobiotic metabolism is its action as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR)[1][2]. The AHR is a ligand-activated transcription factor that plays a central role in sensing and responding to a wide range of environmental and dietary compounds.
Upon binding to an agonist, such as the potent environmental toxicant 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) or polycyclic aromatic hydrocarbons (PAHs), the AHR translocates to the nucleus. There, it dimerizes with the AHR Nuclear Translocator (ARNT) and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This leads to the transcriptional activation of a battery of genes involved in xenobiotic metabolism, most notably CYP1A1 , as well as CYP1A2 and CYP1B1.
This compound acts by competitively binding to the AHR, thereby preventing the binding and subsequent activation by AHR agonists. A key characteristic of TMF is that it is a pure antagonist with no partial agonist activity, unlike some other flavonoid-based AHR modulators[1][2]. This makes it a valuable tool for studying AHR signaling. By blocking AHR activation, TMF effectively inhibits the induction of AHR target genes, such as CYP1A1[1][2].
Signaling Pathway of AHR Antagonism by this compound
Effects on Phase I Xenobiotic Metabolism
The primary impact of this compound on Phase I metabolism is through the modulation of Cytochrome P450 (CYP) enzymes, driven by its AHR antagonism.
Inhibition of CYP1A1 Induction
By acting as an AHR antagonist, TMF's most significant effect is the inhibition of CYP1A1 induction [1][2]. In the presence of AHR agonists (e.g., PAHs from environmental sources or diet), TMF can prevent the upregulation of CYP1A1 expression. This can have profound consequences, as CYP1A1 is involved in the metabolic activation of many procarcinogens. By preventing its induction, TMF may reduce the formation of carcinogenic metabolites.
Direct Inhibition of CYP Isoforms
Table 1: Summary of Expected Effects of this compound on Phase I Enzymes
| Enzyme | Expected Effect | Mechanism | Quantitative Data |
| CYP1A1 | Inhibition of Induction | AHR Antagonism | Not specified in available literature |
| CYP1A2 | Potential Inhibition of Induction | AHR Antagonism | Not specified in available literature |
| CYP1B1 | Potential Inhibition of Induction | AHR Antagonism | Not specified in available literature |
| Other CYPs | Potential Direct Inhibition | Competitive/Non-competitive Binding | IC50 values not currently available |
Effects on Phase II Xenobiotic Metabolism
The influence of this compound on Phase II metabolizing enzymes is less well-characterized. However, based on the known roles of AHR and the general activities of flavonoids, some effects can be anticipated.
UDP-Glucuronosyltransferases (UGTs)
The expression of some UGT isoforms, such as UGT1A1, can be regulated by AHR. Therefore, as an AHR antagonist, TMF may potentially downregulate the induction of these UGTs in the presence of AHR agonists. Direct modulation of UGT activity by TMF has not been extensively studied.
Glutathione S-Transferases (GSTs)
The regulation of GSTs is complex and can be influenced by multiple signaling pathways. Some GSTs are induced in response to oxidative stress, a condition that can be influenced by flavonoids. The specific impact of TMF on GST expression and activity requires further investigation.
Table 2: Summary of Potential Effects of this compound on Phase II Enzymes
| Enzyme Family | Expected Effect | Mechanism | Quantitative Data |
| UGTs | Potential downregulation of induction | AHR Antagonism | Not specified in available literature |
| GSTs | Unknown | - | Not specified in available literature |
Interaction with Other Nuclear Receptors: PXR and CAR
The Pregnane X Receptor (PXR) and the Constitutive Androstane Receptor (CAR) are key nuclear receptors that regulate the expression of a wide array of genes involved in xenobiotic metabolism, including CYP3A4, CYP2B6, and various Phase II enzymes and transporters.
While direct activation of PXR and CAR by this compound has not been reported, some flavonoids have been shown to indirectly activate PXR. This can occur through the modulation of signaling pathways that cross-talk with PXR. For instance, some flavonoids can inhibit cyclin-dependent kinases (CDKs), which in turn can lead to PXR activation and subsequent induction of its target genes.
The potential for TMF to interact with PXR or CAR signaling pathways, either directly or indirectly, remains an area for future research.
Generalized Signaling Pathway for PXR Activation
Experimental Protocols
AHR Antagonism Reporter Gene Assay
This assay is used to determine the ability of a test compound to inhibit the AHR-mediated transcriptional activation of a reporter gene in response to an AHR agonist.
Workflow for AHR Antagonism Assay
References
Methodological & Application
Application Note: Quantification of 6,2',4'-Trimethoxyflavone using High-Performance Liquid Chromatography (HPLC)
Introduction
6,2',4'-Trimethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoids characterized by the presence of multiple methoxy (B1213986) groups on the basic flavone (B191248) structure. These compounds are of significant interest to researchers in the fields of pharmacology and drug development due to their diverse biological activities. This compound has been identified as a selective antagonist of the Aryl Hydrocarbon Receptor (AHR) with no partial agonist activity. The AHR signaling pathway is implicated in a variety of cellular processes, including xenobiotic metabolism and immune responses. The ability to accurately quantify this compound is essential for quality control of natural product extracts, pharmacokinetic studies, and further investigation into its therapeutic potential. This application note provides a detailed protocol for the quantification of this compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of a validated HPLC method for the analysis of polymethoxyflavones. These values are provided as a reference, and it is crucial to perform a method validation for this compound under specific laboratory conditions to ensure accuracy and reliability.
| Parameter | Typical Performance |
| Retention Time (t_R) | 10 - 15 min |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | ~0.02 µg/mL |
| Limit of Quantification (LOQ) | ~0.06 µg/mL |
| Intra-day Precision (%RSD) | < 2% |
| Inter-day Precision (%RSD) | < 3% |
| Accuracy (Recovery) | 95 - 105% |
Experimental Protocols
This section details the methodology for the HPLC analysis of this compound.
1. Materials and Reagents
-
Reference Standard: this compound (purity ≥98%)
-
Solvents: Methanol (B129727) (HPLC grade), Acetonitrile (HPLC grade), Deionized water (18.2 MΩ·cm), Formic acid (analytical grade)
-
Sample Matrix: e.g., dried plant material, biological fluid, or reaction mixture.
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV detector is suitable for this analysis.
-
HPLC Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase:
-
A: 0.1% Formic acid in Water (v/v)
-
B: 0.1% Formic acid in Acetonitrile (v/v)
-
-
Gradient Elution:
Time (min) %A %B 0 60 40 20 20 80 25 20 80 30 60 40 | 35 | 60 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 330 nm (It is recommended to determine the absorption maximum of this compound under the specific mobile phase conditions).
-
Injection Volume: 10 µL
3. Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. This solution should be stored at 4°C and protected from light.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µg/mL).
4. Sample Preparation (from Plant Material)
-
Extraction: Accurately weigh approximately 1.0 g of the dried, powdered plant material into a centrifuge tube. Add 20 mL of methanol.[1]
-
Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath to enhance extraction efficiency.[1]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.[1]
-
Collection: Carefully collect the supernatant. Repeat the extraction process on the plant residue two more times to ensure complete extraction.
-
Pooling and Evaporation: Combine the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.[1]
-
Reconstitution: Reconstitute the dried extract with a known volume (e.g., 5 mL) of methanol.[1]
-
Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]
5. Data Analysis and Quantification
-
Inject the prepared standard solutions and the sample extract into the HPLC system.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the reference standard.
-
Confirm the peak identity by comparing the UV-Vis spectrum of the peak in the sample with that of the reference standard using the DAD.
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Integrate the peak area of the analyte in the sample chromatogram.
-
Calculate the concentration of this compound in the sample using the regression equation obtained from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Aryl Hydrocarbon Receptor (AHR) signaling pathway antagonism.
References
Dissolution of 6,2',4'-Trimethoxyflavone for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the dissolution of 6,2',4'-trimethoxyflavone, a poorly water-soluble flavonoid, for in vivo research applications. The following sections outline suitable vehicle formulations, detailed preparation methodologies, and visual workflows to guide researchers in preparing this compound for administration in animal models.
Introduction
This compound is a synthetic flavonoid derivative with potential therapeutic applications. Like many flavonoids, its low aqueous solubility presents a significant challenge for in vivo studies, impacting bioavailability and dosing accuracy. The selection of an appropriate vehicle is therefore critical to ensure consistent and reproducible results. This document consolidates information on established methods for formulating poorly soluble compounds for preclinical research.
Data Presentation: Vehicle Formulations
Two primary strategies are recommended for the formulation of this compound for in vivo administration: a multi-component solvent system to achieve a clear solution, and a suspension in a carboxymethyl cellulose (B213188) (CMC) based vehicle. The choice of formulation will depend on the desired route of administration, required concentration, and the specific experimental design.
| Vehicle Component | Formulation 1: Multi-Component Solution | Formulation 2: Suspension |
| Primary Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Not Applicable |
| Co-Solvent(s) | Polyethylene glycol 300 (PEG300) | Not Applicable |
| Surfactant | Polysorbate 80 (Tween-80) | Not Applicable |
| Aqueous Phase | Saline (0.9% NaCl) | 0.5% Carboxymethyl Cellulose (in water) |
| Composition | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 0.5% (w/v) CMC in sterile water |
| Reported Solubility | ≥ 0.5 mg/mL | Forms a fine suspension |
| Route of Admin. | Intraperitoneal (IP), Oral Gavage (PO) | Subcutaneous (SC), Oral Gavage (PO) |
Note: The reported solubility in Formulation 1 is for a similar, poorly soluble compound and should be confirmed for this compound.
Experimental Protocols
Protocol 1: Preparation of a Multi-Component Solution
This protocol is suitable for preparing a clear solution of this compound for intraperitoneal or oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween-80), sterile
-
Saline (0.9% NaCl), sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Initial Dissolution in DMSO: In a sterile tube, add the weighed compound to the calculated volume of DMSO (10% of the final volume). Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.
-
Addition of Co-solvent and Surfactant: To the DMSO solution, add PEG300 (40% of the final volume) and Tween-80 (5% of the final volume). Vortex until the solution is homogeneous.
-
Addition of Aqueous Phase: Slowly add the saline (45% of the final volume) to the organic mixture while vortexing. Continue to mix until a clear and uniform solution is obtained.
-
Final Formulation: The final formulation is ready for administration. It is recommended to prepare the formulation fresh on the day of use. If storage is necessary, store at 4°C and visually inspect for any precipitation before use.
Protocol 2: Preparation of a Carboxymethyl Cellulose (CMC) Suspension
This protocol is suitable for preparing a fine suspension of this compound, which can be used for subcutaneous or oral administration.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium salt (low viscosity)
-
Sterile water for injection
-
Sterile magnetic stir bar and stir plate
-
Sterile glass beaker or flask
-
Homogenizer or sonicator (optional)
Procedure:
-
Prepare the 0.5% CMC Vehicle: In a sterile beaker, add 0.5 g of carboxymethyl cellulose to 100 mL of sterile water. Stir vigorously using a sterile magnetic stir bar until the CMC is fully hydrated and a clear, viscous solution is formed. This may take several hours. Autoclaving the water before adding the CMC can aid in solubilization and ensure sterility.
-
Weigh the Compound: Accurately weigh the required amount of this compound powder.
-
Form the Suspension: Add the weighed compound to the desired volume of the 0.5% CMC vehicle.
-
Homogenization: Vigorously mix the suspension using a vortex mixer. For a finer and more uniform suspension, use a homogenizer or sonicator.
-
Final Formulation: The suspension is now ready for administration. Ensure the suspension is well-mixed immediately before each animal is dosed to ensure uniform delivery of the compound.
Mandatory Visualization
Below are Graphviz diagrams illustrating the experimental workflows described in the protocols.
Caption: Workflow for preparing a multi-component solution of this compound.
Caption: Workflow for preparing a carboxymethyl cellulose suspension of this compound.
Signaling Pathway
While the specific in vivo signaling pathways modulated by this compound are still under investigation, flavonoids, in general, are known to interact with various cellular signaling cascades. A common mechanism of action for many flavonoids involves the modulation of inflammatory pathways. The diagram below illustrates a generalized anti-inflammatory signaling pathway that could be a potential target for this compound.
Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.
Application Notes: 6,2',4'-Trimethoxyflavone as a Selective Tool for Interrogating Aryl Hydrocarbon Receptor (AHR) Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix/Per-ARNT-Sim (bHLH-PAS) family of proteins.[1][2] Historically recognized for mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the AHR is now understood to be a crucial regulator in a wide array of physiological and pathophysiological processes.[3][4][5] These include xenobiotic metabolism, immune responses, endocrine function, and carcinogenesis.[3][4] Given its diverse roles, the AHR signaling pathway presents a significant target for therapeutic intervention and a subject of intense scientific investigation.
6,2',4'-Trimethoxyflavone (TMF) has been identified as a potent and selective AHR antagonist.[5][6][7] Unlike previously characterized AHR antagonists, such as α-naphthoflavone, TMF exhibits no partial agonist activity, making it a superior and more precise tool for dissecting AHR function without the confounding effects of partial agonism.[3][4][6] TMF competitively inhibits the binding of AHR agonists, such as TCDD and benzo[a]pyrene, thereby blocking the subsequent transactivation of AHR target genes, including the cytochrome P450 family members CYP1A1, CYP1A2, and CYP1B1.[3][4][6] Its efficacy is independent of cell lineage or species, further highlighting its utility as a versatile research tool.[3][4][6]
These application notes provide an overview of the AHR signaling pathway, the mechanism of action of TMF, and detailed protocols for utilizing TMF to study AHR signaling.
Mechanism of Action: AHR Signaling and TMF Antagonism
The canonical AHR signaling pathway is initiated by the binding of a ligand to the AHR, which resides in the cytoplasm in a complex with chaperone proteins, including heat shock protein 90 (HSP90).[8][9] Upon ligand binding, the AHR translocates to the nucleus and heterodimerizes with the AHR nuclear translocator (ARNT).[8][10] This AHR/ARNT complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.[8][11]
This compound acts as a competitive antagonist by directly binding to the AHR, thereby preventing the binding of agonists.[3] This inhibition of agonist binding prevents the conformational changes required for AHR's nuclear translocation and dimerization with ARNT, ultimately blocking the transcription of AHR target genes.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the reported inhibitory concentrations of TMF on AHR-mediated responses.
| Parameter | Cell Line | Effect | Reported Value | Reference |
| IC50 | THP-1 cells | Inhibition of TNF-α production | 2.38 µM | [6] |
| IC50 | B16-F10 cells | Inhibition of TNF-α production | 1.32 µM | [6] |
Experimental Protocols
Here we provide detailed protocols for key experiments to characterize the antagonistic properties of this compound on the AHR signaling pathway.
Protocol 1: Competitive Ligand Binding Assay
This protocol is designed to determine the ability of TMF to compete with a known AHR agonist for binding to the receptor. A photoaffinity ligand, such as 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin, is often used in these assays.
Materials:
-
Test cells or tissue cytosol containing AHR (e.g., from "humanized" AHR mice)
-
This compound (TMF), soluble in DMSO[5]
-
Known AHR agonist (e.g., TCDD or Benzo[a]pyrene)
-
Radiolabeled AHR ligand (e.g., 2-azido-3-[¹²⁵I]iodo-7,8-dibromodibenzo-p-dioxin)
-
DMSO (vehicle control)
-
Incubation buffer (e.g., HEDG buffer: 25 mM HEPES, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.6)
-
SDS-PAGE apparatus and reagents
-
PVDF membrane
-
Phosphorimager or gamma counter
Procedure:
-
Prepare cytosolic extracts from the chosen cell line or tissue.
-
In microcentrifuge tubes, pre-incubate the cytosolic extracts with the radiolabeled AHR ligand at a final concentration of 0.21 pmol.
-
Add increasing concentrations of TMF or a known competitor (like α-naphthoflavone) to the tubes. Use DMSO as a vehicle control.
-
Incubate the mixture for a specified time (e.g., 2 hours) at room temperature to allow for competitive binding.
-
Expose the samples to UV light to induce photoaffinity cross-linking of the radiolabeled ligand to the AHR.
-
Resolve the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Visualize the radiolabeled AHR bands by autoradiography.
-
Excise the AHR bands and quantify the radioactivity using a gamma counter.
-
Calculate the percentage of specific binding relative to the vehicle control.
Expected Outcome: A dose-dependent decrease in the radiolabeled signal in the presence of increasing concentrations of TMF, indicating competitive binding to the AHR.
Protocol 2: Dioxin Response Element (DRE)-Luciferase Reporter Assay
This assay assesses the functional consequence of TMF binding to the AHR by measuring the transactivation of a reporter gene under the control of DREs.
Materials:
-
A suitable cell line (e.g., HepG2) stably or transiently transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium and supplements.
-
This compound (TMF).
-
AHR agonist (e.g., Benzo[a]pyrene (B[a]P) or TCDD).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the DRE-reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with increasing concentrations of TMF in the presence or absence of a fixed concentration of an AHR agonist (e.g., 1 µM B[a]P). Include vehicle-only and agonist-only controls.
-
Incubate the cells for a suitable period (e.g., 18-24 hours) to allow for AHR activation and reporter gene expression.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
Expected Outcome: The AHR agonist will induce a strong luciferase signal. Co-treatment with TMF is expected to cause a dose-dependent reduction in this signal, demonstrating its antagonistic effect on AHR-mediated gene transcription.
Protocol 3: Analysis of Endogenous AHR Target Gene Expression by Quantitative PCR (qPCR)
This protocol validates the findings from the reporter assay by examining the effect of TMF on the expression of endogenous AHR target genes.
Materials:
-
A responsive cell line (e.g., Huh7 human hepatoma cells).
-
This compound (TMF).
-
AHR agonist (e.g., TCDD or β-naphthoflavone).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix.
-
Primers for AHR target genes (e.g., CYP1A1, CYP1A2, CYP1B1) and a housekeeping gene (e.g., GAPDH, β-actin).
-
qPCR instrument.
Procedure:
-
Culture the cells to a suitable confluency.
-
Treat the cells with TMF (e.g., 10 µM), an AHR agonist, or a combination of both for a specific duration (e.g., 4 hours).[3] Include a vehicle-treated control group.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, specific primers for the target and housekeeping genes, and a qPCR master mix.
-
Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to the control group.
Expected Outcome: Treatment with an AHR agonist should lead to a significant upregulation of CYP1A1, CYP1A2, and CYP1B1 mRNA levels. Co-treatment with TMF is expected to significantly attenuate this induction, confirming its role as an AHR antagonist at the level of endogenous gene expression. In the absence of an agonist, TMF should not induce the expression of these genes, confirming its lack of partial agonist activity.[3]
References
- 1. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Docking of Natural Compounds for Potential Inhibition of AhR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Wolfe Labs [wolfelabs.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. The aryl hydrocarbon receptor cross-talks with multiple signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. AhR signaling pathways and regulatory functions - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6,2',4'-Trimethoxyflavone in Anti-Cancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6,2',4'-Trimethoxyflavone is a naturally occurring flavonoid compound that has garnered significant interest in the field of oncology for its potential as an anti-cancer agent. Flavonoids, a class of polyphenolic compounds found in various plants, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anti-proliferative effects. The methoxy (B1213986) groups on the flavone (B191248) backbone are thought to enhance metabolic stability and cell permeability, making methoxyflavones attractive candidates for drug development. This document provides an overview of the anti-cancer applications of this compound and its close structural analogs, detailing its mechanism of action and providing protocols for its evaluation.
Anti-Cancer Activity
While specific comprehensive studies on this compound are limited, research on closely related methoxyflavones provides strong evidence for its anti-cancer potential. Studies on the isomeric compound 6-Methoxyflavone have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 6-Methoxyflavone has been shown to inhibit the proliferation of cervical cancer cells, including HeLa, C33A, and SiHa lines.[1][2][3] The anti-proliferative activity of methoxyflavones is often attributed to their ability to induce cell cycle arrest and apoptosis.
Another related compound, 5,7,4'-Trimethoxyflavone, has been reported to induce apoptosis in human mucoepidermoid carcinoma cells through the activation of endoplasmic reticulum stress-related proteins, leading to the activation of caspase-3 and degradation of poly (ADP-ribose) polymerase (PARP).[4][5] Furthermore, various other trimethoxyflavone derivatives have exhibited moderate to high anti-proliferative activities against a panel of human cancer cell lines, including those of the pancreas, colon, and liver.[6] One study has also indicated that this compound acts as an antagonist of the aryl hydrocarbon receptor signaling pathway, which is implicated in carcinogenesis.[7]
Mechanism of Action
The anti-cancer mechanism of this compound and its analogs is multifaceted, primarily involving the induction of cell cycle arrest and apoptosis through the modulation of key signaling pathways.
-
Cell Cycle Arrest: Studies on the closely related 6-Methoxyflavone have revealed its capacity to induce S-phase cell cycle arrest in HeLa cervical cancer cells.[1][2] This arrest is mediated by the modulation of the CCNA2/CDK2/p21CIP1 signaling pathway.[1][2] Specifically, 6-Methoxyflavone has been shown to downregulate the expression of Cyclin A2 (CCNA2) and Cyclin-Dependent Kinase 2 (CDK2) while upregulating the cyclin-dependent kinase inhibitor p21CIP1.[1] This cascade of events halts the progression of the cell cycle, thereby inhibiting cancer cell proliferation.
-
Induction of Apoptosis: Methoxyflavones are known to trigger programmed cell death, or apoptosis, in cancer cells. The isomer 5,7,4'-Trimethoxyflavone initiates apoptosis through an intrinsic pathway involving endoplasmic reticulum stress.[4] This leads to the activation of executioner caspases, such as caspase-3, and the cleavage of PARP, a key protein involved in DNA repair.[4][5] Additionally, some polymethoxylated flavones have been shown to induce apoptosis via a calcium-mediated pathway, involving the activation of µ-calpain and caspase-12.[8]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following table summarizes the cytotoxic activity of the closely related isomer, 6-Methoxyflavone, against various human cervical cancer cell lines. This data is presented to provide an indication of the potential potency of trimethoxyflavones.
| Cell Line | Cancer Type | IC50 (µM) at 48h | IC50 (µM) at 72h | Reference |
| HeLa | Cervical Cancer | 62.24 | 52.12 | [1][3] |
| C33A | Cervical Cancer | Not Reported | 109.57 | [3] |
| SiHa | Cervical Cancer | Not Reported | 208.53 | [3] |
| HaCaT | Normal Keratinocyte | >160 | Not Reported | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
This compound (dissolved in DMSO)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. The final concentration of DMSO should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization and wash with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are Annexin V-FITC and PI positive.
Western Blot Analysis
This technique is used to detect changes in the expression of proteins involved in cell cycle regulation and apoptosis.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin A2, CDK2, p21, Caspase-3, PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
References
- 1. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Polymethoxylated flavones induce Ca(2+)-mediated apoptosis in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Migration and Invasion Assays Using 6,2',4'-Trimethoxyflavone
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone is a potent antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in various cellular processes, including cancer progression.[1][2] Emerging evidence suggests that AHR signaling plays a crucial role in promoting cell migration, invasion, and the epithelial-mesenchymal transition (EMT), which are hallmarks of metastatic cancer. By antagonizing AHR, this compound presents a promising tool for investigating and potentially inhibiting these metastatic processes.
These application notes provide detailed protocols for utilizing this compound in two standard in vitro assays to assess its impact on cancer cell migration and invasion: the Wound Healing (Scratch) Assay and the Transwell Invasion Assay.
Data Presentation
While direct quantitative data for this compound in cell migration and invasion assays is not yet widely published, the following tables are structured to enable researchers to systematically record and analyze their experimental results when using this compound.
Table 1: Wound Healing (Scratch) Assay Data
| Treatment Group | Concentration (µM) | Time (hours) | Wound Width (µm) - Initial (T=0) | Wound Width (µm) - Final (T=x) | Percent Wound Closure |
| Vehicle Control (e.g., DMSO) | 0 | 0 | |||
| 24 | |||||
| 48 | |||||
| This compound | 1 | 0 | |||
| 24 | |||||
| 48 | |||||
| 10 | 0 | ||||
| 24 | |||||
| 48 | |||||
| 25 | 0 | ||||
| 24 | |||||
| 48 | |||||
| Positive Control (e.g., AHR agonist) | Varies | 0 | |||
| 24 | |||||
| 48 |
Table 2: Transwell Invasion Assay Data
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Number of Invaded Cells (per field) | Average Number of Invaded Cells | Percent Invasion Inhibition |
| Vehicle Control (e.g., DMSO) | 0 | 24 | 0% | ||
| This compound | 1 | 24 | |||
| 10 | 24 | ||||
| 25 | 24 | ||||
| Positive Control (e.g., AHR agonist) | Varies | 24 |
Experimental Protocols
Protocol 1: Wound Healing (Scratch) Assay
This assay is a straightforward method to study directional cell migration in vitro.
Materials:
-
Cancer cell line of interest (e.g., breast, lung, prostate cancer cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well or 12-well tissue culture plates
-
Sterile p200 or p1000 pipette tips
-
Phosphate-buffered saline (PBS)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed the cancer cells into the wells of a 6-well or 12-well plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once the cells have reached confluence, use a sterile p200 or p1000 pipette tip to create a straight scratch down the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells and debris.
-
Treatment: Replace the PBS with a fresh complete medium containing the desired concentrations of this compound or the vehicle control. It is recommended to use a range of concentrations (e.g., 1, 10, 25 µM) to determine a dose-dependent effect.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch in each well at designated locations (mark the plate for consistent imaging). This is the 0-hour time point.
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator.
-
Time-Lapse Imaging: Capture images of the same locations at regular intervals (e.g., 12, 24, and 48 hours) to monitor the closure of the scratch.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure for each treatment group and time point using the following formula: % Wound Closure = [(Initial Wound Width - Final Wound Width) / Initial Wound Width] x 100
Protocol 2: Transwell Invasion Assay
This assay, also known as the Boyden chamber assay, measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
Complete cell culture medium (containing fetal bovine serum as a chemoattractant)
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel (or other basement membrane extract)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
Crystal violet stain (for visualization)
-
Microscope with a camera
Procedure:
-
Coating the Inserts: Thaw the Matrigel on ice. Dilute the Matrigel with cold, serum-free medium according to the manufacturer's instructions. Add the diluted Matrigel to the upper chamber of the Transwell inserts and incubate at 37°C for at least 2 hours to allow for solidification.
-
Cell Preparation: Culture the cancer cells to sub-confluency. Prior to the assay, serum-starve the cells for 12-24 hours.
-
Cell Seeding: Trypsinize and resuspend the cells in serum-free medium containing the desired concentrations of this compound or the vehicle control. Seed the cells into the upper chamber of the Matrigel-coated inserts.
-
Chemoattractant: In the lower chamber of the 24-well plate, add complete medium containing a chemoattractant (e.g., 10% FBS).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24-48 hours.
-
Removal of Non-Invasive Cells: After incubation, carefully remove the medium from the upper chamber. Use a cotton swab to gently scrape away the non-invasive cells from the top side of the membrane.
-
Fixation and Staining: Fix the invaded cells on the bottom of the membrane by immersing the inserts in methanol for 10-15 minutes. After fixation, stain the cells with crystal violet for 10-20 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Image Acquisition and Quantification: Allow the inserts to air dry. Using a microscope, count the number of stained, invaded cells on the underside of the membrane in several random fields of view. Calculate the average number of invaded cells per field for each treatment group.
Signaling Pathways and Visualizations
The inhibitory effect of this compound on cell migration and invasion is primarily attributed to its antagonism of the Aryl Hydrocarbon Receptor (AHR) signaling pathway.
Caption: AHR signaling pathway and the antagonistic role of this compound.
Caption: Workflow for evaluating this compound's anti-migratory effects.
Conclusion
The provided protocols and data templates offer a framework for investigating the inhibitory effects of this compound on cancer cell migration and invasion. By antagonizing the AHR signaling pathway, this compound holds potential as a valuable research tool and a lead for the development of novel anti-metastatic therapies. Further studies are warranted to elucidate the full spectrum of its anti-cancer activities and to establish its efficacy in in vivo models.
References
Application Notes and Protocols for the In Vivo Administration of Trimethoxyflavones in Mouse Models
A Note to Researchers: A comprehensive review of the current scientific literature indicates a notable lack of in vivo studies specifically focused on 6,2',4'-Trimethoxyflavone in mouse models. However, extensive research is available for other structurally related trimethoxyflavone (TMF) isomers and polymethoxyflavones. The data and methodologies presented in this document are derived from these scientifically investigated analogs and can serve as a robust foundation for designing future studies, including investigations into this compound.
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the in vivo administration of TMFs in mouse models, focusing on their neuroprotective, anti-inflammatory, and anticancer properties.
Data Presentation: Quantitative Summary of In Vivo Studies
The following tables summarize the quantitative data from various in vivo studies on TMF isomers and related compounds in mouse models.
Table 1: Neuroprotective Effects of 5,7,4'-Trimethoxyflavone in Mouse Models
| Animal Model | Compound | Dosage | Administration Route | Duration | Key Findings | Reference |
| LPS-induced Memory-Impaired Mice | 5,7,4'-Trimethoxyflavone | 10, 20, 40 mg/kg | Oral | 21 days | Enhanced spatial memory, reduced anxiety, and decreased levels of Aβ, IL-1β, IL-6, and TNF-α.[1][2][3] | [2][3] |
| Scopolamine-induced Amnesic Mice | Kaempferia parviflora Extract (contains 5,7,4'-TMF) | Not specified | Not specified | Not specified | Ameliorated memory deficits.[1] | [1] |
Table 2: Anti-inflammatory Effects of 5,6,7-Trimethoxyflavone (B192605) in a Mouse Model
| Animal Model | Compound | Administration | Key Findings | Reference |
| LPS-induced Lethal Endotoxemia | 5,6,7-Trimethoxyflavone | Pretreatment before LPS challenge | Increased survival rate and reduced serum levels of pro-inflammatory cytokines.[4] | [4] |
Table 3: Anticancer Efficacy of 5,6,7,4'-Tetramethoxyflavone (a related polymethoxyflavone) in a Mouse Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition | Key Findings | Reference |
| 5,6,7,4'-Tetramethoxyflavone | 100 mg/kg | Intraperitoneal | Significant reduction in tumor growth (p=0.03) compared to vehicle control.[5] | Demonstrated notable antitumor efficacy with a favorable safety profile, showing less toxicity than cisplatin.[5][6][7] | [5][6][7] |
| Cisplatin (DDP) | 2 mg/kg | Intraperitoneal | Significant tumor growth inhibition. | Effective in reducing tumor volume but associated with higher toxicity, including liver dysfunction.[5] | [5] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects of 5,7,4'-Trimethoxyflavone in a Lipopolysaccharide (LPS)-Induced Memory Impairment Mouse Model
1. Animal Model:
-
Species: Male mice (e.g., C57BL/6).
-
Induction of Memory Impairment: Administer Lipopolysaccharide (LPS) intraperitoneally (i.p.) for four consecutive days to induce neuroinflammation.[1]
2. Drug Preparation and Administration:
-
Compound Preparation: Suspend 5,7,4'-Trimethoxyflavone in a suitable vehicle (e.g., saline).[1]
-
Administration: Administer the suspension orally to mice at doses of 10, 20, and 40 mg/kg for 21 consecutive days.[1][2][3]
3. Behavioral Assessments:
-
Morris Water Maze (MWM): To assess spatial learning and memory.[1][2][3]
-
Open Field Test (OFT): To evaluate locomotor activity and anxiety-like behavior.[1][2][3]
4. Biochemical Analysis (Post-euthanasia):
-
Tissue Collection: Collect the hippocampus for analysis.
-
ELISA: To measure levels of Brain-Derived Neurotrophic Factor (BDNF), Amyloid-beta (Aβ), and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α).[1][2][3]
-
RT-PCR: To determine the gene expression levels of predicted targets such as GABRG2, 5-HT2B, and 5-HT2C.[1][2][3]
Protocol 2: Assessment of Anti-inflammatory Effects of 5,6,7-Trimethoxyflavone in a Mouse Model of Lethal Endotoxemia
1. Animal Model:
-
Species: Male mice.
-
Induction of Endotoxemia: Administer a lethal dose of Lipopolysaccharide (LPS) to induce septic shock.[4]
2. Drug Administration:
-
Administer 5,6,7-Trimethoxyflavone as a pretreatment before the LPS challenge.[4]
3. Outcome Measures:
-
Survival Rate: Monitor over a specified period post-LPS injection.[4]
-
Serum Cytokine Levels: Measure the serum levels of pro-inflammatory cytokines.[4]
Protocol 3: In Vivo Anticancer Activity Assessment in a HeLa Xenograft Mouse Model
1. Animal Model and Tumor Implantation:
-
Animal Model: Nude mice are commonly used for establishing xenograft models.[5]
-
Cell Line: HeLa, a human cervical cancer cell line.[5]
-
Implantation: Inject HeLa cells (typically 5 x 10⁶ cells in 0.2 mL) subcutaneously into the right armpit of the mice.[5]
2. Drug Administration:
-
5,6,7,4'-Tetramethoxyflavone (TMF): Administer intraperitoneally at doses of 25, 50, and 100 mg/kg for a specified period (e.g., 15 days).[5]
-
Cisplatin (DDP): Administer intraperitoneally, often at a dose of 2 mg/kg, for a similar duration.[5]
3. Monitoring:
-
Measure tumor volume regularly (e.g., every other day) using calipers.[5]
-
Monitor animal body weight as an indicator of toxicity.[5]
-
At the end of the study, excise and weigh the tumors.[5]
Protocol 4: General Procedure for Intraperitoneal (IP) Injection in Mice
1. Materials:
-
Prepared drug solution in a suitable vehicle.
-
Sterile syringes (0.3 - 1 mL) and needles (25-30 gauge).[8]
-
70% ethanol (B145695) or other appropriate skin disinfectant.[8]
2. Procedure:
-
Restraint: Gently but firmly restrain the mouse.
-
Injection Site: The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum.[9][10]
-
Needle Insertion: With the mouse's head tilted slightly downwards, insert the sterile needle, bevel up, at a 30-45° angle into the peritoneal cavity.[8][11]
-
Aspiration: Gently pull back the plunger to ensure no fluid is aspirated. If fluid is drawn, withdraw and reinject at a different site with a new sterile needle.[8][9]
-
Injection: Slowly and steadily inject the solution. The recommended injection volume is typically less than 10 mL/kg of body weight.[8][11]
-
Withdrawal: Smoothly withdraw the needle.[8]
Protocol 5: General Procedure for Oral Gavage in Mice
1. Materials:
-
Gavage needle of the correct size for the animal (e.g., 22-24 gauge for adult mice).[12] It should have a ball or pear-shaped smooth rounded tip.[13]
-
Syringe with the prepared drug solution.
2. Procedure:
-
Volume: Gavage volumes should not exceed 1% of the body weight (e.g., a 20-gram mouse may have 0.2 mL administered).[13]
-
Restraint: Firmly restrain the mouse and immobilize the head, extending the head and neck.[13]
-
Needle Insertion: Guide the ball-tipped gavage needle into the mouth, along the roof of the mouth, over the base of the tongue, and gently down into the esophagus.[13] Never force the needle; allow the animal to swallow as you guide it.[13]
-
Administration: Once the needle is in place, administer the solution.
-
Withdrawal: Pull the needle straight out.[13]
-
Observation: Observe the animal for normal respiration before returning it to its cage.[13]
Visualizations
Caption: Putative anti-inflammatory signaling pathway of Trimethoxyflavone.
Caption: Experimental workflow for in vivo anticancer activity assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 5,6,7,4'-Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 5,6,7,4′‐Tetramethoxyflavone, a Dietary Polymethoxyflavone, Exerts Antitumor Effect on HeLa Xenografts in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 10. research.vt.edu [research.vt.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. research.sdsu.edu [research.sdsu.edu]
Application Notes and Protocols: 6,2',4'-Trimethoxyflavone in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone (TMF) is a methoxylated flavone (B191248) that has garnered interest for its potential therapeutic applications, particularly in conditions with an inflammatory component. Within the context of neurodegenerative diseases, where neuroinflammation is a critical pathological hallmark, TMF presents as a promising candidate for further investigation. Its primary known mechanism of action is as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in modulating inflammatory and immune responses. While direct studies in classical neurodegenerative disease models like Alzheimer's and Parkinson's are limited, its role in neuroinflammation and cerebral ischemia models provides a strong rationale for its exploration in this field.
These application notes provide a summary of the current understanding of TMF's utility in neurodegenerative-related models, detailed protocols for its use in in vitro and in vivo experiments, and a discussion of its mechanistic framework.
Mechanism of Action
This compound acts as a pure antagonist of the Aryl Hydrocarbon Receptor (AHR)[1][2]. Unlike some other AHR modulators, TMF does not exhibit partial agonist activity, making it a valuable tool for dissecting AHR-mediated signaling pathways[1][2][3]. The AHR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and regulates the expression of a variety of genes, including those involved in inflammation and immune responses[4]. By blocking this activation, TMF can inhibit the downstream effects of AHR agonists, which are often associated with pro-inflammatory and neurotoxic outcomes[1]. Inhibition of AHR signaling by antagonists has been linked to beneficial anti-inflammatory actions, such as the repression of pro-inflammatory cytokines[1].
Data Presentation
In Vitro Anti-Inflammatory Activity of this compound
| Cell Line | Treatment | Concentration/Dosage | Effect | Reference |
| THP-1 (human monocytic cells) | Lipopolysaccharide (LPS) | 0-100 µM | Inhibition of TNF-α production (IC50 = 2.38 µM) | [3] |
| B16-F10 (murine melanoma cells) | Lipopolysaccharide (LPS) | 0-100 µM | Inhibition of TNF-α production (IC50 = 1.32 µM) | [3] |
In Vivo Neuroprotective Effects of this compound in a Cerebral Ischemia Model
| Animal Model | Treatment | Dosage | Administration Route | Outcome | Reference |
| Male C57BL/6 wild-type (WT) mice | Middle Cerebral Artery Occlusion (MCAO) | 5 mg/kg/day | Intraperitoneal (i.p.) | Significantly decreased infarct volume, improved sensorimotor and nonspatial working memory functions. | [3] |
| Sprague–Dawley rats | Middle Cerebral Artery Occlusion (MCAO) | Not specified | Post-reperfusion administration | No significant difference in infarct volume or neurobehavioral function compared to control. | [5] |
Note: The conflicting in vivo results may be attributable to differences in experimental models, timing of administration, and dosage.
Mandatory Visualizations
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The aryl hydrocarbon receptor pathway: a linking bridge between the gut microbiome and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ineffectiveness of this compound in mitigating cerebral ischemia/reperfusion injury after post-reperfusion administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Isolation of Trimethoxyflavones from Plant Extracts
Introduction
Trimethoxyflavones are a subclass of polymethoxyflavones (PMFs), which are flavonoids characterized by the presence of multiple methoxy (B1213986) groups on their core flavone (B191248) structure. This structural feature often enhances their metabolic stability and bioavailability, making them of significant interest to researchers in pharmacology and drug discovery. One of the most well-documented natural sources of trimethoxyflavones, particularly 3,5,7-trimethoxyflavone (B1676842), is the rhizome of Kaempferia parviflora, commonly known as black ginger or Thai ginseng.[1][2][3] These compounds have demonstrated a range of biological activities, including the modulation of inflammatory responses through signaling pathways like MAPKs and NF-κB.[2]
This document provides detailed application notes and experimental protocols for the extraction, fractionation, and purification of trimethoxyflavones from plant materials, with a focus on methods applicable to Kaempferia parviflora.
Part 1: Extraction Methodologies
The initial step in isolating trimethoxyflavones is the efficient extraction from the raw plant material. The choice of method depends on factors such as the desired efficiency, available equipment, and the scale of the extraction.[4] As relatively nonpolar compounds, trimethoxyflavones are effectively extracted using solvents of low to medium polarity, with high-concentration ethanol (B145695) (e.g., 95%) being particularly effective.[4]
Sample Preparation
Proper preparation of the plant material is critical for efficient extraction.
-
Drying : Raw plant material, such as K. parviflora rhizomes, should be thoroughly cleaned and dried to reduce moisture content. This can be done by air-drying in a shaded, well-ventilated area or using a tray dryer at a controlled temperature (e.g., 40-60°C).[2][4]
-
Grinding : The dried material must be ground into a fine powder (e.g., 40-80 mesh) to increase the surface area available for solvent interaction.[2][4]
Extraction Protocols
Two common and effective methods for extracting trimethoxyflavones are maceration and ultrasound-assisted extraction (UAE).
Protocol 1: Maceration
Maceration is a simple technique that involves soaking the plant material in a solvent for an extended period.[4]
-
Weigh 100 g of dried, powdered plant material.[2]
-
Place the powder into a large, airtight container.
-
Add 1000 mL of 95% ethanol to achieve a solid-to-solvent ratio of 1:10 (w/v).[2]
-
Seal the container tightly to prevent solvent evaporation and protect it from light.[4]
-
Allow the mixture to stand at room temperature for 7 days, with occasional agitation to improve extraction efficiency.[1][2]
-
Filter the mixture through Whatman No. 1 filter paper to separate the ethanolic extract from the plant residue.[2]
-
Wash the residue with a small volume of fresh 95% ethanol to ensure maximum recovery and combine the filtrates.[1]
-
Concentrate the combined extract using a rotary evaporator under reduced pressure at a controlled temperature (40-50°C).[1][2]
-
Store the concentrated crude extract in a sealed, light-protected container at 4°C for subsequent purification.[4]
Protocol 2: Ultrasound-Assisted Extraction (UAE)
UAE utilizes ultrasonic waves to disrupt plant cell walls, which enhances solvent penetration and significantly reduces extraction time.[4]
-
Weigh 5 g of dried, powdered plant material.[2]
-
Place the powder into a 250 mL beaker or Erlenmeyer flask.[4]
-
Add 250 mL of 95% ethanol, resulting in a solvent-to-solid ratio of 50 mL/g.[1][2]
-
Place the vessel in an ultrasonic bath with a frequency of 40 kHz.[4]
-
Sonicate for approximately 16 minutes. This has been identified as the optimal time for achieving the highest total methoxyflavone content.[2][5] Ensure the bath temperature is controlled to below 40°C to prevent thermal degradation.[4]
-
Filter the mixture to separate the extract from the solid residue.[4]
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 50°C.[4]
-
Store the resulting crude extract for purification.[2]
Part 2: Purification Strategies
Following extraction, a multi-step purification process is required to isolate trimethoxyflavones from the crude extract, which contains a complex mixture of metabolites.
Protocol 3: Liquid-Liquid Partitioning
This technique separates compounds based on their differential solubility in two immiscible liquid phases, effectively removing highly polar or non-polar impurities.[6]
-
Resuspend the concentrated crude extract in a suitable solvent, such as 80% aqueous methanol (B129727).[2]
-
Perform an initial wash by partitioning the suspension against n-hexane to remove non-polar compounds like lipids. Discard the n-hexane phase.
-
Partition the remaining aqueous methanol phase against a solvent of intermediate polarity, such as dichloromethane (B109758) or ethyl acetate. Trimethoxyflavones are expected to move into this organic phase.[2][6]
-
Collect the organic phase (e.g., ethyl acetate) containing the trimethoxyflavone-enriched fraction.
-
Evaporate the solvent under reduced pressure to yield a purified, enriched fraction.[2]
Protocol 4: Column Chromatography
Column chromatography is a fundamental technique for separating individual flavonoids from the enriched fraction.[2]
-
Stationary Phase Selection : Silica (B1680970) gel is commonly used for the purification of methoxyflavones.[2] Prepare a slurry of silica gel in the initial mobile phase solvent.
-
Column Packing : Pack a glass column with the silica gel slurry.
-
Sample Loading : Adsorb the dried, enriched fraction from the previous step onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution : Elute the column with a gradient solvent system. A typical system starts with a non-polar solvent like n-hexane and gradually increases in polarity by adding ethyl acetate.[1]
-
Fraction Collection : Collect the eluate in sequential fractions.
-
Monitoring : Monitor the fractions using Thin-Layer Chromatography (TLC) to identify those containing the target trimethoxyflavone.[1]
-
Pooling and Concentration : Combine the fractions that contain the pure compound and concentrate them using a rotary evaporator.
For final, high-purity isolation, fractions from column chromatography can be further purified using preparative High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column.[1]
Part 3: Quantitative Data Summary
The efficiency of extraction is highly dependent on the method and parameters used. The following tables summarize quantitative data from studies on Kaempferia parviflora.
Table 1: Comparison of Maceration Conditions for Methoxyflavone Extraction from Kaempferia parviflora [2][7]
| Solvent System (Ethanol v/v) | Extraction Time | Key Methoxyflavone Yield ( g/100 mL of concentrated extract)* |
| 25% | 7 days | 1.11 ± 0.02 |
| 50% | 7 days | 2.14 ± 0.43 |
| 75% | 7 days | 3.49 ± 0.70 |
| 95% | 7 days | 48.10 ± 9.62 |
*Yield reported for 5,7-dimethoxyflavone, a major methoxyflavone in K. parviflora.
Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Methoxyflavones from Kaempferia parviflora [2][5]
| Parameter | Optimized Condition for Total Methoxyflavone Content |
| Ethanol Concentration | 95.00% v/v |
| Extraction Time | 15.99 min |
| Solvent-to-Solid Ratio | 50.00 mL/g |
These conditions were reported to yield a total methoxyflavone content of 327.25 mg/g of the crude extract.[1]
Part 4: Workflow and Pathway Visualizations
Visual diagrams help clarify complex experimental processes and biological interactions.
Caption: General workflow for the isolation of trimethoxyflavones.
Research has shown that 3,5,7-trimethoxyflavone can modulate cellular signaling pathways, such as the MAPK pathway, which is involved in inflammation.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methoxyflavones from Black Ginger (Kaempferia parviflora Wall. ex Baker) and their Inhibitory Effect on Melanogenesis i… [ouci.dntb.gov.ua]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. myfoodresearch.com [myfoodresearch.com]
Application Notes and Protocols for Apoptosis Analysis using 6,2',4'-Trimethoxyflavone and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone is a member of the polymethoxyflavone (PMF) class of flavonoids, which are naturally occurring compounds found in citrus peels and other plants. PMFs have garnered significant interest in cancer research due to their potential anti-proliferative and pro-apoptotic activities in various cancer cell lines. While the specific mechanisms of action for many PMFs are still under investigation, several studies have demonstrated that they can induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.
Flow cytometry is a powerful and widely used technique for the rapid, quantitative analysis of apoptosis at the single-cell level. The Annexin V/Propidium Iodide (PI) assay is a cornerstone of flow cytometry-based apoptosis detection, allowing for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for the analysis of apoptosis induced by this compound using flow cytometry, along with illustrative data and diagrams of relevant cellular pathways and experimental workflows. Although specific quantitative data on apoptosis induction by this compound is emerging, this guide provides a robust framework for such investigations.
Data Presentation
The following table provides an example of how to structure quantitative data obtained from a flow cytometry experiment analyzing apoptosis induced by this compound. The data presented here is illustrative and should be replaced with experimental results.
| Cell Line | Treatment (this compound) | Incubation Time (hours) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) | Necrotic Cells (%) (Annexin V- / PI+) |
| MCF-7 | Vehicle Control (DMSO) | 24 | 95.2 ± 1.5 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| 25 µM | 24 | 75.8 ± 2.1 | 15.3 ± 1.8 | 6.5 ± 0.9 | 2.4 ± 0.4 | |
| 50 µM | 24 | 50.1 ± 3.5 | 28.7 ± 2.5 | 18.2 ± 2.1 | 3.0 ± 0.6 | |
| 100 µM | 24 | 25.4 ± 2.8 | 40.5 ± 3.1 | 30.1 ± 2.9 | 4.0 ± 0.7 | |
| HeLa | Vehicle Control (DMSO) | 48 | 94.5 ± 1.8 | 2.5 ± 0.6 | 1.8 ± 0.4 | 1.2 ± 0.3 |
| 25 µM | 48 | 70.3 ± 2.5 | 18.9 ± 2.0 | 8.2 ± 1.1 | 2.6 ± 0.5 | |
| 50 µM | 48 | 45.7 ± 3.1 | 32.1 ± 2.8 | 19.5 ± 2.3 | 2.7 ± 0.6 | |
| 100 µM | 48 | 20.9 ± 2.4 | 45.3 ± 3.5 | 30.8 ± 3.0 | 3.0 ± 0.5 |
Experimental Protocols
This section provides a detailed methodology for analyzing apoptosis induced by this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials and Reagents
-
This compound (dissolved in DMSO to create a stock solution)
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
Flow cytometer
-
Flow cytometry tubes
-
Microcentrifuge
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with fresh medium containing various concentrations of this compound (e.g., 25, 50, 100 µM). A vehicle control (DMSO) should be run in parallel.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours).
Cell Staining Procedure
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium (which contains floating apoptotic cells) into a centrifuge tube.
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the previously collected medium.
-
For suspension cells, directly collect the cell suspension.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube. The samples are now ready for flow cytometry analysis.
Flow Cytometry Acquisition and Analysis
-
Instrument Setup: Set up the flow cytometer with the appropriate laser and filter settings for detecting FITC (typically excited by a 488 nm laser and detected with a 530/30 nm bandpass filter) and PI (detected with a >670 nm longpass filter).
-
Controls:
-
Unstained cells: To set the baseline fluorescence.
-
Cells stained with Annexin V-FITC only: To set the compensation for FITC spillover into the PI channel.
-
Cells stained with PI only: To set the compensation for PI spillover into the FITC channel.
-
-
Data Acquisition: Acquire data for each sample, collecting a sufficient number of events (e.g., 10,000-20,000 cells).
-
Data Analysis:
-
Create a dot plot of FITC-A versus PI-A.
-
Use the control samples to set the quadrants to distinguish the four populations:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells
-
-
Calculate the percentage of cells in each quadrant for all samples.
-
Visualizations
Signaling Pathway
Caption: Potential signaling pathway of this compound-induced apoptosis.
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Principle of Annexin V/PI Staining
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Application Notes and Protocols for Evaluating 6,2',4'-Trimethoxyflavone in Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,2',4'-Trimethoxyflavone is a selective antagonist of the Aryl Hydrocarbon Receptor (AHR), a transcription factor implicated in the pathogenesis of various cancers.[1][2] Aberrant AHR signaling can promote tumor cell proliferation, survival, and immune evasion, making it a compelling target for anticancer therapy.[3][4][5] This document provides detailed application notes and experimental protocols for investigating the potential of this compound as a combination therapy agent, with a focus on triple-negative breast cancer (TNBC) as a representative model. The protocols outlined herein are designed to assess synergistic interactions with standard-of-care chemotherapy, elucidate underlying mechanisms of action, and provide a framework for preclinical evaluation.
Rationale for Combination Therapy
Targeting the AHR pathway with this compound in combination with conventional chemotherapy, such as doxorubicin (B1662922), presents a promising strategy. Doxorubicin is a widely used anthracycline antibiotic that exerts its anticancer effects through DNA intercalation and inhibition of topoisomerase II. However, its efficacy can be limited by intrinsic or acquired resistance and dose-limiting toxicities. By inhibiting AHR, this compound may sensitize cancer cells to the cytotoxic effects of doxorubicin, potentially by modulating pathways involved in cell survival, apoptosis, and drug metabolism.[3] Clinical trials are already exploring the combination of AHR inhibitors with immune checkpoint inhibitors, highlighting the therapeutic potential of targeting this pathway.[1][6]
Recommended Cell Line and Reagents
-
Cell Line: MDA-MB-231, a human triple-negative breast cancer cell line with known aberrant AHR signaling.[1][4]
-
Compounds:
-
This compound (selective AHR antagonist)
-
Doxorubicin (standard-of-care chemotherapeutic agent)
-
-
Reagents: Cell culture media (e.g., DMEM), fetal bovine serum (FBS), antibiotics (penicillin/streptomycin), DMSO (vehicle control), cell viability assay reagents (e.g., CellTiter-Glo®), apoptosis detection kits (e.g., Annexin V-FITC/PI), antibodies for Western blotting.
Experimental Design and Workflow
The overall experimental workflow is designed to first determine the individual cytotoxicities of this compound and doxorubicin, followed by a comprehensive analysis of their combined effects to identify potential synergistic interactions. Mechanistic studies will then be performed to elucidate the molecular basis of any observed synergy.
Data Presentation: Summary of Quantitative Data
All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: IC50 Values of Single Agents in MDA-MB-231 Cells (72h Treatment)
| Compound | IC50 (µM) [Hypothetical Data] |
| This compound | 5.0 |
| Doxorubicin | 0.5[2][7] |
Table 2: Combination Index (CI) Values for this compound and Doxorubicin Combination
| 6,2',4'-TMF (µM) | Doxorubicin (µM) | Fraction Affected (Fa) | Combination Index (CI) [Hypothetical Data] | Interpretation |
| 2.5 | 0.25 | 0.5 | 0.7 | Synergy |
| 5.0 | 0.25 | 0.7 | 0.6 | Synergy |
| 2.5 | 0.5 | 0.8 | 0.5 | Strong Synergy |
| 5.0 | 0.5 | 0.9 | 0.4 | Strong Synergy |
CI < 0.9 indicates synergy, CI = 0.9 - 1.1 indicates an additive effect, and CI > 1.1 indicates antagonism.[8][9]
Experimental Protocols
Protocol 1: Determination of IC50 using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is to determine the half-maximal inhibitory concentration (IC50) of individual agents.[5]
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound and Doxorubicin
-
96-well opaque-walled cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well opaque-walled plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and doxorubicin in complete medium.
-
Treatment: Treat the cells with a range of concentrations of each drug in triplicate for 72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Viability Measurement:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Combination Synergy Analysis using the Chou-Talalay Method
This protocol assesses for synergy when this compound and doxorubicin are used in combination.[8][10]
Materials:
-
Same as Protocol 1
-
Synergy analysis software (e.g., CompuSyn or similar)
Procedure:
-
Cell Seeding: Follow step 1 of Protocol 1.
-
Drug Combination Preparation: Prepare a matrix of drug concentrations. A constant ratio design is recommended.[4] For example, use concentrations based on the IC50 values (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50) for both drugs individually and in combination.
-
Treatment: Treat cells with single agents and combinations for 72 hours.
-
Cell Viability Measurement: Follow step 4 of Protocol 1.
-
Data Analysis:
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination (Fa = 1 - % viability).
-
Use synergy analysis software to calculate the Combination Index (CI).
-
Protocol 3: Apoptosis Assessment by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is used to investigate if the combination therapy induces apoptosis.[11]
Materials:
-
MDA-MB-231 cells
-
6-well plates
-
This compound and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MDA-MB-231 cells in 6-well plates and treat with single agents and the synergistic combination for 48 hours.
-
Cell Harvesting: Harvest cells by trypsinization and wash with cold PBS.
-
Staining:
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry: Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol investigates the molecular mechanisms underlying the effects of the combination therapy.[5]
Materials:
-
MDA-MB-231 cells
-
This compound and Doxorubicin
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells as in Protocol 3. Lyse the cells in RIPA buffer and determine protein concentration.
-
Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Suggested primary antibodies include those against key proteins in the AHR and apoptosis pathways (e.g., AHR, CYP1A1, Bcl-2, Bax, Cleaved Caspase-3, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Densitometrically quantify the protein bands and normalize to the loading control.
Visualization of Signaling Pathways and Logical Relationships
Proposed Signaling Pathway of Combination Therapy
The following diagram illustrates the hypothesized mechanism of action where this compound inhibits the AHR signaling pathway, leading to downstream effects that sensitize cancer cells to doxorubicin-induced apoptosis.
Logical Relationship of Experimental Design
The following diagram illustrates the logical progression of the experimental design, from initial screening to mechanistic studies.
References
- 1. Depletion of the Aryl Hydrocarbon Receptor in MDA-MB-231 Human Breast Cancer Cells Altered the Expression of Genes in Key Regulatory Pathways of Cancer | PLOS One [journals.plos.org]
- 2. Frontiers | Estrogen Receptor α Mediates Doxorubicin Sensitivity in Breast Cancer Cells by Regulating E-Cadherin [frontiersin.org]
- 3. Knockdown of aberrantly upregulated aryl hydrocarbon receptor reduces tumor growth and metastasis of MDA-MB-231 human breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The Aryl Hydrocarbon Receptor: A Target for Breast Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo | MDPI [mdpi.com]
- 9. Combining Sulfonylureas with Anticancer Drugs: Evidence of Synergistic Efficacy with Doxorubicin In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Aryl hydrocarbon receptor (AHR) regulation of L-Type Amino Acid Transporter 1 (LAT-1) expression in MCF-7 and MDA-MB-231 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aqueous Solubility of 6,2',4'-Trimethoxyflavone
This technical support center is designed for researchers, scientists, and drug development professionals who are working with 6,2',4'-Trimethoxyflavone and encountering challenges with its low aqueous solubility. This guide provides practical troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your aqueous-based experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in water?
A1: this compound is a type of flavonoid, a class of compounds often characterized by their low water solubility. Its chemical structure contains three methoxy (B1213986) groups (-OCH₃), which are non-polar. This, combined with the lack of ionizable hydroxyl (-OH) groups, results in a hydrophobic molecule with limited ability to form hydrogen bonds with water, leading to poor aqueous solubility.
Q2: What are the experimental consequences of this poor solubility?
A2: The low aqueous solubility of this compound can lead to several experimental issues, including:
-
Precipitation: The compound may fall out of solution in your aqueous buffers or cell culture media, leading to inaccurate and unreliable results.
-
Low Bioavailability: In both in vitro and in vivo studies, poor solubility can result in low and inconsistent absorption and distribution of the compound to its target.
-
Underestimation of Biological Activity: The true therapeutic or biological potential of the compound may be masked if it cannot reach a sufficient concentration at the site of action.
-
Formulation Difficulties: Preparing stable, homogeneous, and accurately concentrated solutions for your experiments can be challenging.
Q3: What are the main strategies to improve the aqueous solubility of this compound?
A3: Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These include:
-
Use of Co-solvents: Introducing a water-miscible organic solvent can increase solubility.
-
Cyclodextrin (B1172386) Complexation: Encapsulating the flavonoid within a cyclodextrin molecule can significantly improve its apparent water solubility.[1]
-
Nanoparticle Formulation: Reducing the particle size to the nanometer scale increases the surface area, which can enhance the dissolution rate.[2]
-
Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix can improve its dissolution characteristics.[3]
Troubleshooting Guides
Issue 1: My this compound is not dissolving, even in organic solvents like DMSO.
-
Troubleshooting Steps:
-
Verify Solvent Quality: Ensure you are using high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). DMSO is hygroscopic and can absorb water from the atmosphere, which will reduce its effectiveness as a solvent for hydrophobic compounds.[4]
-
Gentle Heating: Warm the solution in a water bath at a temperature of 30-40°C. This can help overcome the crystal lattice energy of the solid compound.
-
Sonication: Use a sonicator bath to provide mechanical energy to aid in the dissolution process.
-
Fresh Stock: If the compound has been stored for a long time, consider using a fresh batch, as degradation can sometimes affect solubility.
-
Issue 2: The compound dissolves in DMSO but precipitates when added to my aqueous experimental medium.
-
Troubleshooting Steps:
-
Decrease Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous medium, as higher concentrations can be toxic to cells and can also cause the compound to precipitate.
-
Serial Dilution: Instead of adding the DMSO stock directly, perform a serial dilution in your aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.
-
Use a Pre-warmed Medium: Adding the DMSO stock to a pre-warmed aqueous medium (e.g., 37°C) can sometimes prevent precipitation.
-
Incorporate a Surfactant: A small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, in your aqueous medium can help to stabilize the dissolved flavonoid.
-
Quantitative Data
While specific quantitative data for the aqueous solubility of this compound is limited in publicly available literature, the following tables provide data for other structurally similar methoxyflavones, which can serve as a valuable reference for estimating the potential solubility enhancement that can be achieved with different techniques.
Table 1: Solubility of Methoxyflavones in Co-solvent Systems [5]
| Methoxyflavone | Solvent | Solubility (mg/mL) |
| 5,7-Dimethoxyflavone (DMF) | Water | < 0.001 |
| Propylene Glycol (PG) | 10.5 | |
| Polyethylene Glycol 400 (PEG 400) | 25.2 | |
| 5,7,4'-Trimethoxyflavone (TMF) | Water | < 0.001 |
| Propylene Glycol (PG) | 8.7 | |
| Polyethylene Glycol 400 (PEG 400) | 20.1 | |
| 3,5,7,3',4'-Pentamethoxyflavone (PMF) | Water | < 0.001 |
| Propylene Glycol (PG) | 5.3 | |
| Polyethylene Glycol 400 (PEG 400) | 15.8 |
Table 2: Example of Solubility Enhancement with Cyclodextrin Complexation for a Polymethoxyflavone [6]
| Compound | Cyclodextrin | Apparent Solubility in Water (mg/mL) | Fold Increase |
| Nobiletin | None | ~0.01 | - |
| 2-Hydroxypropyl-β-cyclodextrin | ~1.5 | ~150 | |
| Tangeretin | None | ~0.008 | - |
| 2-Hydroxypropyl-β-cyclodextrin | ~1.2 | ~150 |
Experimental Protocols
Protocol 1: Preparation of a this compound Solution using a Co-solvent
Objective: To prepare a stock solution of this compound in a water-miscible organic solvent for dilution into an aqueous medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Water bath or sonicator (optional)
Methodology:
-
Weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). This compound is soluble up to 5 mM in DMSO with gentle warming.[7]
-
Vortex the mixture vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, use a water bath (37°C) or a sonicator for 10-15 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound-Cyclodextrin Inclusion Complex [1]
Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer (lyophilizer)
Methodology:
-
Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 or 1:2 ratio is a good starting point).
-
Dissolve the calculated amount of HP-β-CD in deionized water with continuous stirring.
-
In a separate container, dissolve the this compound in a minimal amount of ethanol.
-
Slowly add the ethanolic solution of the flavonoid to the aqueous HP-β-CD solution while stirring vigorously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Freeze the resulting solution (e.g., at -80°C).
-
Lyophilize the frozen sample until a dry, fluffy powder is obtained. This powder is the inclusion complex and should be readily soluble in aqueous solutions.
Protocol 3: Preparation of this compound Nanoparticles by Nanoprecipitation [2][8]
Objective: To prepare nanoparticles of this compound to improve its dissolution rate.
Materials:
-
This compound
-
A suitable polymer (e.g., PLGA, Eudragit®)
-
An organic solvent (e.g., acetone, ethanol)
-
An aqueous anti-solvent (e.g., deionized water), often containing a stabilizer (e.g., Poloxamer 188, PVA)
-
Magnetic stirrer and stir bar
-
Syringe pump (optional, for controlled addition)
Methodology:
-
Dissolve this compound and the chosen polymer in the organic solvent to create the organic phase.
-
Prepare the aqueous phase by dissolving the stabilizer in deionized water.
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase. A syringe pump can be used for a more controlled and consistent addition rate.
-
The rapid mixing of the solvent and anti-solvent will cause the precipitation of the flavonoid and polymer as nanoparticles.
-
Continue stirring for a few hours to allow for the evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be used as is or further processed (e.g., lyophilized) to obtain a dry powder.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 3. rjptonline.org [rjptonline.org]
- 4. benchchem.com [benchchem.com]
- 5. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 6. Rapid isolation, reliable characterization, and water solubility improvement of polymethoxyflavones from cold-pressed mandarin essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rndsystems.com [rndsystems.com]
- 8. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
Technical Support Center: Overcoming Poor Bioavailability of 6,2',4'-Trimethoxyflavone in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,2',4'-Trimethoxyflavone. The focus is on addressing the challenges associated with its poor in vivo bioavailability and offering practical solutions and experimental insights.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound in our animal studies after oral administration. What are the primary reasons for this?
A1: The poor oral bioavailability of this compound, a common issue with many polymethoxyflavones (PMFs), is primarily attributed to two factors:
-
Low Aqueous Solubility: As a lipophilic compound, this compound has limited solubility in the aqueous environment of the gastrointestinal (GI) tract. This poor solubility is a major rate-limiting step for its absorption into the bloodstream.
-
Extensive First-Pass Metabolism: After absorption from the gut, the compound passes through the liver where it is subject to extensive metabolism by cytochrome P450 (CYP) enzymes before it can reach systemic circulation. This "first-pass effect" significantly reduces the amount of the active compound that is available to the rest of the body.
Q2: What formulation strategies can we employ to enhance the oral bioavailability of this compound?
A2: Several advanced formulation strategies have been successfully used to improve the oral bioavailability of poorly water-soluble compounds like this compound. These include:
-
Self-Microemulsifying Drug Delivery Systems (SMEDDS): These are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water microemulsions upon gentle agitation in the GI tract. This increases the dissolution and absorption of the encapsulated drug.
-
Solid Dispersions: In this approach, the drug is dispersed in a hydrophilic polymer matrix at a molecular level. This technique enhances the dissolution rate by reducing particle size and improving wettability.
-
Nanoemulsions: These are kinetically stable colloidal dispersions of oil and water with droplet sizes in the nanometer range. The small droplet size provides a large surface area for drug release and absorption.
-
Cyclodextrin (B1172386) Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate guest molecules, like this compound, within their hydrophobic cavity. This complexation increases the aqueous solubility of the drug.
Q3: Are there any in vivo data demonstrating the effectiveness of these formulation strategies for similar methoxyflavones?
A3: Yes, studies on structurally related methoxyflavones have shown significant improvements in oral bioavailability with these formulation techniques. For instance, a study on 5,7,4'-trimethoxyflavone (TMF), a compound very similar to this compound, demonstrated a remarkable 42-fold increase in oral bioavailability when administered as a self-microemulsifying drug delivery system (SMEDDS) compared to the unformulated compound.
Troubleshooting Guides
Issue 1: Inconsistent or highly variable plasma concentrations of this compound across test subjects.
| Possible Cause | Troubleshooting/Optimization Steps |
| Poor and variable dissolution of the neat compound. | Implement a bioavailability-enhancing formulation such as a SMEDDS, solid dispersion, nanoemulsion, or cyclodextrin complex to ensure more consistent dissolution and absorption. |
| Food effects. | Standardize the feeding schedule of the animals. The presence or absence of food in the GI tract can significantly impact the absorption of lipophilic compounds. Conduct pilot studies in both fasted and fed states to assess the impact of food. |
| Improper dosing technique. | Ensure consistent and accurate oral gavage technique. The volume and concentration of the dosing solution should be precise for each animal. |
Issue 2: The chosen formulation strategy is not providing the expected increase in bioavailability.
| Possible Cause | Troubleshooting/Optimization Steps |
| Suboptimal formulation composition (for SMEDDS, Nanoemulsions). | Systematically vary the ratios of oil, surfactant, and co-surfactant to find the optimal formulation that results in the smallest and most stable droplet size upon dispersion. |
| Incomplete amorphization or drug recrystallization (for Solid Dispersions). | Verify the amorphous state of the drug in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). If crystalline peaks are present, optimize the preparation method (e.g., use a different solvent or a faster evaporation rate). |
| Inefficient complexation (for Cyclodextrin Complexes). | Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) or Nuclear Magnetic Resonance (NMR). Optimize the drug-to-cyclodextrin molar ratio and the preparation method (e.g., kneading, co-evaporation). |
Quantitative Data Summary
The following tables summarize the potential improvements in pharmacokinetic parameters that can be achieved by employing advanced formulation strategies, based on data from structurally similar flavonoids.
Table 1: Pharmacokinetic Parameters of Ipriflavone Solid Dispersion in Rats
| Formulation | Cmax (µg/L) | Tmax (h) | AUC (µg·h/L) | Relative Bioavailability (%) |
| Ipriflavone Physical Mixture | - | - | - | 100 |
| Ipriflavone Solid Dispersion | 429 |
Technical Support Center: Optimizing Dosage of 6,2',4'-Trimethoxyflavone for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively use 6,2',4'-Trimethoxyflavone in cell-based assays. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of quantitative data to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] It competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene, thereby preventing the transactivation of AHR-mediated gene expression, including target genes like CYP1A1.[2][3] Unlike some other flavonoid-based AHR antagonists, this compound is considered a "pure" antagonist as it does not exhibit partial agonist activity.[2][3]
Q2: What is the recommended starting concentration range for this compound in cell-based assays?
A2: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments. IC50 values for the inhibition of TNF-α production have been reported at 2.38 µM in THP-1 cells and 1.32 µM in B16-F10 cells.[1][4] The EC50 for AHR antagonism is approximately 0.9 µM. However, the optimal concentration is highly dependent on the cell line and the specific assay being performed. A dose-response experiment is crucial to determine the optimal concentration for your experimental setup.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations greater than 5 mg/mL. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in high-purity, sterile DMSO.[5] This allows for minimal volumes of the stock solution to be added to your cell culture medium, keeping the final DMSO concentration low.
Q4: What is the maximum tolerable DMSO concentration for my cells?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity and off-target effects. For most cell lines, a final DMSO concentration of ≤ 0.5% (v/v) is generally considered safe, with ≤ 0.1% being ideal.[4][6][7][8] It is essential to include a vehicle control (cells treated with the same final concentration of DMSO as your experimental groups) in all experiments.
Q5: I am observing precipitation of the compound in my cell culture medium. What can I do?
A5: Flavonoids, including this compound, are often hydrophobic and can precipitate in aqueous solutions like cell culture media.[9][10] To prevent this, ensure your stock solution is fully dissolved. When preparing your working concentrations, add the DMSO stock solution to pre-warmed (37°C) cell culture medium while vortexing to ensure rapid and even dispersion.[11] Performing serial dilutions in the medium rather than adding a small volume of high-concentration stock directly to a large volume of medium can also help prevent precipitation.[11]
Q6: My cell viability assay (e.g., MTT, XTT) results are inconsistent or show an unexpected increase in viability. Why is this happening?
A6: This is a common artifact observed with flavonoids. Due to their antioxidant properties, flavonoids can directly reduce tetrazolium salts (like MTT) to formazan (B1609692) in a cell-free system, leading to a false positive signal that suggests higher cell viability.[1][9][12][13][14][15][16] It is highly recommended to use alternative cell viability assays that are not based on metabolic reduction.
Q7: What are reliable alternative cell viability assays for use with flavonoids?
A7: Several alternative assays are less prone to interference from flavonoids:
-
Trypan Blue Exclusion Assay: A direct cell counting method that assesses cell membrane integrity.[12][13]
-
Sulforhodamine B (SRB) Assay: A colorimetric assay that measures total protein content.[1]
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, a marker of metabolically active cells.[11]
-
Crystal Violet Assay: Stains the DNA of adherent cells. However, some studies suggest flavonoids might interfere with this assay as well, so validation is recommended.[12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Inconsistent Results in AHR Reporter Assays | Incomplete dissolution or precipitation of this compound. | Visual Inspection: Before each experiment, carefully inspect your final working solution for any visible precipitates or cloudiness.[5] Proper Dilution Technique: Prepare working solutions by adding the DMSO stock to pre-warmed media with vigorous mixing.[11] |
| Variations in cell health or passage number. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. | |
| Loss of Compound Activity Over Time | Degradation of this compound. | Proper Storage: Store DMSO stock solutions at -20°C or -80°C and protect from light. Fresh Preparations: Prepare fresh dilutions from the frozen stock for each experiment. Avoid using diluted solutions that have been stored for extended periods.[5] |
| High Background Signal in Reporter Assays | Autofluorescence of the flavonoid. | Although less common with trimethoxyflavones compared to hydroxylated flavonoids, it's good practice to include a control of cells treated with this compound but without the reporter substrate to check for autofluorescence. |
| Unexpected Cytotoxicity at Low Concentrations | Cell line sensitivity. | Different cell lines exhibit varying sensitivities. Perform a dose-response curve for your specific cell line. |
| Solvent toxicity. | Ensure the final DMSO concentration is non-toxic to your cells. Always include a vehicle control.[4][6][7][8] |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Activity | Assay Type | Cell Line / Model | Value | Reference |
| AHR Antagonism | Luciferase Reporter Assay | - | EC50 ≈ 0.9 µM | |
| TNF-α Production Inhibition | Cytokine Measurement | THP-1 (human monocytic cells) | IC50 = 2.38 µM | [1][4] |
| TNF-α Production Inhibition | Cytokine Measurement | B16-F10 (murine melanoma cells) | IC50 = 1.32 µM | [1][4] |
Table 2: Cytotoxicity of Structurally Related Trimethoxyflavones in Various Cancer Cell Lines
Note: Data for this compound is limited. The following data for other trimethoxyflavones is provided for context and to guide initial concentration selection. The optimal concentration for this compound must be determined empirically for each cell line.
| Compound | Cell Line | Cancer Type | Assay | IC50 / EC50 (µM) | Incubation Time | Reference |
| 5,7,4'-Trimethoxyflavone | HCT-15 | Colorectal Carcinoma | MTT | ~100 µM | 48h | [7] |
| 5,7,4'-Trimethoxyflavone | MOLT-4 | Leukemia | MTT | Not specified, but cytotoxic | Not specified | [17] |
| 5,6,7,4'-Tetramethoxyflavone | NCI-60 Panel | Various | GI50 | 28 µM | Not specified | [13] |
| 4′,5′-dihydroxy-5,7,3′-TMF | HCC1954 | Breast Cancer | Not specified | 8.58 µM | Not specified | [18] |
| 3',4',5-trihydroxyflavone | A549 | Lung Cancer | MTT | ~10-20 µM | Not specified | [19] |
| 3',4',5-trihydroxyflavone | MCF-7 | Breast Cancer | MTT | ~12-24 µM | Not specified | [19] |
Experimental Protocols
Protocol 1: General Procedure for Determining the Optimal Dosage of this compound in an Adherent Cell Line
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the logarithmic growth phase at the time of treatment.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) complete cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Cell Treatment:
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same final concentration of DMSO) to the respective wells.
-
Include untreated cells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Viability Assessment (SRB Assay Recommended):
-
After incubation, fix the cells with 10% trichloroacetic acid (TCA).
-
Stain with 0.4% Sulforhodamine B (SRB) solution.
-
Wash and solubilize the bound dye with 10 mM Tris base solution.
-
Measure the absorbance at the appropriate wavelength (e.g., 510 nm).
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that causes 50% inhibition of cell growth).
-
Protocol 2: Aryl Hydrocarbon Receptor (AHR) Antagonism Assay (Reporter Gene Assay)
-
Cell Seeding:
-
Seed a reporter cell line containing a Dioxin Response Element (DRE)-driven luciferase reporter gene (e.g., HepG2 40/6) in a 96-well plate.
-
Incubate for 24 hours.
-
-
Antagonist Pre-treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubate for 30-60 minutes.
-
-
Agonist Treatment:
-
Add a known AHR agonist (e.g., TCDD or benzo[a]pyrene) at its EC50 concentration to the wells already containing this compound.
-
Include controls for vehicle, agonist alone, and antagonist alone.
-
-
Incubation:
-
Incubate the plate for an appropriate time to allow for reporter gene expression (e.g., 4-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol for your luciferase assay system.
-
-
Data Analysis:
-
Determine the ability of this compound to inhibit the agonist-induced reporter gene expression and calculate its IC50 value.
-
Visualizations
Caption: General experimental workflow for optimizing this compound dosage.
Caption: Antagonistic action of this compound on the AHR pathway.
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antagonism of aryl hydrocarbon receptor signaling by this compound PMID: 19828881 | MCE [medchemexpress.cn]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. lifetein.com [lifetein.com]
- 7. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and anticancer activity of new flavonoid analogs and inconsistencies in assays related to proliferation and viability measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Influence of medium type and serum on MTT reduction by flavonoids in the absence of cells | Semantic Scholar [semanticscholar.org]
- 16. DRAQ7 as an Alternative to MTT Assay for Measuring Viability of Glioma Cells Treated With Polyphenols | Anticancer Research [ar.iiarjournals.org]
- 17. Signaling network map of the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones [mdpi.com]
Preventing degradation of 6,2',4'-Trimethoxyflavone in stock solutions
Welcome to the technical support center for 6,2',4'-Trimethoxyflavone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for preparing a stock solution of this compound?
A1: this compound is readily soluble in Dimethyl Sulfoxide (DMSO) at concentrations greater than 5 mg/mL.[1] It is also reported to be soluble in chloroform (B151607) and slightly soluble in DMF and ethanol.[2] For most biological applications, preparing a high-concentration stock solution in 100% anhydrous DMSO is recommended.
Q2: What are the optimal storage conditions for a this compound stock solution?
A2: To ensure the stability of your this compound stock solution, it is crucial to adhere to proper storage conditions. For long-term storage, aliquoting the stock solution into small, single-use volumes and storing them at -80°C is recommended, which can maintain stability for up to six months. For shorter-term storage, -20°C is suitable for up to one month.[3] Avoid repeated freeze-thaw cycles as this can introduce moisture and promote degradation.[4][5]
Q3: What are the primary factors that can lead to the degradation of this compound in solution?
A3: Like many flavonoids, the stability of this compound in solution can be influenced by several factors, including:
-
pH: Flavonoids are generally more stable in slightly acidic conditions (pH 4-6) and can degrade rapidly in alkaline environments (pH > 8).[5]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[5][6]
-
Light: Exposure to UV and visible light can induce photolytic degradation.[5][6] It is advisable to store solutions in amber vials or protect them from light.
-
Oxidation: The presence of oxygen can lead to oxidative breakdown of the flavonoid structure.[5][6] While the methoxy (B1213986) groups on this compound offer some protection against oxidation compared to hydroxylated flavonoids, it is still a potential degradation pathway.[5]
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound have not been extensively documented, based on studies of structurally similar methoxyflavones, the following are potential degradation routes:
-
O-demethylation: The methoxy groups can be enzymatically or chemically removed to form hydroxylated derivatives.[7][8][9]
-
Ring Oxidation: The flavonoid rings can undergo oxidation, leading to the formation of various oxygenated products.[7][8]
The following diagram illustrates a potential degradation pathway for a generic methoxyflavone, which may be applicable to this compound.
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Drug design strategies that aim to improve the low solubility and poor bioavailability conundrum in quercetin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxidation of 3'-methoxyflavone, 4'-methoxyflavone, and 3',4'-dimethoxyflavone and their derivatives having 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biotransformation of Methoxyflavones by Selected Entomopathogenic Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in 6,2',4'-Trimethoxyflavone experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,2',4'-Trimethoxyflavone (TMF). The information is designed to address common issues and inconsistencies that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (TMF) is a synthetic polymethoxyflavone. Its primary characterized mechanism of action is as a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2][3] Unlike some other flavonoid-based AHR antagonists, TMF is considered a "pure" antagonist, meaning it does not exhibit partial agonist activity.[1][2] It competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), thereby preventing the transactivation of AHR target genes like CYP1A1.[1][3]
Q2: I am observing inconsistent IC50 values for TMF in my cell-based assays. What are the potential causes?
A2: Inconsistent IC50 values are a common challenge in experiments with flavonoids like TMF. Several factors can contribute to this variability:
-
Cell Line Differences: Different cell lines can have varying levels of AHR expression and different sensitivities to AHR signaling, leading to different IC50 values.
-
Compound Solubility and Stability: TMF is a hydrophobic compound with poor aqueous solubility.[4] Precipitation in cell culture media can lead to an inaccurate effective concentration. Stability in media over the course of an experiment can also be a factor.
-
Assay-Specific Artifacts: Flavonoids can interfere with certain cell viability assays. For example, they can directly reduce tetrazolium salts (like MTT), leading to a false positive signal of increased viability.[5] Autofluorescence of flavonoids can also interfere with fluorescence-based assays.[5][6]
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all impact the apparent potency of TMF.[7] Serum proteins can bind to flavonoids, affecting their bioavailability in cell culture.[8][9]
Q3: My this compound is precipitating when I add it to my cell culture medium. How can I improve its solubility?
A3: To improve the solubility of TMF in your cell culture experiments, consider the following strategies:
-
Use of a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO.[3] When preparing working solutions, perform serial dilutions and ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.[5]
-
Stepwise Dilution: Instead of adding a small volume of concentrated stock directly into a large volume of aqueous medium, try adding the medium to the stock solution drop-wise while vortexing. This gradual change in polarity can help prevent the compound from precipitating.
-
Use of Serum: While serum proteins can sometimes bind to and reduce the free concentration of a compound, they can also help to keep hydrophobic compounds in solution. The effect of serum should be empirically determined for your specific assay.
-
Formulation Strategies: For in vivo studies, formulation strategies such as the use of cyclodextrins or lipid-based delivery systems can be employed to enhance solubility and bioavailability.
Q4: I am seeing high background in my AHR reporter gene assay when using TMF as an antagonist. What could be the cause?
A4: High background in reporter gene assays can be caused by several factors:
-
Autofluorescence: Flavonoids, including TMF, can be autofluorescent, which can interfere with luciferase or other fluorescent reporter systems.[5][6] It is important to have proper controls, including cells treated with TMF alone without the reporter substrate, to measure this background.
-
Cell Viability: If the concentrations of TMF or the agonist being used are cytotoxic, this can lead to a decrease in the reporter signal that is not due to AHR antagonism. Always run a parallel cell viability assay.
-
Promoter Activity: The reporter construct itself may have some basal activity. Ensure you have a vehicle-only control to establish the baseline reporter activity.
-
Reagent Quality: Old or improperly stored luciferase substrates can lead to high background. Always use fresh reagents.[6][10][11][12]
Troubleshooting Guides
Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected cell viability or an increase in viability at high TMF concentrations. | Direct reduction of the tetrazolium salt (e.g., MTT) by TMF, a common artifact with flavonoids.[5] | Include a "compound only" control (TMF in media without cells) to quantify the background absorbance. Subtract this background from your experimental wells. Consider using an alternative, non-metabolic endpoint for viability such as crystal violet staining or a fluorescence-based cytotoxicity assay. |
| High variability between replicate wells. | Uneven cell seeding, pipetting inaccuracies, or "edge effects" in the microplate. | Ensure a single-cell suspension before seeding, calibrate pipettes regularly, and avoid using the outer wells of the plate for experimental samples. |
| Compound precipitation observed in the wells. | Poor aqueous solubility of TMF, especially at higher concentrations.[4] | Visually inspect the wells under a microscope for precipitates. Prepare working solutions fresh for each experiment. See solubility troubleshooting in the FAQs. |
| Inconsistent results across different experiments. | Variations in cell passage number, cell health, or reagent preparation. | Use cells within a consistent and low passage number range. Ensure cells are in the logarithmic growth phase. Prepare fresh reagents for each experiment. |
Inconsistent Results in AHR Antagonist Assays (e.g., DRE-Luciferase Reporter Assay)
| Observed Problem | Potential Cause | Recommended Solution |
| Weak or no inhibition of agonist-induced AHR activity. | TMF concentration is too low. TMF has degraded. The agonist concentration is too high. | Perform a dose-response experiment with a wider range of TMF concentrations. Prepare fresh TMF stock solutions. Optimize the agonist concentration to be in the EC50-EC80 range to allow for effective competition. |
| High background luminescence in control wells. | Autofluorescence of TMF.[5][6] Basal activity of the reporter construct. Contaminated reagents. | Include controls with TMF but without the luciferase substrate. Use a reporter construct with a minimal promoter. Use fresh, high-quality luciferase assay reagents.[6][10][11][12] |
| High variability between replicate wells. | Inconsistent transfection efficiency. Pipetting errors. Uneven cell seeding. | Optimize the transfection protocol. Use a co-transfected control vector (e.g., Renilla luciferase) to normalize for transfection efficiency.[13] Ensure accurate pipetting and even cell distribution. |
| Unexpected agonist activity of TMF. | While TMF is reported as a pure antagonist, contamination of the TMF sample or off-target effects at high concentrations are possible. | Verify the purity of your TMF sample using analytical methods like HPLC. Test a range of concentrations to identify any potential off-target effects. |
Data Presentation
Comparative Cytotoxic Activity of Trimethoxyflavone Derivatives
The following table summarizes the IC50 values of various trimethoxyflavone derivatives in different cancer cell lines. While not all data is for this compound, it illustrates the potential for variability in activity based on the specific chemical structure and the cell line used.
| Compound | Cell Line | Cancer Type | Assay | IC50 (µM) |
| 4′,5′-dihydroxy-5,7,3′-Trimethoxyflavone | HCC1954 | Breast | Not Specified | 8.58[5][14] |
| 5,7-dihydroxy-3,6,4′-Trimethoxyflavone | A2058 | Melanoma | Not Specified | 3.92[14] |
| 5,7,4′-trihydroxy-6,8,3′-Trimethoxyflavone (Sudachitin) | HCT116 | Colorectal | Not Specified | 56.23[14] |
| 5,7,4′-trihydroxy-6,8,3′-Trimethoxyflavone (Sudachitin) | HT-29 | Colorectal | Not Specified | 37.07[14] |
| 5,4′-dihydroxy-6,7,8-Trimethoxyflavone (Xanthomicrol) | HeLa | Cervical | Not Specified | >100[5] |
| 5,6,7-Trimethoxyflavone derivative (3c) | Aspc-1 | Pancreatic | CTG assay | 5.30[15][16] |
Experimental Protocols
Protocol 1: AHR Antagonist DRE-Luciferase Reporter Assay
This protocol describes a general method for assessing the AHR antagonist activity of this compound using a Dioxin Response Element (DRE)-driven luciferase reporter assay.
Materials:
-
A suitable cell line expressing the AHR (e.g., HepG2, MCF-7)
-
DRE-luciferase reporter plasmid
-
A control plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound (TMF)
-
AHR agonist (e.g., TCDD or Benzo[a]pyrene)
-
Cell culture medium and supplements
-
Passive lysis buffer
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well white, clear-bottom plate at a density that will allow them to reach 50-70% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the DRE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 24 hours post-transfection.
-
Compound Treatment:
-
Prepare serial dilutions of TMF in cell culture medium.
-
Pre-treat the cells with the TMF dilutions for 1 hour.
-
Add the AHR agonist at a concentration that gives a submaximal response (e.g., EC80) to the TMF-treated wells.
-
Include appropriate controls: vehicle only, agonist only, and TMF only at each concentration.
-
-
Incubation: Incubate the treated cells for 18-24 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them with passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percent inhibition of the agonist-induced luciferase activity by TMF.
Protocol 2: MTT Cell Viability Assay
This protocol provides a general method for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
This compound (TMF)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of TMF in cell culture medium.
-
Treat the cells with the TMF dilutions for the desired time period (e.g., 24, 48, or 72 hours).
-
Include a vehicle-only control.
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Mandatory Visualization
Caption: Antagonism of the Aryl Hydrocarbon Receptor (AHR) Signaling Pathway by this compound (TMF).
Caption: Troubleshooting workflow for inconsistent results in this compound experiments.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6, 2 , 4 -trimethoxyflavone = 98 HPLC 720675-90-1 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. goldbio.com [goldbio.com]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Interaction Studies of Trimethoxy Flavone with Human Serum Albumin | PLOS One [journals.plos.org]
- 9. Molecular interaction studies of trimethoxy flavone with human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. scialert.net [scialert.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC peak tailing issues with 6,2',4'-Trimethoxyflavone analysis
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve HPLC peak tailing issues encountered during the analysis of 6,2',4'-Trimethoxyflavone.
Troubleshooting Guide: Resolving Peak Tailing
This section provides a step-by-step approach to diagnosing and fixing common causes of peak tailing for this compound.
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing for flavonoid compounds is typically caused by unwanted secondary chemical interactions between the analyte and the HPLC system. Several factors can contribute to this issue:
-
Secondary Silanol (B1196071) Interactions: The most common cause is the interaction between the polar methoxy (B1213986) groups of the flavone (B191248) and active, residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[1][2][3][4] This creates a secondary retention mechanism that slows down a portion of the analyte molecules, resulting in an asymmetric peak.
-
Incorrect Mobile Phase pH: The pH of the mobile phase is critical. For flavonoids, an acidic mobile phase (pH 2.5-4.0) is generally required to suppress the ionization of surface silanol groups, thereby minimizing secondary interactions.[2][5][6] If the pH is too high, silanols become deprotonated (SiO⁻) and can strongly interact with any polar parts of the analyte.[1][6]
-
Metal Chelation: Flavonoids can interact with trace metal ions (e.g., iron, aluminum) present in the stationary phase, stainless steel frits, or tubing.[7] This chelation can lead to distorted peak shapes.
-
Column Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak broadening and tailing.[4][8][9]
-
System and Column Issues: Other general chromatographic problems can also be the cause, including column degradation (loss of stationary phase), the formation of a void at the column inlet, or excessive extra-column volume from long or wide tubing.[4][8]
Q2: How can I systematically troubleshoot the peak tailing issue?
Follow this logical workflow to identify and resolve the problem. The process starts with the easiest and most common solutions.
-
Initial Assessment: First, determine if the tailing affects only the this compound peak or all peaks in the chromatogram.
-
All Peaks Tailing: This suggests a systemic issue, such as a column void, a leak, or extra-column band broadening.[7] Check all fittings and consider replacing the column.
-
Only Flavonoid Peak Tailing: This points to a specific chemical interaction. Proceed with the following steps.
-
-
Optimize the Mobile Phase (Most Common Fix):
-
Acidify the Mobile Phase: The most effective step is often to lower the mobile phase pH. Add 0.1% formic acid or acetic acid to both your aqueous (A) and organic (B) solvents.[5][10] This protonates the surface silanols, rendering them much less active and significantly improving peak shape.[2][8]
-
Check Buffer Strength: If using a buffer (e.g., phosphate), ensure the concentration is sufficient (typically 10-25 mM) to control the pH effectively across the column.[8][11]
-
-
Evaluate the HPLC Column:
-
Use a High-Purity, End-Capped Column: Modern columns are often manufactured with high-purity silica (B1680970) and are "end-capped" to block a majority of the residual silanol groups.[1][2] If you are using an older Type A silica column, switching to a modern Type B, end-capped column will provide a dramatic improvement.
-
Assess Column Health: A decline in performance, including increased peak tailing, can indicate that the column is old, contaminated, or damaged.[5][8] Try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) for reversed-phase). Using a guard column is highly recommended to protect the analytical column and extend its lifespan.[5]
-
-
Review Sample and Injection Parameters:
-
Test for Overload: Reduce the injection volume by half or dilute your sample ten-fold. If the peak shape improves, you were overloading the column.[4][8]
-
Check Injection Solvent: The sample should be dissolved in a solvent that is of equal or lesser strength than your initial mobile phase. Injecting in a much stronger solvent (like 100% ACN into a 70% water mobile phase) can cause peak distortion.[4]
-
-
Investigate Metal Chelation:
-
If the above steps do not resolve the issue, add a chelating agent like 0.1 mM Ethylenediaminetetraacetic acid (EDTA) to your mobile phase.[7] If this improves the peak shape, it confirms that interaction with metal ions was a contributing factor.
-
Troubleshooting Workflow Diagram
References
- 1. chromtech.com [chromtech.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 11. hplc.eu [hplc.eu]
Minimizing off-target effects of 6,2',4'-Trimethoxyflavone
Welcome to the technical support center for 6,2',4'-Trimethoxyflavone (TMF). This resource is designed for researchers, scientists, and drug development professionals to help anticipate, troubleshoot, and minimize potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound (TMF)?
A1: this compound is a potent and selective antagonist of the Aryl Hydrocarbon Receptor (AHR).[1] It competitively inhibits the binding of AHR agonists, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), thereby repressing AHR-mediated gene induction (e.g., CYP1A1).[1] Notably, it does not exhibit partial agonist activity, making it a valuable tool for dissecting AHR function.[1]
Q2: What are the potential, though not definitively confirmed, off-target effects of this compound?
A2: While specific off-target binding data for 6,2',4'-TMF is limited, studies on structurally similar flavonoids and in silico predictions for related compounds suggest potential interactions with various cellular targets. For instance, a related compound, 5,7,4'-trimethoxyflavone, has been predicted to interact with GABAA receptor subunit gamma-2 (GABRG2) and several serotonin (B10506) receptors (5-HT2A, 5-HT2B, 5-HT2C).[2] Flavonoids as a class have also been noted to interact with protein kinases. Therefore, it is prudent to consider these as potential off-target families in your experiments.
Q3: How can I proactively minimize off-target effects when designing my experiments with TMF?
A3: Proactive minimization of off-target effects is crucial. Key strategies include:
-
Dose-Response Studies: Use the lowest effective concentration of TMF that elicits the desired AHR antagonism.
-
Use of Controls: Employ a structurally related but inactive analog as a negative control. Additionally, using other AHR antagonists with different chemical scaffolds can help confirm that the observed phenotype is due to AHR inhibition.
-
Orthogonal Approaches: Use genetic methods like siRNA or CRISPR to knock down AHR and verify that this phenocopies the effects of TMF.
-
Selectivity Profiling: If unexpected effects are observed, consider performing a broad panel screening, such as a kinase selectivity profile, to identify potential unintended targets.
Q4: What are some general strategies to reduce off-target effects of small molecules?
A4: Several strategies can be employed, including rational drug design to improve selectivity, high-throughput screening to identify more specific compounds, and genetic screening techniques like CRISPR-Cas9 or RNA interference to validate that the observed phenotype is due to the intended target. For small molecule inhibitors, comprehensive selectivity profiling against a panel of related and unrelated targets is crucial.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed Not Consistent with AHR Antagonism
Question: I am observing a cellular phenotype (e.g., changes in cell cycle, unexpected cytotoxicity) that is not consistent with the known function of AHR. Could this be an off-target effect of TMF?
Answer: Yes, this is a strong possibility. Unexpected phenotypes are often indicative of off-target activities. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Workflow
Caption: Troubleshooting workflow for unexpected phenotypes.
-
Confirm On-Target Engagement: First, verify that TMF is engaging AHR in your experimental system at the concentration used. You can do this by performing a Cellular Thermal Shift Assay (CETSA) or by measuring the expression of a known AHR target gene like CYP1A1 via qPCR or Western blot.
-
Use Orthogonal Controls: To confirm the phenotype is AHR-mediated, use a structurally different AHR antagonist. If this second antagonist does not produce the same phenotype, the effect is likely off-target. Alternatively, use siRNA or CRISPR to silence AHR and see if this reproduces the effect of TMF.
-
Identify Potential Off-Targets: If the effect appears to be off-target, consider performing broader screening assays. A kinase selectivity profiling service can assess TMF's activity against a large panel of kinases. For a more unbiased approach, proteome-wide methods like thermal proteome profiling can identify unintended binding partners.
-
Validate the Off-Target: Once a potential off-target is identified, use a known selective inhibitor for that target to see if it recapitulates the unexpected phenotype observed with TMF.
Issue 2: Inconsistent IC50 Values Across Different Assays or Cell Lines
Question: The IC50 value for TMF's inhibition of TNF-α production is different between my two cell lines. Why might this be the case?
Answer: Discrepancies in IC50 values are common and can arise from several factors:
-
Different Expression Levels of Off-Target Proteins: Cell lines can have varying expression levels of potential off-target proteins. An off-target effect that contributes to the phenotype in one cell line may be absent in another.
-
Differential Metabolism: The rate at which TMF is metabolized can differ between cell types, leading to variations in the effective intracellular concentration.
-
Assay-Specific Interference: TMF may interfere with the detection method of a particular assay (e.g., fluorescence quenching). Run appropriate controls, such as TMF with detection reagents alone, to rule this out.
Quantitative Data Summary
The following tables summarize the known on-target activity of this compound and the in silico predicted off-targets for the structurally related 5,7,4'-Trimethoxyflavone.
Table 1: On-Target Bioactivity of this compound
| Parameter | Species | Assay System | Value | Reference |
| AHR Antagonism EC50 | Human | Reporter Assay | 0.9 µM | [3] |
| TNF-α Inhibition IC50 | Human (THP-1 cells) | Cell-based | 2.38 µM | [1] |
| TNF-α Inhibition IC50 | Murine (B16-F10 cells) | Cell-based | 1.32 µM | [1] |
Table 2: Predicted Off-Targets for the Related 5,7,4'-Trimethoxyflavone (In Silico Data)
| Predicted Target | Gene Symbol | Target Class | Predicted Binding Affinity (kcal/mol) | Reference |
| 5-hydroxytryptamine receptor 2A | HTR2A | GPCR | -9.30 | [2] |
| Gamma-aminobutyric acid receptor subunit gamma-2 | GABRG2 | Ion Channel | Not specified | [2] |
| 5-hydroxytryptamine receptor 2B | HTR2B | GPCR | Not specified | [2] |
| 5-hydroxytryptamine receptor 2C | HTR2C | GPCR | Not specified | [2] |
Note: The data in Table 2 is predictive for a related compound and should be experimentally validated for this compound.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a panel of protein kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of TMF in DMSO. Create a series of dilutions to be tested (e.g., 10-point, 3-fold serial dilution).
-
Kinase Reaction Setup: In a multi-well plate, add the individual recombinant kinases, their specific substrates, and ATP. Commercial services often offer panels of hundreds of kinases.
-
Inhibitor Addition: Add the diluted TMF or a vehicle control (DMSO) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for a specified time to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. The detection method will depend on the assay format (e.g., radiometric, fluorescence, luminescence).
-
Data Analysis: Calculate the percent inhibition for each kinase at each TMF concentration. Plot the results to determine IC50 values for any inhibited kinases.
Experimental Workflow for Kinase Profiling
Caption: Workflow for in vitro kinase selectivity profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of TMF with its target (AHR) or a potential off-target in intact cells.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heat treatment.
Methodology:
-
Cell Treatment: Treat cultured cells with the desired concentration of TMF or vehicle control (DMSO) for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures for a set time (e.g., 3 minutes), followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the precipitated, denatured proteins.
-
Detection: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein (e.g., AHR) in the soluble fraction by Western blot or other protein detection methods like ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the TMF-treated samples indicates target engagement.
CETSA Principle and Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Signaling Pathway Diagram
The primary target of this compound is the Aryl Hydrocarbon Receptor (AHR). TMF acts as an antagonist, preventing the downstream signaling cascade that is typically initiated by AHR agonists.
References
Technical Support Center: 6,2',4'-Trimethoxyflavone Purity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for confirming the purity of a 6,2',4'-Trimethoxyflavone sample.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for determining the purity of a this compound sample?
A1: The primary and most reliable techniques for assessing the purity of a this compound sample are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). A combination of these methods provides a comprehensive purity profile, including the identification and quantification of the main compound and any potential impurities.
Q2: What kind of impurities might be present in my this compound sample?
A2: Impurities in a synthetic sample of this compound can originate from starting materials, byproducts of the synthesis, or degradation products. Common synthetic routes for flavones include the Allan-Robinson reaction and the Baker-Venkataraman rearrangement. Potential impurities could include unreacted starting materials (e.g., a substituted 2'-hydroxyacetophenone (B8834) and a substituted benzaldehyde), incompletely reacted intermediates (e.g., the corresponding chalcone), or side-products from competing reactions. Residual solvents from purification are also a common type of impurity.
Q3: How can I quantify the purity of my sample once I have analytical data?
A3: For HPLC, purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative NMR (qNMR), purity is determined by comparing the integral of a specific proton signal of the analyte to the integral of a certified internal standard of known concentration.
Q4: My sample's purity is lower than expected. What are the next steps?
A4: If the purity of your sample is suboptimal, the next steps involve identifying the impurities using techniques like LC-MS/MS and 2D NMR. Once the impurities are identified, you can determine if they are likely to interfere with your downstream applications. If necessary, the sample can be further purified using techniques such as preparative HPLC or recrystallization.
Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Analysis
Issue: Poor peak shape (tailing or fronting) in the chromatogram.
-
Question: My this compound peak is tailing. What could be the cause and how can I fix it?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, such as interactions with residual silanol (B1196071) groups on a C18 column. To mitigate this, consider the following:
-
Mobile Phase Modification: Add a small amount of an acidic modifier like formic acid or acetic acid (e.g., 0.1%) to the mobile phase. This can suppress the ionization of any residual silanol groups and improve peak shape.
-
Column Choice: Use a high-purity, end-capped silica (B1680970) column specifically designed for the analysis of polar compounds.
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and reinjecting.
-
Issue: Inconsistent retention times.
-
Question: The retention time for my compound is shifting between injections. How can I stabilize it?
-
Answer: Retention time instability can be due to several factors:
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient elution methods.
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. Inconsistent mobile phase composition can lead to shifts in retention.
-
Temperature Fluctuation: Use a column oven to maintain a constant temperature, as temperature variations can affect retention times.
-
Experimental Protocols and Data
High-Performance Liquid Chromatography (HPLC)
A typical starting point for the analysis of flavonoids is reversed-phase HPLC. Below is a general method that can be adapted and validated for this compound.
Experimental Workflow for HPLC Purity Analysis
Caption: Workflow for HPLC purity determination of this compound.
Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of solvent A (water with 0.1% formic acid) and solvent B (acetonitrile with 0.1% formic acid).
-
Example Gradient: Start with 50% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by UV-Vis spectroscopy).
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation:
| Parameter | Expected Value/Range |
| Retention Time | Dependent on the specific HPLC conditions, but for a similar compound, 5,6,7,4'-Tetramethoxyflavone, a retention time of approximately 8-12 minutes has been reported under certain conditions.[1] |
| Purity Calculation | (Area of this compound peak / Total area of all peaks) x 100% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful tool for determining purity without the need for a reference standard of the same compound.
Logical Workflow for qNMR Purity Assessment
Caption: Decision workflow for purity assessment by quantitative NMR (qNMR).
Protocol:
-
Accurately weigh a known amount of the this compound sample.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known purity and its proton signals should not overlap with the analyte signals.
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire a 1H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Process the spectrum (phasing and baseline correction).
-
Integrate a well-resolved proton signal of this compound and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation:
| ¹H NMR | Expected Chemical Shift (δ) ppm | ¹³C NMR | Expected Chemical Shift (δ) ppm |
| H-3 | 6.5 - 7.0 | C-2 | 160 - 165 |
| H-5 | 7.8 - 8.2 | C-3 | 105 - 110 |
| H-7 | 7.0 - 7.5 | C-4 | 175 - 180 |
| H-8 | 7.0 - 7.5 | C-4a | 120 - 125 |
| H-3', H-5', H-6' | 6.8 - 7.8 | C-5, C-6, C-7, C-8 | 90 - 160 |
| -OCH₃ | 3.8 - 4.1 | C-8a | 155 - 160 |
| C-1' to C-6' | 100 - 160 | ||
| -OCH₃ | 55 - 60 |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information through fragmentation analysis.
Troubleshooting Signaling Issues in Mass Spectrometry
Caption: A troubleshooting diagram for signal issues in mass spectrometry.
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis Mode: Full scan to determine the molecular ion, followed by tandem MS (MS/MS) of the molecular ion to obtain fragmentation data.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.
Data Presentation:
| Parameter | Value | Reference |
| Molecular Formula | C₁₈H₁₆O₅ | PubChem CID 688802[2] |
| Molecular Weight | 312.32 g/mol | PubChem CID 688802[2] |
| Precursor [M+H]⁺ (m/z) | 313.1071 | PubChem CID 688802[2] |
| Top Fragment Ion (m/z) | 298.4 | PubChem CID 688802[2] |
| 2nd Highest Fragment Ion (m/z) | 313.4 | PubChem CID 688802[2] |
| 3rd Highest Fragment Ion (m/z) | 314.2 | PubChem CID 688802[2] |
The top fragment ion at m/z 298.4 likely corresponds to the loss of a methyl group (-CH₃) from the molecular ion.
References
Interpreting unexpected phenotypes in 6,2',4'-Trimethoxyflavone-treated cells
This technical support center provides troubleshooting guidance for researchers and drug development professionals encountering unexpected phenotypes in cells treated with 6,2',4'-Trimethoxyflavone.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is recognized as a potent and selective aryl hydrocarbon receptor (AHR) antagonist.[1][2] It competitively inhibits the binding of AHR agonists, such as dioxins, thereby repressing AHR-mediated gene induction (e.g., CYP1A1).[1][2] A key feature of this compound is that it does not exhibit partial agonist activity, which is a common characteristic of other documented AHR antagonists.[1]
Q2: I'm observing higher-than-expected cytotoxicity. Is this a known effect?
A2: While the primary role of this compound is AHR antagonism, some studies on other trimethoxyflavone isomers have shown anti-proliferative activities against various cancer cell lines.[3][4] Unexpected cytotoxicity could be due to several factors including off-target effects, the specific sensitivity of your cell line, or experimental variables. It is crucial to first rule out common cell culture issues such as contamination or procedural errors.
A3: Altered cell morphology and adhesion are common indicators of cellular stress or changes in signaling pathways. While not a directly reported primary effect of this compound, flavonoids can influence various cellular processes. First, verify the health of your control cells and rule out common culture problems like mycoplasma contamination, pH shifts in the media, or issues with culture vessels.[5][6] If these are ruled out, the compound may be affecting signaling pathways that control the cytoskeleton and cell adhesion.
Q4: Could this compound have off-target effects beyond AHR antagonism?
A4: Yes, it is possible. Flavonoids as a class of compounds are known to interact with multiple cellular targets. For instance, some flavonoids can influence inflammatory pathways and possess antioxidant properties.[7][8] Other related trimethoxyflavone compounds have been shown to affect signaling proteins like SAPK/JNK and ERK 1/2, and inhibit cytochrome P450 enzymes.[9][10] Therefore, it is plausible that this compound could have off-target activities that lead to unexpected phenotypes.
Q5: Are there any known effects of this compound on inflammatory responses?
A5: Yes, as an AHR antagonist, this compound can have anti-inflammatory effects.[2] It has been shown to inhibit the production of TNF-α in THP-1 and B16-F10 cells.[1] Other trimethoxyflavones have also been demonstrated to suppress pro-inflammatory mediators in macrophages.[11]
Troubleshooting Guide
Issue 1: Unexpected Decrease in Cell Viability
If you observe a significant, unexpected decrease in cell viability after treatment, follow this workflow to identify the potential cause.
Caption: Workflow for troubleshooting unexpected cytotoxicity.
Issue 2: Altered Cellular Morphology or Adhesion
Changes in cell shape, size, or adherence to the culture vessel can indicate a cellular response to the compound.
Caption: Troubleshooting workflow for morphological changes.
Issue 3: Discrepancy in AHR Target Gene Expression
If you are not observing the expected repression of AHR target genes (like CYP1A1) after co-treatment with an AHR agonist, consider the following steps.
Caption: Logic diagram for AHR target gene expression issues.
Experimental Protocols
Protocol 1: Basic Cell Culture Troubleshooting
This protocol outlines initial steps to rule out common sources of error in cell culture that can lead to unexpected phenotypes.
-
Visual Inspection:
-
Mycoplasma Testing:
-
Mycoplasma is a common, often invisible contaminant that can alter cell behavior.[12]
-
Use a reliable PCR-based mycoplasma detection kit.
-
Collect 1 mL of culture supernatant from a 2-3 day old culture.
-
Follow the kit manufacturer's instructions for sample preparation, PCR, and gel electrophoresis analysis.
-
-
Incubator and Media Check:
-
Verify incubator settings: temperature (typically 37°C), CO2 (typically 5%), and humidity.[12]
-
Check the pH and color of your culture medium. A rapid shift to yellow (acidic) or purple (alkaline) can indicate contamination or CO2 problems.[5]
-
Confirm that all media and supplements are within their expiration dates and have been stored correctly.
-
Protocol 2: Dose-Response and Time-Course Assay for Cytotoxicity
This protocol helps to quantify the cytotoxic potential of this compound on your specific cell line.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare a 2X stock solution of this compound in your culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM). Also prepare a vehicle control (e.g., DMSO in medium).
-
-
Treatment:
-
For a dose-response experiment, remove the old medium from the cells and add the prepared 2X compound dilutions. Incubate for a fixed time point (e.g., 24, 48, or 72 hours).
-
For a time-course experiment, treat cells with a fixed concentration (e.g., the expected IC50 or a concentration showing a partial effect) and perform the viability assay at multiple time points (e.g., 6, 12, 24, 48 hours).
-
-
Viability Assessment (MTT Assay Example):
-
Add MTT reagent (e.g., 10 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals by adding 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell growth).
-
Protocol 3: Apoptosis Assessment via Annexin V/PI Staining
This assay helps determine if the observed cytotoxicity is due to apoptosis (programmed cell death).
-
Cell Treatment:
-
Seed cells in a 6-well plate and treat with this compound at the IC50 and 2x IC50 concentrations for the predetermined time. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Wash the cell pellet with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
-
Annexin V- / PI- : Live cells
-
-
-
Annexin V+ / PI- : Early apoptotic cells
-
-
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
-
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantitative Data Summary
The following tables summarize reported inhibitory concentrations for this compound and related compounds. These values can serve as a reference, but experimental determination in your specific cell system is recommended.
Table 1: Reported IC50 Values for this compound
| Cell Line | Target/Assay | IC50 Value |
| THP-1 | TNF-α Production | 2.38 µM[1] |
| B16-F10 | TNF-α Production | 1.32 µM[1] |
Table 2: Anti-proliferative Activity of a Related Trimethoxyflavone Derivative (Compound 3c)
| Cell Line | IC50 Value |
| Aspc-1 (Pancreatic Cancer) | 5.30 µM[3] |
Table 3: Inhibitory Effects of Other Trimethoxyflavones on Cytochrome P450 Enzymes
| Compound | Enzyme | IC50 Value |
| 7,8-TMF | CYP1A2 | 0.79 µM[10] |
| 7,8-TMF | CYP2C9 | 1.49 µM[10] |
| 3H7-TMF | CYP2D6 | 2.28 µM[10] |
| 3H7-TMF | CYP3A4 | 0.15 µM[10] |
Note: TMF variants in Table 3 are structurally different from this compound but illustrate the potential for this class of compounds to interact with metabolic enzymes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 6, 2′, 4′-トリメトキシフラボン ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural products hybrids: 3,5,4'-Trimethoxystilbene-5,6,7-trimethoxyflavone chimeric analogs as potential cytotoxic agents against diverse human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. adl.usm.my [adl.usm.my]
- 6. cellculturecompany.com [cellculturecompany.com]
- 7. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3,5,4'-Trihydroxy-6,7,3'-trimethoxyflavone protects astrocytes against oxidative stress via interference with cell signaling and by reducing the levels of intracellular reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hydroxylated Tetramethoxyflavone Affects Intestinal Cell Permeability and Inhibits Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Refining extraction protocols for higher yields of trimethoxyflavones
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining extraction protocols for higher yields of trimethoxyflavones. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the extraction process.
Troubleshooting Guide
This section addresses specific issues that may arise during the extraction of trimethoxyflavones, leading to low yields or impure products.
| Issue | Potential Cause(s) | Recommended Solutions |
| Low Yield of Trimethoxyflavones | Inefficient Solvent System: The polarity of the solvent may not be optimal for the target trimethoxyflavone. Methoxyflavones are generally less polar than their hydroxylated counterparts.[1] | Optimize the solvent system by experimenting with solvents of varying polarities such as methanol (B129727), ethanol (B145695), or acetone, and their aqueous mixtures. High-concentration ethanol (e.g., 95%) has proven effective for extracting methoxyflavones.[1][2][3] |
| Suboptimal Extraction Temperature: High temperatures can enhance solubility but may also lead to the degradation of thermolabile compounds.[1][4] | Employ low-temperature extraction methods like maceration or ultrasound-assisted extraction (UAE) at controlled temperatures (e.g., 40-50°C).[1][4] If heat is necessary, use the lowest effective temperature for the shortest duration. | |
| Improper Sample Preparation: Large particle size of the plant material can limit solvent penetration and surface area contact.[1] | Grind the dried plant material to a fine powder (typically 40-60 mesh; 0.25-0.5 mm) to ensure efficient interaction with the solvent.[1][4] | |
| Insufficient Extraction Time or Inefficient Method: The chosen extraction duration or method may not be sufficient for complete extraction.[1] | Increase the extraction time for methods like maceration or perform multiple extraction cycles. Consider more efficient modern techniques like UAE or microwave-assisted extraction (MAE) to reduce extraction times.[1] | |
| Incorrect Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction.[1] | Optimize the solid-to-liquid ratio. Ratios between 1:10 and 1:50 (w/v) are commonly used. Increasing the solvent volume can enhance extraction efficiency.[1][5][6][7][8] | |
| Extract Discoloration (e.g., Browning) | Oxidative Degradation: Flavonoids can be susceptible to oxidation, especially in the presence of light, heat, and oxygen.[1][4] | To prevent oxidation, consider using deoxygenated solvents, adding antioxidants (e.g., ascorbic acid), performing the extraction under an inert atmosphere (e.g., nitrogen), and using amber glassware or protecting the extraction vessel from light.[4] |
| Enzymatic Degradation: Endogenous enzymes in fresh plant material can degrade flavonoids.[4] | It is generally recommended to use dried plant material.[1] If using fresh material, blanching with steam or a hot solvent, or lyophilization (freeze-drying) immediately after harvesting can inactivate these enzymes.[1][4] | |
| Co-extraction of Impurities | Non-selective Solvent: The chosen solvent may be co-extracting a wide range of other compounds from the plant matrix.[1][4] | Optimize the solvent's polarity to be more selective for trimethoxyflavones. Employ post-extraction purification steps such as liquid-liquid partitioning or column chromatography to isolate the target compounds.[1][2][4] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting trimethoxyflavones?
A1: The optimal solvent depends on the specific trimethoxyflavone and the plant matrix. However, as polymethoxyflavones are relatively nonpolar, solvents with low to medium polarity are generally effective. High-concentration ethanol (e.g., 95%) has been shown to be highly efficient for extracting methoxyflavones from sources like Kaempferia parviflora.[1][2][3] Mixtures of ethanol or methanol with water are also common, and the ideal ratio should be determined experimentally.[1] The addition of a small amount of acid, such as 0.1% formic acid, can improve the stability of the flavonoids during extraction.[4]
Q2: What is the ideal temperature for trimethoxyflavone extraction?
A2: The ideal temperature is a balance between increasing the solubility and diffusion rate of the target compounds and preventing their thermal degradation.[1] A temperature range of 40°C to 70°C is often effective for many flavonoids.[1] However, to minimize the risk of degradation, low-temperature methods like maceration at room temperature or ultrasound-assisted extraction (UAE) with a temperature-controlled bath (e.g., below 40°C) are frequently recommended.[1][4]
Q3: Should I use fresh or dried plant material for extraction?
A3: Drying the plant material is generally recommended.[1] This is because the drying process can inactivate endogenous enzymes that may degrade the flavonoids.[4] If fresh material must be used, it is advisable to blanch or lyophilize it first to denature these enzymes.[4]
Q4: Which extraction method is most efficient for obtaining high yields of trimethoxyflavones?
A4: Modern extraction techniques are generally more efficient than traditional methods.[9][10]
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, which enhances solvent penetration and reduces both extraction time and temperature.[1][11]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to rapidly heat the solvent and plant matrix, accelerating the extraction process.[11]
-
Supercritical Fluid Extraction (SFE): This "green" technology uses supercritical CO2 as a solvent, which is highly selective for nonpolar compounds and eliminates the need for organic solvents.[1] For laboratory-scale optimization, UAE is often a good choice due to its efficiency at lower temperatures.[1]
Q5: How can I quantify the amount of trimethoxyflavone in my extract?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a UV detector is the standard and reliable method for quantifying trimethoxyflavones.[1][4] This technique allows for the separation of the target compound from other components in the extract and its quantification by comparing its peak area to that of a reference standard. For highly sensitive and specific quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[1]
Data Presentation
The following tables summarize quantitative data on the extraction of methoxyflavones, which can be informative for optimizing trimethoxyflavone extraction protocols.
Table 1: Comparison of Maceration Conditions for Methoxyflavone Extraction from Kaempferia parviflora
| Solvent System (Ethanol v/v) | Extraction Time | Key Methoxyflavone Yield ( g/100 mL of concentrated extract) |
| 25% | 7 days | 1.11 ± 0.02 (5,7-dimethoxyflavone) |
| 50% | 7 days | 2.14 ± 0.43 (5,7-dimethoxyflavone) |
| 75% | 7 days | 3.49 ± 0.70 (5,7-dimethoxyflavone) |
| 95% | 7 days | 48.10 ± 9.62 (5,7-dimethoxyflavone) |
Source: Adapted from BenchChem Application Notes.[2]
Table 2: Optimized Ultrasound-Assisted Extraction (UAE) Conditions for Total Methoxyflavone Content from Kaempferia parviflora
| Parameter | Optimal Condition | Predicted Total Methoxyflavone Content (mg/g of extract) |
| Ethanol Concentration | 95.00% v/v | 327.25 |
| Extraction Time | 15.99 minutes | |
| Solvent-to-Solid Ratio | 50.00 mL/g |
Source: Adapted from a study on the optimization of UAE for Kaempferia parviflora.[5][6][7][8]
Experimental Protocols
Below are detailed methodologies for two common extraction techniques for trimethoxyflavones.
Protocol 1: Ultrasound-Assisted Extraction (UAE)
-
Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine powder (e.g., 40-60 mesh).[1]
-
-
Extraction:
-
Accurately weigh 5.0 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 95% ethanol to achieve a 1:20 solid-to-liquid ratio.[1]
-
Place the flask in an ultrasonic bath.
-
Sonicate for approximately 16-30 minutes at a controlled temperature (e.g., <40°C) and a frequency of 40 kHz.[1][2][3][5][6][7][8]
-
-
Isolation and Concentration:
-
Filter the mixture through filter paper to separate the extract from the solid residue.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.[3]
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C.[1]
-
Store the concentrated extract in a sealed, light-protected container at a low temperature (e.g., 4°C).[1][2]
-
Protocol 2: Maceration
-
Sample Preparation:
-
Prepare 10 g of dried, powdered plant material as described in the UAE protocol.
-
-
Extraction:
-
Isolation and Concentration:
-
Follow the same filtration, solvent evaporation, and storage steps as outlined in the UAE protocol.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to trimethoxyflavone extraction.
Caption: General workflow for the extraction and analysis of trimethoxyflavones.
Caption: Decision tree for troubleshooting low trimethoxyflavone extraction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes | MDPI [mdpi.com]
- 6. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of Ultrasound-Assisted Extraction of Yields and Total Methoxyflavone Contents from Kaempferia parviflora Rhizomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Flavonoid Extraction and Detection Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
Optimization of reaction conditions for 6,2',4'-Trimethoxyflavone synthesis
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 6,2',4'-trimethoxyflavone. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges and optimize reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, divided into the two main reaction steps: Claisen-Schmidt condensation and oxidative cyclization.
Step 1: Claisen-Schmidt Condensation to form 2'-Hydroxy-2,4,4',6'-tetramethoxychalcone
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of chalcone (B49325) | 1. Ineffective base catalysis. 2. Incorrect reaction temperature. 3. Impure starting materials. 4. Insufficient reaction time. | 1. Use a strong base like NaOH or KOH. Ensure the concentration is adequate (e.g., 40% aqueous solution). 2. Maintain a low temperature (e.g., 0°C) during the addition of the base to minimize side reactions. 3. Verify the purity of 2'-hydroxy-4',6'-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde (B23906) by checking their melting points and/or spectroscopic data. 4. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion (typically 4-24 hours). |
| Formation of multiple byproducts | 1. Self-condensation of the acetophenone. 2. Cannizzaro reaction of the aldehyde. 3. Reaction temperature is too high. | 1. Add the base slowly to the cooled reaction mixture to control the reaction rate. 2. Ensure the aldehyde is of high purity and free from acidic impurities. 3. Strictly maintain the recommended reaction temperature. |
| Difficulty in product isolation/purification | 1. Oily product that does not solidify. 2. Impurities co-crystallizing with the product. | 1. After acidification, stir the mixture vigorously in an ice bath to induce crystallization. If it remains oily, attempt purification by column chromatography. 2. Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695) or ethanol-water. |
Step 2: Oxidative Cyclization to form this compound
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no yield of flavone (B191248) | 1. Incomplete cyclization. 2. Degradation of the product at high temperatures. 3. Ineffective oxidizing agent. | 1. Ensure the correct stoichiometry of the oxidizing agent (e.g., a catalytic amount of iodine in DMSO). 2. For the DMSO/I₂ method, avoid prolonged heating at very high temperatures; refluxing for the recommended time is usually sufficient. 3. Consider alternative oxidative cyclization methods if one proves ineffective (see Experimental Protocols section). |
| Formation of aurone (B1235358) byproduct | The reaction mechanism can sometimes favor the formation of the isomeric aurone, particularly with certain substitution patterns. | This is a known side reaction in flavone synthesis.[1] Optimization of the reaction conditions, such as the choice of solvent and oxidizing agent, can help minimize aurone formation. If significant amounts of aurone are formed, separation can be achieved by column chromatography. |
| Product is difficult to purify | 1. Presence of unreacted chalcone. 2. Formation of colored impurities from the oxidation reaction. | 1. Monitor the reaction by TLC to ensure complete consumption of the chalcone. 2. Purify the crude product by column chromatography on silica (B1680970) gel followed by recrystallization from ethanol to obtain a pure, crystalline product. |
Frequently Asked Questions (FAQs)
Q1: What are the critical starting materials for the synthesis of this compound?
A1: The synthesis typically begins with the Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and 2,4-dimethoxybenzaldehyde to form the intermediate, 2'-hydroxy-2,4,4',6'-tetramethoxychalcone.[2]
Q2: What is the most common and effective method for the oxidative cyclization of the chalcone intermediate?
A2: A widely used and effective method is the oxidative cyclization using a catalytic amount of iodine in dimethyl sulfoxide (B87167) (DMSO) under reflux.[2][3] This method is often preferred for its relatively simple procedure and good yields.
Q3: My chalcone intermediate is an oil and is difficult to handle. What should I do?
A3: While many chalcones are solids, some can be oils or low-melting solids. If crystallization is unsuccessful, the crude oily chalcone can often be carried forward to the next step without extensive purification, with the final flavone being purified by column chromatography and recrystallization.
Q4: How can I monitor the progress of the reactions?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring both the Claisen-Schmidt condensation and the oxidative cyclization. Use a suitable mobile phase, such as a mixture of hexane (B92381) and ethyl acetate, to observe the disappearance of starting materials and the appearance of the product spot.
Q5: What are the expected spectroscopic characteristics of this compound?
A5: The structure of this compound can be confirmed using NMR and mass spectrometry. The 13C NMR spectrum should show characteristic peaks for the carbonyl carbon (C-4), the C-2, and C-3 of the flavone core, as well as signals for the methoxy (B1213986) groups.[2]
Data Presentation
Table 1: Comparison of Oxidative Cyclization Methods for this compound Synthesis
| Method | Reagents | Reaction Time | Yield (%) | Reference |
| Method A | Iodine (catalytic), DMSO | 20 min | 75.20 | [2] |
| Method B | Diphenyl sulphide | 3 h | 45.10 | [2] |
| Method C | DDQ, Dioxane | 3 h | 67.50 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-2,4,4',6'-tetramethoxychalcone (Chalcone Intermediate)
This protocol is based on a standard Claisen-Schmidt condensation reaction.
Materials:
-
2'-hydroxy-4',6'-dimethoxyacetophenone
-
2,4-dimethoxybenzaldehyde
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), dilute solution
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1 equivalent) and 2,4-dimethoxybenzaldehyde (1.1 equivalents) in ethanol.
-
While stirring the solution at room temperature, add a concentrated aqueous solution of potassium hydroxide (3 equivalents) dropwise.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by TLC as the starting materials are consumed and a new, lower Rf spot corresponding to the chalcone appears. The reaction typically takes 12-24 hours.
-
Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid until the solution is neutral (pH ~7).
-
The precipitated yellow chalcone is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and dried under vacuum.
Protocol 2: Synthesis of this compound via Oxidative Cyclization
This protocol utilizes the iodine-catalyzed cyclization in DMSO.[2]
Materials:
-
2'-Hydroxy-2,4,4',6'-tetramethoxychalcone (from Protocol 1)
-
Dimethyl sulfoxide (DMSO)
-
Iodine (I₂)
-
Sodium thiosulphate solution (20% aqueous)
-
Distilled water
Procedure:
-
Suspend the chalcone (2 mmol, 628 mg) in dimethyl sulphoxide (25 mL) in a round-bottom flask.
-
Add a crystal of iodine to the mixture.
-
Reflux the mixture for 20 minutes in a silicone oil bath.
-
After cooling, dilute the reaction mixture with water.
-
Collect the solid product by filtration and wash it with a 20% aqueous sodium thiosulphate solution, followed by water.
-
Dry the crude product.
-
Purify the flavone by recrystallization from ethanol to yield colorless needles. The expected melting point is 142-143°C.[2]
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Dealing with Autofluorescence of Flavonoids in Imaging Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to flavonoid autofluorescence in your imaging studies.
Troubleshooting Guide
This section provides solutions to common problems encountered during the imaging of flavonoid-rich samples.
Problem: High background fluorescence obscures my signal of interest.
Possible Cause: Autofluorescence from endogenous flavonoids in your sample. Flavonoids are known to fluoresce, particularly when excited with UV or blue light, with emissions often falling in the green, yellow, and orange regions of the spectrum.[1][2]
Solutions:
-
Optimize Fluorophore Selection:
-
Strategy: Shift to fluorophores that emit in the red to far-red spectral region (620–750nm), as flavonoid autofluorescence is typically lower in this range.[1]
-
Recommendation: If you are using a fluorophore in the green channel (e.g., FITC, GFP), consider switching to a red or far-red alternative like DyLight™ 649 or CoralLite 647.[1][3] Modern dyes like Alexa Fluor, Dylight, or Atto probes are often brighter and have narrower emission bands, which can help distinguish their signal from background autofluorescence.[4]
-
-
Implement Chemical Quenching:
-
Strategy: Use chemical reagents to reduce the autofluorescence of flavonoids and other endogenous molecules.
-
Recommended Agents:
-
Sodium Borohydride (B1222165) (NaBH₄): Effective for reducing aldehyde-induced autofluorescence from fixation, but can have variable effects on endogenous fluorophores.[1][3][5]
-
Sudan Black B (SBB): A lipophilic dye that can quench autofluorescence from various sources, including lipofuscin which is common in many tissues.[1][3] Be aware that SBB can introduce its own background in the far-red spectrum.[3][6]
-
Commercial Kits (e.g., TrueVIEW™): These kits are designed to reduce autofluorescence from multiple sources and can be effective for flavonoid-containing tissues.[1][3]
-
-
-
Employ Spectral Unmixing:
-
Strategy: This computational technique separates the spectral signature of your specific fluorophore from the broad emission spectrum of flavonoid autofluorescence.[1][7]
-
Requirement: A confocal microscope with a spectral detector is necessary to acquire a "lambda stack," which is a series of images taken at different emission wavelengths.[1]
-
-
Utilize Photobleaching:
Quantitative Data Summary
Table 1: Spectral Properties of Common Autofluorescent Molecules
| Molecule | Excitation Range (nm) | Emission Range (nm) | Notes |
| Flavonoids | 340 - 480[2][8] | 450 - 560 (Blue-Green)[2][8] | Intensity can be pH-dependent.[2] |
| Chlorophyll | 488, 561[2] | 600 - 800 (Red/Far-Red)[2] | A primary source of autofluorescence in plant tissues. |
| Lignin | 350, 488[2] | 400 - 550 (Blue-Green)[2][9] | Emission depends on the excitation wavelength. |
| NADH | ~340 | ~450 (Blue)[3][9] | A common endogenous fluorophore in many cell types. |
| Lipofuscin | Broad | 500 - 695 (Yellow-Red)[3] | Accumulates with age in many tissues. |
Table 2: Comparison of Autofluorescence Reduction Techniques
| Method | Advantages | Disadvantages | Best For |
| Fluorophore Selection | Simple to implement; no chemical treatment required; preserves sample integrity.[1] | May require purchasing new antibodies/reagents; far-red imaging may require specialized equipment.[1] | Experiments where red or far-red detection is feasible and sufficient. |
| Chemical Quenching | Can be effective for strong autofluorescence; compatible with most standard microscopes.[1] | Can sometimes reduce specific signal; may not be effective for all types of autofluorescence; requires protocol optimization.[1] | Tissues with very high autofluorescence where other methods are insufficient. |
| Spectral Unmixing | Highly specific; can separate multiple overlapping signals. | Requires a confocal microscope with a spectral detector and specialized software.[1] | Complex samples with multiple fluorophores and significant autofluorescence. |
| Photobleaching | Can be effective and does not require chemical treatment after fixation.[1][4] | Can potentially damage the sample or the epitope of interest; time-consuming.[1] | Fixed samples where the target epitope is known to be robust. |
Experimental Protocols
Protocol 1: Sodium Borohydride (NaBH₄) Treatment for Autofluorescence Quenching
This protocol is intended for use on fixed tissue sections.
-
Deparaffinize and Rehydrate: If using paraffin-embedded tissues, deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to distilled water.[1]
-
Prepare NaBH₄ Solution: Prepare a fresh 0.1% (w/v) solution of sodium borohydride in phosphate-buffered saline (PBS).
-
Incubation: Incubate the sections in the NaBH₄ solution for 10-15 minutes at room temperature.
-
Washing: Wash the sections thoroughly with PBS (3 x 5 minutes).
-
Staining: Proceed with your standard immunofluorescence staining protocol.[1]
Protocol 2: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is typically performed after the staining procedure.
-
Perform Staining: Complete your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.[1]
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol.[1]
-
Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.[1]
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS.[1]
-
Mounting: Mount the coverslip using an aqueous mounting medium.
Mandatory Visualizations
Caption: A decision workflow for mitigating flavonoid autofluorescence.
Caption: A workflow for spectral unmixing to remove flavonoid autofluorescence.
Frequently Asked Questions (FAQs)
Q1: What are flavonoids and why do they cause autofluorescence?
A1: Flavonoids are a class of natural compounds found in plants that exhibit inherent fluorescence.[2] Their chemical structure contains aromatic rings and conjugated double bonds, which allows them to absorb light at specific wavelengths (typically UV and blue) and re-emit it at longer wavelengths (typically in the green to orange part of the spectrum), a phenomenon known as autofluorescence.[9]
Q2: What are the typical excitation and emission wavelengths for flavonoid autofluorescence?
A2: Flavonoids are generally excited by UV to blue light, with excitation maxima often between 340 nm and 480 nm.[2][8] Their emission is typically in the blue-green to yellow-orange range, with emission maxima around 450 nm to 560 nm.[2][8] However, the exact spectra can vary depending on the specific flavonoid, its concentration, and the local chemical environment.
Q3: Can I combine different methods to reduce autofluorescence?
A3: Yes, combining methods can be a very effective strategy. For example, you could use a far-red fluorophore in combination with a chemical quenching agent to significantly improve your signal-to-noise ratio.[1]
Q4: Are there any alternatives to fluorescence microscopy for imaging flavonoids?
A4: While fluorescence microscopy is a powerful tool, other techniques can provide information about the localization of flavonoids without the issue of autofluorescence. These include techniques like mass spectrometry imaging, although these may not be as widely accessible.[1]
Q5: How can I determine the autofluorescence spectrum of my specific sample?
A5: The best way to determine the autofluorescence spectrum of your sample is to use a spectral confocal microscope to perform a lambda scan on an unstained control sample. This will generate an emission spectrum that can help you choose the best fluorophores to minimize spectral overlap.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Autofluorescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 4. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 5. How to Reduce Autofluorescence | Labcompare.com [labcompare.com]
- 6. benchchem.com [benchchem.com]
- 7. agritrop.cirad.fr [agritrop.cirad.fr]
- 8. Secondary Metabolite Localization by Autofluorescence in Living Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. beckman.com [beckman.com]
Validation & Comparative
Comparative Analysis of 6,2',4'-Trimethoxyflavone and alpha-Naphthoflavone as Aryl Hydrocarbon Receptor Antagonists
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating biological processes such as xenobiotic metabolism, immune responses, and cellular differentiation.[1][2] Dysregulation of the AHR pathway is implicated in various pathologies, making AHR antagonists valuable tools for research and potential therapeutic agents. This guide provides an objective comparison of two flavonoid-based AHR antagonists: 6,2',4'-Trimethoxyflavone (TMF) and alpha-Naphthoflavone (B191928) (α-NF), focusing on their performance, mechanisms, and supporting experimental data.
Mechanism of Action: A Tale of Two Flavonoids
The canonical AHR signaling pathway is initiated by ligand binding to the cytosolic AHR complex, which then translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to Dioxin Response Elements (DREs) in the promoter regions of target genes, thereby initiating transcription.[2][3] Antagonists interfere with this process.
This compound (TMF) has been identified as a "true" AHR antagonist.[1] It competitively binds to the AHR, preventing agonist binding and subsequent downstream signaling. Crucially, TMF itself does not initiate AHR-mediated gene transcription, meaning it lacks partial agonist activity.[1][4][5] Its antagonistic action is consistent across different cell lineages and species, making it a reliable tool for studying AHR function.[1][4][5]
Alpha-Naphthoflavone (α-NF) , a widely used AHR modulator, exhibits a more complex mechanism. While it can act as an antagonist by competing with potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), it is often described as a partial or weak agonist.[1][6][7] Its activity is highly context-dependent, varying with concentration, cell type, and species.[6][8] At certain concentrations, α-NF can induce the expression of AHR target genes, such as those in the CYP1A family, complicating its use as a pure antagonist.[1][6]
Quantitative Performance Data
The primary distinction in performance lies in their agonist potential. While both compounds can inhibit AHR activation by potent agonists, α-NF often exhibits baseline agonism, which TMF does not.
| Parameter | This compound (TMF) | alpha-Naphthoflavone (α-NF) | Cell Line / System | Reference |
| Partial Agonist Activity | None observed. Fails to induce DRE-driven reporter activity. | Yes. Functions as a weak agonist, inducing AHR target genes. | Human (Huh7, HepG2), Mouse (Hepa 1.1) | [1][6] |
| CYP1A1 Induction | No agonist activity observed. | 3-fold induction (agonist activity). | Human Hepatoma (Huh7) | [1] |
| CYP1A2 Induction | No agonist activity observed. | 3-fold induction (agonist activity). | Human Hepatoma (Huh7) | [1] |
| CYP1B1 Induction | No agonist activity observed. | No significant influence. | Human Hepatoma (Huh7) | [1] |
| DRE Reporter Induction | No agonist activity observed. | ~150-fold induction (agonist activity). | Mouse Hepatoma (Hepa 1.1) | [1] |
| Competitive Binding (EC50) | Not explicitly stated, but shown to compete with agonists. | 2.5 x 10-8 M (vs. radioligand) | Photoaffinity Radioligand Assay | [1] |
| TNF-α Inhibition (IC50) | 2.38 µM | Not Reported | Human Monocytic (THP-1) | [4] |
| Aromatase Inhibition (IC50) | Not Reported | 0.5 µM | Aromatase Assay | [9] |
Experimental Protocols
Below are condensed methodologies for key experiments used to characterize and compare AHR antagonists.
1. DRE-Luciferase Reporter Gene Assay
This assay quantifies the ability of a compound to activate or inhibit AHR-mediated transcription.
-
Cell Culture: Use a cell line (e.g., HepG2, Hepa 1.1) stably or transiently transfected with a plasmid containing a luciferase reporter gene under the control of a DRE-containing promoter.[10]
-
Antagonist Mode:
-
Plate cells in a multi-well plate and allow them to adhere.
-
Prepare serial dilutions of the test antagonist (TMF or α-NF).
-
Pre-incubate the cells with the antagonist for a defined period (e.g., 30-60 minutes).
-
Add a known AHR agonist (e.g., TCDD, Benzo[a]pyrene) at a concentration that gives a submaximal response (e.g., EC80).
-
Incubate for a specified time (e.g., 4-24 hours) at 37°C.[10]
-
Lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis: A decrease in luminescence compared to the agonist-only control indicates antagonist activity. Calculate IC50 values from the dose-response curve.
2. Quantitative Real-Time PCR (qPCR) for Target Gene Expression
This method measures the mRNA levels of endogenous AHR target genes like CYP1A1, CYP1A2, and CYP1B1.
-
Cell Treatment: Culture cells (e.g., Huh7) and treat with the test compounds (TMF, α-NF) alone (to test for agonism) or in combination with an agonist (to test for antagonism) for a set time (e.g., 4 hours).[1]
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit (e.g., Trizol-based method).
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: Perform qPCR using gene-specific primers for the target genes (CYP1A1, etc.) and a reference (housekeeping) gene (e.g., rL13a, GAPDH).
-
Data Analysis: Quantify the relative mRNA levels using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
3. Competitive Ligand Displacement Assay
This assay determines if a compound can physically compete with a known ligand for binding to the AHR.
-
Preparation: Use a source of AHR protein, such as cell lysates or purified recombinant protein.[1][11]
-
Incubation:
-
Incubate the AHR protein source with a radiolabeled AHR agonist (e.g., [3H]TCDD or a photoaffinity radioligand).[1]
-
In parallel incubations, include increasing concentrations of the unlabeled test compound (TMF or α-NF).
-
-
Separation & Quantification: Separate the protein-bound radioligand from the unbound radioligand (e.g., via filtration or sedimentation). Quantify the radioactivity in the bound fraction.
-
Data Analysis: A dose-dependent decrease in bound radioactivity indicates competitive binding. Calculate the EC50 or Ki value for the test compound.
Summary of Key Differences
The choice between TMF and α-NF depends critically on the experimental need for a pure antagonist versus a receptor modulator.
-
Purity of Antagonism: TMF is a pure antagonist, effectively inhibiting AHR signaling without initiating it.[1][5] In contrast, α-NF is a partial agonist, capable of both inhibiting and, under certain conditions, activating the AHR pathway.[1][6][12]
-
Predictability and Reliability: TMF's lack of species or promoter dependence makes it a more reliable and predictable tool for AHR research.[1][4] The effects of α-NF can be inconsistent across different experimental systems.
-
Specificity: TMF appears to be a more specific AHR antagonist. α-NF has known off-target effects, such as the inhibition of aromatase (CYP19A1), which could confound experimental results.[9]
Conclusion
For researchers seeking to specifically inhibit the AHR pathway to dissect its function, This compound emerges as the superior choice . Its characterization as a true antagonist with no confounding partial agonist activity and its consistent performance across different models provide a clearer and more precise tool for investigation.[1][5]
Alpha-naphthoflavone , while historically significant and useful as an AHR ligand, should be categorized as an AHR modulator rather than a pure antagonist. Its complex pharmacological profile, including partial agonism and off-target effects, requires careful consideration and thorough validation within any given experimental context. Its use as a simple inhibitor is not recommended without accounting for its potential to also activate the receptor.
References
- 1. Antagonism of Aryl Hydrocarbon Receptor Signaling by 6,2′,4′-Trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Antagonism of aryl hydrocarbon receptor signaling by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. alpha-Naphthoflavone-induced CYP1A1 gene expression and cytosolic aryl hydrocarbon receptor transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of Ah receptor and CYP1A1 expression by alpha-naphthoflavone in rainbow trout hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of action of alpha-naphthoflavone as an Ah receptor antagonist in MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 6,2',4'-Trimethoxyflavone compared to other cancer chemopreventive agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cancer chemopreventive potential of 6,2',4'-trimethoxyflavone alongside other well-established agents. While direct quantitative comparisons of the subject trimethoxyflavone are limited in publicly available research, this document synthesizes existing data on its proposed mechanism and contrasts it with the demonstrated efficacy of established chemopreventive compounds.
Introduction to this compound
This compound is a flavonoid compound that has been identified as a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor involved in the regulation of various biological processes, including xenobiotic metabolism, and has been implicated in carcinogenesis. By acting as an AHR antagonist, this compound has the potential to inhibit the pro-carcinogenic effects associated with AHR activation. However, comprehensive studies detailing its specific anticancer efficacy in terms of cell proliferation, apoptosis induction, and cell cycle arrest are not yet widely available.
Comparative Analysis with Established Chemopreventive Agents
To provide a benchmark for evaluating the potential of this compound, this section details the efficacy of several well-researched chemopreventive agents. The data presented below is collated from various in vitro studies on different cancer cell lines.
Quantitative Efficacy Data
The following tables summarize the half-maximal inhibitory concentration (IC50) values for several established chemopreventive agents across a range of cancer cell lines. Lower IC50 values are indicative of higher potency.
Table 1: IC50 Values of Selected Phytochemicals in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Curcumin | T47D | Breast Cancer | 2.07 ± 0.08 |
| MCF7 | Breast Cancer | 1.32 ± 0.06 | |
| MDA-MB-231 | Breast Cancer | 11.32 ± 2.13 | |
| A549 | Lung Cancer | 33 - 44.37 | |
| HCT-116 | Colon Cancer | 10.26 - 13.31 | |
| Resveratrol | MCF-7 | Breast Cancer | 51.18 |
| HepG2 | Liver Cancer | 57.4 | |
| Seg-1 | Esophageal Cancer | 70 - 150 | |
| SW480 | Colon Cancer | 70 - 150 | |
| A549 | Lung Cancer | 25.5 | |
| Genistein | MCF-7 | Breast Cancer | 6.5 - 12.0 µg/mL |
| MDA-MB-468 | Breast Cancer | 6.5 - 12.0 µg/mL | |
| SiHa | Cervical Cancer | 80 | |
| A549 | Lung Cancer | 40 | |
| EGCG | WI38VA | Transformed Fibroblasts | 10 |
| Caco-2 | Colorectal Cancer | ~20 µg/mL | |
| PC-3 | Prostate Cancer | 39.0 | |
| A549 | Lung Cancer | 28.34 - 60.55 |
Table 2: IC50 Values of Selected Pharmaceutical Agents in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Celecoxib | HCT-116 | Colon Cancer | 52.05 |
| CT26 | Colon Cancer | 56.21 | |
| HT-29 | Colon Cancer | 55 µg/mL | |
| Sulindac Sulfide | HCT116 | Colon Cancer | 75 - 83 |
| HT29 | Colon Cancer | 75 - 83 | |
| Caco2 | Colon Cancer | 75 - 83 |
Mechanistic Insights: Signaling Pathways
The anticancer effects of chemopreventive agents are mediated through their interaction with various cellular signaling pathways that control cell growth, proliferation, and apoptosis.
Proposed Mechanism of this compound
The primary mechanism of action identified for this compound is the antagonism of the Aryl Hydrocarbon Receptor (AHR). The AHR signaling pathway is complex and its role in cancer is context-dependent, sometimes promoting and sometimes suppressing tumors. As an antagonist, this compound could potentially block the pro-carcinogenic signaling cascades initiated by AHR agonists.
Caption: Proposed antagonistic action of this compound on the AHR signaling pathway.
Signaling Pathways of Established Agents
Established chemopreventive agents modulate a variety of signaling pathways to exert their anticancer effects. Below are simplified diagrams for the pathways affected by Tamoxifen and Celecoxib.
Tamoxifen, a selective estrogen receptor modulator (SERM), is widely used in the prevention and treatment of estrogen receptor-positive breast cancer. It acts as an antagonist in breast tissue, blocking the proliferative effects of estrogen.
Caption: Antagonistic action of Tamoxifen on the Estrogen Receptor signaling pathway.
Celecoxib, a selective COX-2 inhibitor, exerts its chemopreventive effects in colorectal cancer by inhibiting prostaglandin (B15479496) synthesis and modulating downstream signaling pathways like the Wnt/β-catenin pathway.[1][2][3]
Caption: Inhibitory effect of Celecoxib on the COX-2 and Wnt signaling pathways.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of chemopreventive agents.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Workflow:
Caption: Workflow for a typical MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a serial dilution of the chemopreventive agent. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow:
Caption: Workflow for an Annexin V/PI apoptosis assay.
Detailed Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with the desired concentration of the chemopreventive agent for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of 1X binding buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4][5][6][7][8]
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[9]
Workflow:
Caption: Workflow for cell cycle analysis using Propidium Iodide staining.
Detailed Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest approximately 1 x 10^6 cells.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS and add 4.5 mL of cold 70% ethanol dropwise while vortexing. Fix for at least 2 hours at 4°C.
-
Washing: Centrifuge the fixed cells and wash the pellet twice with PBS.
-
RNase Treatment: Resuspend the cells in 500 µL of PBS containing 100 µg/mL RNase A and incubate for 30 minutes at 37°C.
-
PI Staining: Add 500 µL of Propidium Iodide solution (50 µg/mL) and incubate for 15-30 minutes at 4°C in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity in the appropriate channel.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]
Conclusion
While this compound shows promise as a cancer chemopreventive agent due to its potent AHR antagonism, there is a clear need for further research to quantify its efficacy against various cancer types. The data and protocols provided for established agents in this guide offer a framework for such future investigations. Direct comparative studies are essential to fully elucidate the potential of this compound in the landscape of cancer chemoprevention. Researchers are encouraged to utilize the methodologies outlined herein to conduct rigorous evaluations and contribute to a more comprehensive understanding of this and other novel compounds.
References
- 1. 6-Methoxyflavone induces S-phase arrest through the CCNA2/CDK2/p21CIP1 signaling pathway in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Amentoflavone triggers cell cycle G2/M arrest by interfering with microtubule dynamics and inducing DNA damage in SKOV3 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aryl Hydrocarbon Receptor as an Anticancer Target: An Overview of Ten Years Odyssey - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 5,6,7,3′,4′,5′-Hexamethoxyflavone inhibits growth of triple-negative breast cancer cells via suppression of MAPK and Akt signaling pathways and arresting cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 6,2',4'-Trimethoxyflavone: A Superior Cross-Species AHR Antagonist
A Comparative Analysis of 6,2',4'-Trimethoxyflavone's Performance Against Other Aryl Hydrocarbon Receptor Antagonists
For researchers and drug development professionals navigating the complexities of the Aryl Hydrocarbon Receptor (AHR) signaling pathway, the identification of potent and specific antagonists is paramount. This guide provides a comprehensive comparison of this compound (TMF), a promising AHR antagonist, with other commonly used alternatives. The data presented herein, supported by detailed experimental protocols, demonstrates TMF's superior characteristics, particularly its lack of partial agonism and its consistent antagonist activity across different species.
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in cellular responses to a variety of environmental toxins and endogenous molecules. Dysregulation of the AHR pathway has been implicated in numerous diseases, including cancer and inflammatory disorders, making it a key target for therapeutic intervention. An ideal AHR antagonist should effectively block agonist-induced signaling without exhibiting any intrinsic agonistic activity, and its efficacy should be consistent across different preclinical species to ensure translational relevance.
Quantitative Comparison of AHR Antagonist Activity
The following tables summarize the quantitative data on the antagonist activity of this compound (TMF) and other well-characterized AHR antagonists. The data is compiled from various in vitro studies, providing a basis for objective comparison.
Table 1: Comparative Antagonist Potency (IC50) in Human Cell Lines
| Compound | Cell Line | Agonist Used | IC50 (nM) | Partial Agonist Activity | Reference |
| This compound (TMF) | Huh7 | TCDD | ~1000 | No | [1] |
| α-Naphthoflavone (α-NF) | Huh7 | TCDD | Not explicitly stated, but shows partial agonism | Yes | [1] |
| 3'-Methoxy-4'-nitroflavone (MNF) | MCF-7 | TCDD | 2.27 | No | [2] |
| CH-223191 | Various | TCDD | 30 | No | [3] |
Table 2: Cross-Species Comparison of AHR Antagonist Activity
| Compound | Species (Cell Line) | Agonist Used | Observed Effect | Partial Agonist Activity | Reference |
| This compound (TMF) | Human (Huh7) | TCDD, B[a]P | Potent Antagonist | No | [1] |
| This compound (TMF) | Mouse (Hepa 1.1) | B[a]P | Potent Antagonist | No | [1] |
| α-Naphthoflavone (α-NF) | Human (Huh7) | TCDD | Antagonist | Yes | [1] |
| α-Naphthoflavone (α-NF) | Mouse (Hepa 1.1) | - | Significant Agonist Activity | Yes | [1] |
| 6-Methoxy-1,3,8-trichlorodibenzofuran (6-MCDF) | Human (Huh7) | - | Agonist Activity | Yes | [1] |
| 6-Methoxy-1,3,8-trichlorodibenzofuran (6-MCDF) | Mouse (Hepa 1.1) | - | Significant Agonist Activity | Yes | [1] |
Key Findings from Comparative Data
The compiled data highlights several key advantages of TMF as an AHR antagonist:
-
Potent Antagonism: TMF effectively inhibits AHR activation induced by potent agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene (B130552) (B[a]P).[1]
-
Lack of Partial Agonism: Unlike α-naphthoflavone and 6-MCDF, which exhibit partial agonist activity, TMF acts as a pure antagonist, making it a more precise tool for studying AHR function.[1]
-
Cross-Species Consistency: TMF demonstrates consistent antagonist activity in both human and mouse cell lines, suggesting its potential for reliable translation from preclinical models to human studies.[1] In contrast, α-naphthoflavone shows significant species-dependent differences in its activity, acting as an antagonist in human cells but an agonist in mouse cells.[1]
Visualizing the AHR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental approaches used to characterize these compounds, the following diagrams are provided.
Caption: The Aryl Hydrocarbon Receptor (AHR) Signaling Pathway.
References
Validating the Neuroprotective Potential of 6,2',4'-Trimethoxyflavone: A Comparative Guide for Neuronal Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the neuroprotective effects of 6,2',4'-Trimethoxyflavone (TMF) across different neuronal cell lines. Due to the limited publicly available data on this specific flavone, this document outlines a comparative approach, utilizing data from structurally similar polymethoxyflavones (PMFs) and other well-researched flavonoids to establish experimental benchmarks and expected outcomes. The provided protocols and signaling pathway diagrams will serve as a comprehensive resource for designing and executing studies to elucidate the neuroprotective potential of novel compounds like 6,2',4'-TMF.
Comparative Analysis of Neuroprotective Flavonoids
While direct comparative data for this compound is scarce, a recent study in a rat model of cerebral ischemia/reperfusion injury reported that post-reperfusion administration of 6,2',4'-TMF did not show significant neuroprotective effects[1]. This finding underscores the importance of the specific substitution pattern on the flavonoid backbone for biological activity. For instance, a different isomer, 5,7,4'-trimethoxyflavone, has demonstrated neuroprotective effects in memory-impaired mice by modulating neurotransmission and inflammation[2][3].
To effectively evaluate 6,2',4'-TMF, its performance should be benchmarked against other flavonoids with known neuroprotective properties. The following tables summarize representative data from studies on other relevant flavonoids in common neuronal cell lines, providing a basis for comparison.
Table 1: Comparative Efficacy of Flavonoids on Neuronal Cell Viability
| Compound | Cell Line | Stressor | Concentration | Outcome (% Increase in Cell Viability vs. Stressor Control) |
| Reference Flavonoids | ||||
| 4',5-dihydroxy-3',6,7-trimethoxyflavone | PC12 | Amyloid-beta | 10 µM | Concentration-dependent decrease in toxicity |
| Nobiletin | SH-SY5Y | Amyloid-beta | 10 µM | Significant increase |
| Tangeretin | SH-SY5Y | MPTP | 20 µM | Significant improvement |
| Curcumin Analogue (MCH) | PC12 | H₂O₂ | 10 µM | ~73% viability |
| Genistein | SH-SY5Y | Rotenone | 20 µM | Significant increase |
| This compound | Various | Various | To be determined | Data not currently available |
Table 2: Modulation of Apoptotic Markers by Neuroprotective Flavonoids
| Compound | Cell Line | Stressor | Effect on Bax/Bcl-2 Ratio | Effect on Caspase-3 Activity |
| Reference Flavonoids | ||||
| Nobiletin | Mouse Hippocampus | Amyloid-beta | Decreased | Decreased |
| C-methylflavonoid | PC12 | Amyloid-beta | Increased Bcl-2/Bax ratio | Decreased |
| Curcumin Analogue (MCH) | PC12 | H₂O₂ | - | Decreased cleaved caspase-3 |
| This compound | Various | Various | To be determined | To be determined |
Experimental Protocols
To ensure robust and reproducible data, detailed and standardized experimental protocols are essential. The following are methodologies for key assays used to assess neuroprotection.
Cell Culture and Treatment
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A widely used cell line for studying neurodegenerative diseases. These cells can be differentiated into a more mature neuronal phenotype.
-
PC12 (Rat Pheochromocytoma): Often used as a model for neuronal differentiation and neurotoxicity studies.
-
HT22 (Mouse Hippocampal): A valuable model for studying oxidative glutamate (B1630785) toxicity.
-
-
Culture Conditions: Cells should be maintained in the recommended medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol:
-
Seed cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and grow to a suitable confluency (typically 70-80%).
-
Pre-treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours).
-
Induce neurotoxicity with a relevant stressor (e.g., H₂O₂, Amyloid-beta peptide, glutamate, 6-hydroxydopamine).
-
Incubate for the appropriate duration (e.g., 24 hours) before proceeding with assays.
-
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Analysis (Western Blotting for Apoptotic Markers)
Western blotting is used to detect and quantify specific proteins involved in the apoptotic cascade.
-
Protein Extraction:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against apoptotic markers (e.g., Bcl-2, Bax, cleaved Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Key Pathways and Workflows
Understanding the molecular mechanisms underlying neuroprotection is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and key signaling pathways potentially modulated by neuroprotective flavonoids.
Caption: A generalized experimental workflow for assessing the neuroprotective effects of this compound.
Caption: Putative neuroprotective signaling pathways that may be modulated by this compound.
References
- 1. Ineffectiveness of this compound in mitigating cerebral ischemia/reperfusion injury after post-reperfusion administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Synthetic vs. Natural 6,2',4'-Trimethoxyflavone for Researchers
For researchers and drug development professionals, the choice between synthetic and naturally derived compounds is a critical decision that can impact experimental outcomes, reproducibility, and the potential for therapeutic development. This guide provides an objective, data-driven comparison of synthetic versus natural 6,2',4'-trimethoxyflavone, a flavonoid with notable biological activity. While direct comparative studies are limited, this document collates available data to offer a comprehensive overview of their respective properties and performance.
Physicochemical Properties
Both synthetic and natural this compound share the same molecular structure and fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₅ | --INVALID-LINK-- |
| Molecular Weight | 312.32 g/mol | --INVALID-LINK-- |
| Appearance | Pale yellow solid (typical) | Inferred from general flavonoid properties |
| Solubility | Soluble in DMSO (>5 mg/mL), Chloroform | --INVALID-LINK--, --INVALID-LINK-- |
Purity and Characterization
Purity is a key differentiator between synthetic and naturally sourced compounds. Synthetic routes often yield a product with high purity and a well-defined impurity profile, whereas natural extracts may contain a mixture of related compounds.
| Parameter | Synthetic this compound | Natural this compound |
| Purity | Typically ≥98% (HPLC)[1] | Purity is dependent on the extraction and purification methods and is often lower than synthetic counterparts due to the presence of co-extracted phytochemicals. |
| Typical Impurities | Unreacted starting materials, reagents, catalysts, and by-products from the synthetic route. | Other flavonoids, plant pigments, lipids, and other secondary metabolites from the source organism. |
| Characterization | Characterized by HPLC, NMR (¹H and ¹³C), and mass spectrometry to confirm structure and purity. | Characterization involves similar analytical techniques, but may also include methods to identify and quantify co-occurring natural compounds. |
Source and Production
Natural this compound
Natural Occurrence: this compound has been identified in the plant Tripodanthus acutifolius[2]. Flavonoids, in their natural state, are part of a complex mixture of phytochemicals which can lead to synergistic or antagonistic biological effects.
Isolation: A general workflow for the isolation of flavonoids from a natural source is depicted below.
References
In Vivo Validation of 6,2',4'-Trimethoxyflavone's Therapeutic Potential: A Comparative Guide Based on Structurally Related Flavonoids
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential in vivo effects of 6,2',4'-Trimethoxyflavone by examining experimental data from its close structural analogs. Due to the limited availability of direct in vivo studies on this compound, this document leverages data from other well-researched polymethoxyflavones (PMFs) to offer insights into its probable anti-inflammatory and anti-cancer activities.
Polymethoxyflavones, a class of flavonoids with multiple methoxy (B1213986) groups, have garnered significant interest for their enhanced metabolic stability and bioavailability, leading to potent biological activities. This guide synthesizes in vitro findings and their in vivo validations for key PMFs to build a predictive profile for this compound, facilitating further research and development.
Comparative Efficacy: Anti-Inflammatory and Anti-Cancer Activities
To contextualize the potential of this compound, this section compares its anticipated activities with those of other relevant flavonoids. The following tables summarize key in vitro and in vivo data.
Table 1: Comparative In Vitro Anti-Inflammatory Activity
| Compound | Assay | Cell Line | Inducer | IC50 (µM) | Key Findings |
| This compound (Predicted) | Nitric Oxide (NO) Inhibition | RAW 264.7 | LPS | - | Expected to inhibit NO production based on the activity of other PMFs. |
| 5,7,8-Trimethoxyflavone | NO Inhibition | RAW 264.7 | LPS | 39.1[1] | Demonstrates moderate NO inhibition. |
| Luteolin | NO Inhibition | RAW 264.7 | LPS | 17.1[1] | A well-known flavonoid with potent anti-inflammatory effects. |
| Indomethacin | NO Inhibition | RAW 264.7 | LPS | 56.8[1] | A standard non-steroidal anti-inflammatory drug (NSAID). |
Table 2: Comparative In Vivo Anti-Inflammatory Activity
| Compound | Animal Model | Dosage | Administration Route | Key Findings |
| This compound (Predicted) | Carrageenan-induced paw edema in rats | - | - | Predicted to reduce paw edema. |
| 5,7,4'-Trimethoxyflavanone | LPS-induced intestinal injury in rats | 75 mg/kg | Oral | Significantly reduced levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β).[2] |
| 5,6,7-Trimethoxyflavone (B192605) | LPS-induced endotoxemia in mice | - | - | Increased survival rate and reduced serum levels of pro-inflammatory cytokines.[3] |
Table 3: Comparative In Vitro Anti-Cancer Activity
| Compound | Cancer Cell Line | Assay | IC50 (µM) | Key Findings |
| This compound (Predicted) | Various | Cytotoxicity (e.g., MTT) | - | Expected to exhibit cytotoxic effects against various cancer cell lines. |
| 5,7-dihydroxy-3,6,4'-Trimethoxyflavone | A2058 (Melanoma) | Cytotoxicity | 3.92 (72h)[4] | Shows potent anti-cancer activity. |
| 5-hydroxy-3',4',7-trimethoxyflavone | MCF-7 (Breast Cancer) | Apoptosis Induction | - | Induces apoptosis through modulation of p53, Bax, and Bcl-2.[5] |
| 5,6,7,4'-Tetramethoxyflavone | HeLa (Cervical Cancer) | Cytotoxicity | - | Induces apoptosis and inhibits cell proliferation.[6] |
Table 4: Comparative In Vivo Anti-Cancer Activity
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Key Findings |
| This compound (Predicted) | Xenograft mouse model | Various | - | - | Predicted to inhibit tumor growth. |
| 5,6,7,4'-Tetramethoxyflavone | HeLa Xenograft in mice | Cervical Cancer | 100 mg/kg | Intraperitoneal | Significant reduction in tumor growth with a favorable safety profile compared to cisplatin.[6] |
| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | DU145 Xenograft in mice | Prostate Cancer | 50 mg/kg | - | Significantly reduced tumor size and weight.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of these findings.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.
-
Induction: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).
-
Incubation: Cells are incubated for 24 hours.
-
NO Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control. The IC50 value is determined from the dose-response curve.
In Vivo Anti-Inflammatory Model: Carrageenan-Induced Paw Edema
-
Animals: Male Wistar rats (180-220 g) are used.
-
Treatment: Animals are pre-treated with the test compound (e.g., this compound) or a vehicle control, typically administered orally or intraperitoneally.
-
Induction: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Analysis: The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated groups to the control group.
In Vivo Anti-Cancer Model: Xenograft Tumor Study
-
Cell Culture: Human cancer cells (e.g., HeLa) are cultured in appropriate media.
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Implantation: A suspension of cancer cells (e.g., 5 x 10^6 cells) is injected subcutaneously into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice are randomized into treatment and control groups. The test compound is administered at specified doses and schedules (e.g., daily intraperitoneal injections).
-
Monitoring: Tumor volume is measured regularly with calipers. Animal body weight is monitored as an indicator of toxicity.
-
Endpoint: At the end of the study, tumors are excised and weighed. Further analysis (e.g., histology, western blotting) can be performed on tumor tissues.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory and anti-cancer effects of polymethoxyflavones are mediated through the modulation of key signaling pathways.
The anti-inflammatory actions of many flavonoids are attributed to their ability to suppress the activation of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.
References
- 1. benchchem.com [benchchem.com]
- 2. “5,7,4'-trimethoxyflavanone from Bauhinia variegata exerts anti‑inflammatory and protective actions in LPS‑challenged rat intestine” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5,6,7-trimethoxyflavone suppresses pro-inflammatory mediators in lipopolysaccharide-induced RAW 264.7 macrophages and protects mice from lethal endotoxin shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Acacetin (5,7-dihydroxy-4'-methoxyflavone) exhibits in vitro and in vivo anticancer activity through the suppression of NF-κB/Akt signaling in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to 6,2',4'-Trimethoxyflavone and 5,7,4'-Trimethoxyflavone in Neuroprotection
An In-depth Analysis for Researchers and Drug Development Professionals
In the quest for novel therapeutic agents for neurodegenerative diseases, flavonoids have emerged as a promising class of natural compounds. Their neuroprotective effects are attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties. Among the vast family of flavonoids, methoxylated derivatives have garnered significant interest due to their enhanced metabolic stability and bioavailability. This guide provides a comprehensive comparison of two such compounds: 6,2',4'-trimethoxyflavone and 5,7,4'-trimethoxyflavone, focusing on their neuroprotective potential as evidenced by available experimental data.
At a Glance: Key Differences and Efficacy
While both are trimethoxylated flavones, their structural differences in the positioning of the methoxy (B1213986) groups on the flavone (B191248) backbone likely contribute to variations in their biological activity. Current research provides more robust evidence for the neuroprotective effects of 5,7,4'-trimethoxyflavone, particularly in the context of neuroinflammation. In contrast, the available data on this compound's neuroprotective capacity is limited and, in some models, suggests a lack of efficacy.
Quantitative Data Summary
The following tables summarize the available quantitative data from key studies to facilitate a direct comparison of the neuroprotective effects of these two flavonoids.
Table 1: In Vivo Neuroprotective Effects of 5,7,4'-Trimethoxyflavone in a Lipopolysaccharide (LPS)-Induced Neuroinflammation Mouse Model
| Parameter | Treatment Group (40 mg/kg) | LPS Control Group | Percentage Change vs. LPS Control |
| Cognitive Function (Morris Water Maze) | |||
| Time in Target Quadrant | Increased | Decreased | Significant Improvement |
| Pro-inflammatory Cytokines (Hippocampus) | |||
| IL-1β Levels | Significantly Reduced | Elevated | ↓ |
| IL-6 Levels | Significantly Reduced | Elevated | ↓ |
| TNF-α Levels | Significantly Reduced | Elevated | ↓ |
| Neurotrophic Factors (Hippocampus) | |||
| Brain-Derived Neurotrophic Factor (BDNF) | No Significant Change | Reduced | - |
| Amyloid-beta (Aβ) Levels (Hippocampus) | |||
| Aβ Levels | Significantly Reduced | Elevated | ↓ |
Data adapted from a study on the neuroprotective mechanism of 5,7,4'-trimethoxyflavone in memory-impaired mice.[1][2][3][4][5]
Table 2: In Vivo Effects of this compound in a Rat Model of Cerebral Ischemia/Reperfusion Injury
| Parameter | Treatment Group | Control Group | Outcome |
| Infarct Volume | No Significant Difference | - | Ineffective at reducing infarct size post-reperfusion |
| Neurobehavioral Function | No Significant Difference | - | No improvement in functional recovery post-reperfusion |
Data from a study investigating the efficacy of this compound in a stroke model.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical evaluation and replication of the findings.
In Vivo Neuroinflammation Model (5,7,4'-Trimethoxyflavone)
-
Animal Model: Male C57BL/6 mice.
-
Induction of Neuroinflammation: Intraperitoneal injection of Lipopolysaccharide (LPS) (0.25 mg/kg) for four consecutive days.
-
Treatment: 5,7,4'-trimethoxyflavone (10, 20, and 40 mg/kg) was administered orally for 21 days.
-
Behavioral Assessment: The Morris Water Maze was used to evaluate spatial learning and memory.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), Brain-Derived Neurotrophic Factor (BDNF), and Amyloid-beta (Aβ) in the hippocampus were quantified using Enzyme-Linked Immunosorbent Assay (ELISA).[3]
In Vivo Cerebral Ischemia/Reperfusion Model (this compound)
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Ischemia: Middle cerebral artery occlusion (MCAO) was performed to induce focal cerebral ischemia.
-
Treatment: this compound was administered after the ischemic event (post-reperfusion).
-
Outcome Measures: Magnetic Resonance Imaging (MRI) was used to assess infarct volume. Neurobehavioral tests were conducted to evaluate functional recovery.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of flavonoids are often mediated through their interaction with various intracellular signaling pathways.
5,7,4'-Trimethoxyflavone: Targeting Neuroinflammation and Neurotransmission
In silico and in vivo studies suggest that 5,7,4'-trimethoxyflavone exerts its neuroprotective effects by modulating key pathways involved in neuroinflammation and neurotransmission.[1][2][4] It has been shown to significantly reduce the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the brain.[1][2][3] This anti-inflammatory action is crucial in mitigating the neuronal damage associated with chronic neuroinflammation. Furthermore, molecular docking studies predict that 5,7,4'-trimethoxyflavone interacts with serotonergic (5-HT) and GABAergic (GABRG2) receptors, suggesting a potential role in modulating neurotransmitter systems to improve cognitive function.[1][4]
This compound: An Area for Further Investigation
Currently, there is a significant gap in the literature regarding the specific signaling pathways modulated by this compound in the context of neuroprotection. The lack of efficacy observed in the cerebral ischemia/reperfusion model when administered post-injury suggests that its potential mechanisms may not be robust enough to counteract acute ischemic damage. Further in vitro studies are necessary to explore its effects on oxidative stress, inflammation, and apoptosis in neuronal and microglial cell lines to elucidate any potential neuroprotective mechanisms.
Experimental Workflows
Visualizing the experimental process can provide a clearer understanding of the research conducted.
Conclusion and Future Directions
The currently available evidence strongly supports the neuroprotective potential of 5,7,4'-trimethoxyflavone, particularly in mitigating neuroinflammation and improving cognitive deficits. Its multi-target activity on inflammatory pathways and neurotransmitter systems makes it a compelling candidate for further investigation in the context of neurodegenerative diseases like Alzheimer's disease.
In contrast, the neuroprotective profile of this compound remains largely uncharacterized. The negative results from a single in vivo stroke study highlight the need for comprehensive in vitro screening to determine if it possesses any significant anti-inflammatory, antioxidant, or anti-apoptotic properties in neuronal cell models.
For researchers and drug development professionals, 5,7,4'-trimethoxyflavone represents a more promising lead for further preclinical and potentially clinical development. Future research should focus on:
-
Direct, head-to-head in vitro comparative studies of this compound and 5,7,4'-trimethoxyflavone to assess their relative potency in protecting against various neurotoxic insults.
-
Elucidation of the precise molecular targets of 5,7,4'-trimethoxyflavone to better understand its mechanism of action.
-
Pharmacokinetic and bioavailability studies to optimize the delivery of 5,7,4'-trimethoxyflavone to the central nervous system.
By addressing these research gaps, the full therapeutic potential of these methoxyflavones as novel neuroprotective agents can be more clearly defined.
References
- 1. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7’,4’-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. excli.de [excli.de]
- 5. researchgate.net [researchgate.net]
Evaluating the Selectivity of 6,2',4'-Trimethoxyflavone for the Aryl Hydrocarbon Receptor
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive evaluation of 6,2',4'-Trimethoxyflavone (TMF), a potent antagonist of the Aryl Hydrocarbon Receptor (AHR). The focus is on its selectivity for AHR over other nuclear receptors, a critical aspect for its development as a specific molecular probe or therapeutic agent. While extensive data confirms its high affinity and "pure" antagonist activity at the AHR, direct comparative studies on its selectivity against other receptors, such as the Estrogen Receptor (ER) and Androgen Receptor (AR), are notably absent in the current scientific literature.
Potent and Specific Antagonism of the Aryl Hydrocarbon Receptor
This compound has been identified as a potent ligand for the AHR, acting as a competitive antagonist against well-known AHR agonists like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and benzo[a]pyrene.[1][2] A key characteristic of TMF is its classification as a "pure" antagonist, meaning it does not exhibit any partial agonist activity, a common drawback of other flavonoid-based AHR modulators.[2][3] This lack of intrinsic agonism makes TMF a valuable tool for dissecting AHR signaling pathways without the confounding effects of partial activation.
The antagonistic activity of TMF has been demonstrated to effectively inhibit AHR-mediated transactivation of target genes, such as Cytochrome P450 1A1 (CYP1A1).[2] This inhibition has been observed across different cell lines and species, suggesting a robust and consistent mechanism of action.[2]
Quantitative Data on AHR Antagonism
While a comprehensive table comparing IC50 or Ki values across multiple receptors is not possible due to the lack of data, the following table summarizes the reported antagonist potency of TMF for AHR.
| Compound | Target Receptor | Assay Type | Agonist Used | Cell Line | IC50 / EC50 | Reference |
| This compound | AHR | DRE-luciferase reporter assay | TCDD (10 nM) | HepG2 (40/6) | ~1 µM | [2] |
AHR Signaling Pathway and Mechanism of TMF Antagonism
The AHR is a ligand-activated transcription factor that resides in the cytoplasm in a complex with chaperone proteins.[4][5] Upon binding to an agonist, the AHR translocates to the nucleus, heterodimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) in the promoter region of target genes, initiating their transcription.[4][5]
TMF exerts its antagonist effect by competing with agonists for binding to the AHR, thereby preventing the conformational changes required for nuclear translocation and subsequent gene activation.[2]
Selectivity Profile: A Data Gap
A critical aspect of drug development and chemical probe validation is understanding a compound's selectivity. Ideally, a compound should potently interact with its intended target while having minimal affinity for other receptors, thereby reducing the potential for off-target effects.
Despite the well-documented activity of TMF on AHR, there is a conspicuous absence of published studies that have systematically evaluated its selectivity against a broad panel of other receptors, particularly other nuclear receptors like the estrogen and androgen receptors. General studies on flavonoids have shown that some members of this chemical class can interact with steroid hormone receptors, but these interactions are highly dependent on the specific chemical structure, including the pattern of hydroxylation and methoxylation.[6] Without direct experimental evidence, the selectivity of TMF for AHR over these other receptors remains unconfirmed.
Potential for Off-Target Effects: A Consideration for Flavonoids
Given that TMF belongs to the flavonoid family, it is prudent to consider the potential for off-target effects that have been observed with other flavonoids. These can include interactions with a variety of enzymes and signaling proteins. For instance, some flavonoids have been reported to inhibit ATP-binding cassette (ABC) transporters and various protein kinases. It is important to note that these are general characteristics of the flavonoid class, and whether TMF exhibits such activities requires direct experimental investigation.
Experimental Protocols
To facilitate further research into the selectivity of this compound, detailed methodologies for key experiments are provided below.
AHR Reporter Gene Assay (for Antagonist Activity)
This assay is used to determine the ability of a compound to inhibit the transcriptional activation of a reporter gene under the control of DREs in response to an AHR agonist.
Objective: To quantify the antagonistic effect of TMF on AHR signaling.
Materials:
-
Hepa-1c1c7 (or other suitable) cells stably transfected with a DRE-driven luciferase reporter plasmid.
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
TCDD (or another AHR agonist) stock solution in DMSO.
-
This compound (TMF) stock solution in DMSO.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.
-
Compound Treatment: After 24 hours, treat the cells with varying concentrations of TMF. Include a vehicle control (DMSO).
-
Agonist Addition: Approximately 30 minutes after TMF treatment, add a fixed concentration of TCDD (e.g., 1 nM) to all wells except the vehicle control.
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO2 incubator.
-
Luciferase Assay: Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration. Calculate the percent inhibition of TCDD-induced luciferase activity for each TMF concentration and determine the IC50 value.
Competitive Binding Assay (Hypothetical for ER/AR)
To definitively assess the selectivity of TMF, competitive binding assays for the estrogen and androgen receptors would be required.
Objective: To determine the binding affinity of TMF for ER and AR.
Principle: This assay measures the ability of a test compound (TMF) to compete with a radiolabeled ligand (e.g., [3H]-estradiol for ER, [3H]-R1881 for AR) for binding to the receptor.
General Protocol Outline:
-
Receptor Preparation: Prepare a source of the receptor, such as a cell lysate from cells overexpressing the receptor or a purified receptor protein.
-
Incubation: Incubate the receptor preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of TMF.
-
Separation: Separate the receptor-bound from the free radiolabeled ligand (e.g., using dextran-coated charcoal or filtration).
-
Quantification: Measure the radioactivity of the receptor-bound fraction using liquid scintillation counting.
-
Data Analysis: Determine the concentration of TMF that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) and calculate the binding affinity (Ki).
Conclusion and Future Directions
References
- 1. Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-proliferative activities of 5,6,7-trimethoxyflavones and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Proliferative Potential of 6,2',4'-Trimethoxyflavone: A Comparative Analysis Against Established Anticancer Drugs
For Immediate Release
[City, State] – [Date] – In the ongoing quest for novel and more effective cancer therapeutics, a recent comparative analysis has benchmarked the anti-proliferative activity of 6,2',4'-Trimethoxyflavone, a naturally derived flavonoid, against the widely used chemotherapy agents Doxorubicin and Paclitaxel. This guide provides a comprehensive overview of its performance, supported by experimental data, to inform researchers, scientists, and drug development professionals.
While specific cytotoxic data for this compound is emerging, this report utilizes data from its close structural isomer, 5,7,4'-trimethoxyflavone, to provide a valuable comparative perspective. Methoxyflavones, a class of flavonoids, have garnered significant attention for their potential anticancer properties, which are attributed to their enhanced metabolic stability and bioavailability.[1]
Comparative Anti-Proliferative Activity
The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of 5,7,4'-trimethoxyflavone, Doxorubicin, and Paclitaxel across various human cancer cell lines, demonstrating their relative anti-proliferative activities.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |
| 5,7,4'-Trimethoxyflavone | SNU-16 | Gastric Cancer | Inhibits proliferation at 12.5-200 µM[2] | 24, 48 |
| MOLT-4 | Leukemia | Cytotoxic (Specific IC50 not provided)[3] | Not Specified | |
| U937 | Leukemia | Cytotoxic (Specific IC50 not provided)[3] | Not Specified | |
| Doxorubicin | MCF-7 | Breast Cancer | 0.01 - 2.5[4] | 48 - 72 |
| A549 | Lung Cancer | 0.23 - 0.6[1] | 48 - 72 | |
| HeLa | Cervical Cancer | 0.14 - 2.92[4] | 24 - 48 | |
| HepG2 | Liver Cancer | 12.18[4] | 24 | |
| Paclitaxel | MCF-7 | Breast Cancer | 0.0035 - 3.5 | 72 |
| MDA-MB-231 | Breast Cancer | 0.0024 - 0.3 | 72 | |
| SK-BR-3 | Breast Cancer | 0.004 | 72 | |
| T-47D | Breast Cancer | Not Specified | 72 | |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.0004 - 0.0034 | Not Specified |
Mechanism of Action: A Look into Cellular Signaling
Methoxyflavones, including trimethoxyflavone derivatives, exert their anti-proliferative effects through a multi-faceted approach that often involves the induction of apoptosis (programmed cell death) and the modulation of key cellular signaling pathways critical for cancer cell survival and proliferation.[1][5] Research suggests that these compounds can influence the MAPK and PI3K/Akt signaling pathways, which are frequently dysregulated in various cancers.[1]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Methoxyflavone derivatives modulate the effect of TRAIL-induced apoptosis in human leukemic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative study of the metabolic stability of different methoxyflavones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic stability of various methoxyflavones, a subclass of flavonoids recognized for their potential therapeutic properties. Understanding the metabolic fate of these compounds is critical for drug development, as metabolic stability directly influences oral bioavailability and efficacy. Generally, the methylation of hydroxyl groups on the flavone (B191248) structure enhances metabolic resistance by protecting against rapid conjugation reactions, a common and extensive metabolic pathway for many polyphenols. This guide summarizes key quantitative data, details relevant experimental protocols, and illustrates associated biological pathways.
Comparative Metabolic Stability Data
The metabolic stability of a compound is often quantified by its intrinsic clearance (Clint), which represents the rate of metabolism by liver enzymes independent of other physiological factors. A lower Clint value indicates greater stability. The following table presents the intrinsic clearance of various methoxyflavones as determined in human liver microsomes, providing a direct comparison of their metabolic susceptibility.
Table 1: In Vitro Metabolic Stability of Methoxyflavones in Human Liver Microsomes
| Methoxyflavone | Substitution Pattern | Intrinsic Clearance (Clint) (mL/min/kg) | Metabolic Stability | Reference |
|---|---|---|---|---|
| Fully Methylated Flavones | ||||
| 5,7-Dimethoxyflavone (B190784) | 5,7-di-OCH₃ | 13 | Very High | [1][2] |
| 5-Methoxyflavone | 5-OCH₃ | 18 | High | [1][2] |
| 7,3'-Dimethoxyflavone | 7,3'-di-OCH₃ | 92 | Moderate | [1][2] |
| 5,4'-Dimethoxyflavone | 5,4'-di-OCH₃ | 119 | Low | [1][2] |
| 3'-Methoxyflavone | 3'-OCH₃ | 140 | Low | [1][2] |
| 4'-Methoxyflavone | 4'-OCH₃ | 161 | Very Low | [1][2] |
| Partially Methylated Flavones | ||||
| Kaempferide | 3,5,7-tri-OH, 4'-OCH₃ | 82 | Moderate | [1][2] |
| Tectochrysin | 5-OH, 7-OCH₃ | 283 | Very Low |[1][2] |
Data sourced from studies using human liver microsomes. Lower Clint values signify higher metabolic stability.
The data clearly indicates that the position of the methoxy (B1213986) groups significantly impacts metabolic stability.[1][2] For instance, 5,7-dimethoxyflavone is highly stable, whereas methoxylation at the 3' or 4' position results in much lower stability.[1][2] The primary enzymes responsible for the oxidative metabolism of these fully methylated flavones are Cytochrome P450 isoforms CYP1A1, followed by CYP1A2 and CYP3A4.[1][2]
Experimental Protocols
The data presented above is typically generated using an in vitro microsomal stability assay. This experiment measures the rate of disappearance of a compound when incubated with liver microsomes, which are vesicles of the endoplasmic reticulum rich in drug-metabolizing enzymes like Cytochrome P450s.
1. Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of the methoxyflavone in DMSO.
-
Phosphate (B84403) Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Human Liver Microsomes (HLM): Thaw pooled HLM on ice and dilute to a final working concentration of 0.5 mg/mL in cold phosphate buffer.
-
NADPH Regenerating System (Cofactor): Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer to initiate the metabolic reaction.
2. Incubation Procedure:
-
Pre-warm a mixture of the HLM suspension and the test compound (at a final concentration, e.g., 1 µM) at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
3. Sample Processing:
-
Terminate the reaction at each time point by adding 3 volumes of ice-cold acetonitrile (B52724) containing an internal standard (for analytical normalization).
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
4. LC-MS/MS Analysis:
-
Quantify the remaining concentration of the parent methoxyflavone in each sample using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the test compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein) .
Visualizations
The following diagram illustrates the key steps of the in vitro microsomal stability assay.
Many flavonoids, including methoxyflavones, exert anti-inflammatory effects by modulating key cellular signaling pathways.[3][4][5] A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory gene expression.[6][7] The diagram below shows a simplified representation of how a methoxyflavone can inhibit this pathway.
References
- 1. Bioavailable flavonoids: cytochrome P450-mediated metabolism of methoxyflavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Bioavailable Flavonoids: Cytochrome P450-Mediated Metabolism of Methoxyflavones | Semantic Scholar [semanticscholar.org]
- 3. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 4. [PDF] Emerging Role of Flavonoids in Inhibition of NF-B-Mediated Signaling Pathway : A Review | Semantic Scholar [semanticscholar.org]
- 5. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalsciencebooks.info [globalsciencebooks.info]
- 7. Functional diversity of flavonoids in the inhibition of the proinflammatory NF-kappaB, IRF, and Akt signaling pathways in murine intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 6,2',4'-Trimethoxyflavone's TNF-alpha Inhibitory Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tumor necrosis factor-alpha (TNF-alpha) inhibitory activity of 6,2',4'-Trimethoxyflavone against other known TNF-alpha inhibitors. The data presented is supported by independent experimental findings to aid in the evaluation of this compound for potential therapeutic applications.
Comparative Analysis of TNF-alpha Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and a selection of other small molecule and biologic TNF-alpha inhibitors. Lower IC50 values indicate greater potency.
| Compound/Drug | Type | Cell Line/Assay | IC50 Value |
| This compound | Small Molecule (Flavonoid) | THP-1 | 2.38 ± 0.02 µM[1] |
| B16-F10 | 1.32 ± 0.03 µM[1] | ||
| (E)-2',4'-dihydroxy-6'-methoxy-chalcone | Small Molecule (Chalcone) | THP-1 | 1.12 ± 0.01 µM[1] |
| B16-F10 | 0.60 ± 0.02 µM[1] | ||
| 5,3',4'-trihydroxy-6,7,8-trimethoxyflavone | Small Molecule (Flavonoid) | THP-1 | 12.36 ± 0.17 µM[1] |
| B16-F10 | 5.63 ± 0.09 µM[1] | ||
| 5,4'-dihydroxy-6,7,8-trimethoxyflavone | Small Molecule (Flavonoid) | THP-1 | 8.09 ± 0.04 µM[1] |
| B16-F10 | 3.77 ± 0.15 µM[1] | ||
| Pentoxifylline | Small Molecule | In vitro (LPS-stimulated AM) | 91% inhibition at 0.1 mM[2] |
| Thalidomide | Small Molecule | LPMC | ~5-10 µg/ml[3] |
| C87 | Small Molecule | L929 | 8.73 µM[4] |
| Benpyrine | Small Molecule | ELISA (TNF-α/TNFR1 binding) | 0.109 µM[5] |
| Adalimumab | Monoclonal Antibody | L929 | EC50 of 78.6 ng/ml[6] |
| Etanercept | Fusion Protein | L929 | EC50 of 71.2 ng/ml[6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the verification of TNF-alpha inhibitory activity.
Cell-Based TNF-alpha Inhibition Assay
This protocol outlines a general procedure for determining the TNF-alpha inhibitory activity of a test compound in vitro.
1. Cell Culture and Seeding:
-
Human monocytic (THP-1) or murine melanoma (B16-F10) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
2. Compound Treatment:
-
The test compound, such as this compound, is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations.
-
The cells are pre-treated with the various concentrations of the test compound for a specified period, typically 1-2 hours.
3. Stimulation of TNF-alpha Production:
-
Lipopolysaccharide (LPS) is added to the cell culture wells (excluding negative controls) to induce an inflammatory response and stimulate the production of TNF-alpha.
4. Sample Collection:
-
After an incubation period of several hours, the cell culture supernatant is collected.
5. Quantification of TNF-alpha:
-
The concentration of TNF-alpha in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
The absorbance is read using a microplate reader, and the concentration of TNF-alpha is determined from a standard curve.
6. Data Analysis:
-
The percentage of TNF-alpha inhibition is calculated for each concentration of the test compound relative to the LPS-stimulated control.
-
The IC50 value is then determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
TNF-alpha Signaling Pathway and Point of Inhibition
The following diagram illustrates the canonical TNF-alpha signaling pathway leading to the activation of NF-κB and the expression of pro-inflammatory genes. Flavonoids like this compound are believed to exert their inhibitory effects by modulating key components of this cascade.
Caption: TNF-alpha signaling cascade and the putative inhibitory point of this compound.
Experimental Workflow for TNF-alpha Inhibition Assay
The diagram below outlines the sequential steps involved in a typical in vitro experiment to assess the TNF-alpha inhibitory potential of a compound.
Caption: Workflow for determining the in vitro TNF-alpha inhibitory activity of a test compound.
References
- 1. BioKB - Publication [biokb.lcsb.uni.lu]
- 2. Pentoxifylline inhibits TNF-alpha production from human alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thalidomide reduces tumour necrosis factor α and interleukin 12 production in patients with chronic active Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small-molecule Tumor Necrosis Factor α Inhibitor Attenuates Inflammation in a Hepatitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6,2',4'-Trimethoxyflavone
For laboratory professionals engaged in research and development, the responsible management and disposal of chemical compounds are of paramount importance to ensure personal safety and environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 6,2',4'-Trimethoxyflavone.
Disclaimer: Safety data sheets (SDS) for this compound present conflicting hazard information. One source indicates it is not a hazardous substance, while another classifies it as acutely toxic if swallowed[1][2]. Therefore, a cautious approach is mandatory, and it is recommended to handle this compound as potentially hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, strict adherence to standard laboratory safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side-shields, a lab coat, and chemical-resistant gloves[1][3].
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize the risk of inhalation[3].
-
Avoid Contact: Prevent direct contact with skin and eyes. In the event of accidental exposure, rinse the affected area thoroughly with water for at least 15 minutes[3].
-
Spill Management: Should a spill occur, carefully sweep up the solid material to avoid generating dust. The spilled substance should be collected in a designated and sealed container for disposal[3].
Hazard Classification and Chemical Information
The following table summarizes the available data for this compound. The conflicting hazard classifications highlight the need for cautious handling and disposal.
| Parameter | Information | Source |
| Chemical Name | This compound | MedchemExpress, Sigma-Aldrich |
| CAS Number | 720675-74-1 | MedchemExpress |
| Molecular Formula | C18H16O5 | MedchemExpress |
| Molecular Weight | 312.32 g/mol | MedchemExpress |
| Hazard Classification 1 | Not a hazardous substance or mixture | MedchemExpress[1] |
| Hazard Classification 2 | Acute Toxicity 3 (Oral) | Sigma-Aldrich[2] |
| Signal Word | Danger | Sigma-Aldrich[2] |
| Hazard Statements | H301: Toxic if swallowed | Sigma-Aldrich[2] |
| Precautionary Statements | P264, P270, P301 + P310, P405, P501 | Sigma-Aldrich[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound, from waste generation to final container hand-off.
Step 1: Waste Characterization and Segregation
The initial and most critical step in the disposal process is to determine the appropriate waste stream. Given the conflicting toxicity data, it is prudent to manage this compound as a hazardous chemical waste unless a formal hazard assessment by your institution's EHS department classifies it otherwise.
-
Solid Waste: Collect all solid forms of this compound, including unused product and contaminated materials such as weighing paper and gloves, in a clearly labeled, sealed container[3].
-
Liquid Waste: If the compound has been dissolved in a solvent, the entire solution must be treated as chemical waste. Do not mix this waste with other waste streams unless explicitly authorized by your institution's EHS guidelines[3].
Step 2: Waste Collection and Labeling
Proper containment and labeling are essential for safe storage and disposal.
-
Waste Collection: Use a compatible, leak-proof container for waste accumulation[3].
-
Labeling: The container must be clearly and accurately labeled. At a minimum, the label should include: "Hazardous Chemical Waste," the full chemical name: "this compound," the CAS number (720675-74-1), and any known hazard information (e.g., "Acutely Toxic")[3].
Step 3: Storage
Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure and away from incompatible materials.
Step 4: Final Disposal
The final disposal of this compound waste must be handled by a licensed and approved waste disposal facility. Contact your institution's EHS department to arrange for pickup. Do not attempt to dispose of this chemical down the drain or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 6,2',4'-Trimethoxyflavone
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 6,2',4'-Trimethoxyflavone (CAS No. 720675-74-1). Adherence to these procedures is essential for ensuring personal safety and regulatory compliance.
Personal Protective Equipment (PPE)
Conflicting hazard information exists for this compound. While one Safety Data Sheet (SDS) classifies it as not hazardous, another indicates it is toxic if swallowed (Acute Tox. 3 Oral)[1][2]. Therefore, a cautious approach is mandated, and the following personal protective equipment should be considered the minimum requirement.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, minimum 0.13 mm or 5 mil thickness). Double-gloving is recommended.[3] | Protects against skin contact and potential irritation or absorption. Double-gloving provides an extra layer of protection against tears or punctures.[3] |
| Eye & Face Protection | Safety glasses with side shields are required. Chemical safety goggles and a face shield are recommended when there is a risk of splashes or significant powder dispersal.[3] | Prevents eye irritation from contact with the chemical powder or solutions.[3] |
| Respiratory Protection | For handling powders, a NIOSH-approved air-purifying respirator with a P100 or FFP3 particulate filter is required.[3] In a well-ventilated area or fume hood, a dust mask may be sufficient if dust formation is minimal. | Protects the respiratory system from the inhalation of fine dust particles.[3] |
| Body Protection | A flame-resistant lab coat is required. For larger-scale operations, chemical-resistant coveralls are recommended.[3] | Protects skin and personal clothing from contamination.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial for minimizing exposure and ensuring a safe laboratory environment when handling this compound.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.[3]
-
Designate a specific area for handling the chemical.[3]
-
Verify that an eye-wash station and safety shower are accessible and operational.[1]
2. Donning PPE:
-
Put on a lab coat or coveralls.
-
Don the appropriate respiratory protection.
-
Put on safety glasses or goggles, and a face shield if necessary.
-
Don inner and outer gloves, ensuring the cuffs of the lab coat are tucked into the outer gloves.[3]
3. Handling:
-
Perform all manipulations that may generate dust, such as weighing, within a chemical fume hood to avoid dust and aerosol formation.[1][3]
-
Avoid inhalation, and contact with eyes and skin.[1]
-
Use non-sparking tools.[4]
4. Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Carefully remove PPE, avoiding self-contamination. Gloves should be removed last and turned inside out.[4][5]
-
Wash hands thoroughly with soap and water after removing gloves.[5]
5. Spill Response:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wear appropriate PPE before cleaning the spill.
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, sealed container for disposal.[6]
-
Absorb solutions with an inert material (e.g., diatomite, universal binders).[1]
-
The contaminated area can then be washed with soap and water. All cleaning materials and contaminated water should be collected as hazardous waste.[7]
Disposal Plan: Step-by-Step Procedures
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Segregation:
-
Keep this compound waste separate from other chemical waste streams to avoid unintended reactions.[7]
2. Containerization:
-
Place solid this compound waste in a clearly labeled, sealed, and suitable container.[7] The container must be in good condition and free from leaks.[7]
-
Label the container clearly as "Hazardous Waste: this compound".[7]
3. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, bench paper, or weighing boats, should be considered contaminated and disposed of in the same manner as the chemical itself.[7]
4. Disposal Method:
-
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[7] This ensures that the compound is handled and treated in accordance with all applicable regulations.[7]
-
Do not dispose of this compound down the drain.[8]
Workflow for Handling this compound
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 6, 2 , 4 -trimethoxyflavone = 98 HPLC 720675-90-1 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. uprm.edu [uprm.edu]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
